Product packaging for Cobalt(2+);diiodide;dihydrate(Cat. No.:CAS No. 13455-29-3)

Cobalt(2+);diiodide;dihydrate

Cat. No.: B082627
CAS No.: 13455-29-3
M. Wt: 348.773 g/mol
InChI Key: GIJGBKYNIRFTKD-UHFFFAOYSA-L
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Description

Cobalt(2+);diiodide;dihydrate is a useful research compound. Its molecular formula is CoH4I2O2 and its molecular weight is 348.773 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH4I2O2 B082627 Cobalt(2+);diiodide;dihydrate CAS No. 13455-29-3

Properties

IUPAC Name

cobalt(2+);diiodide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGBKYNIRFTKD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Co+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.773 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Cobalt(II) Iodide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cobalt(II) iodide dihydrate (CoI₂·2H₂O), a compound with applications in catalysis and as a precursor for other cobalt-containing materials. The document details experimental protocols, presents key data in a structured format, and illustrates the synthesis workflow.

Introduction

Cobalt(II) iodide is an inorganic compound that exists in several forms, including the anhydrous salt (CoI₂) and various hydrates, most commonly the hexahydrate (CoI₂(H₂O)₆) and the dihydrate (CoI₂·2H₂O).[1] The dihydrate is a brownish-red crystalline solid.[2] This guide focuses on the synthesis of cobalt(II) iodide dihydrate, providing detailed methodologies for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of cobalt(II) iodide and its dihydrate form is presented in the table below. This data is crucial for handling, characterization, and application of the compound.

PropertyValueReference
Molecular Formula CoH₄I₂O₂[2]
Formula Weight 348.77 g/mol [2]
Appearance Brownish-red crystal[2][3]
Melting Point 99-101°C (decomposes)[2]
Density 2.90 g/cm³[2]
Solubility in Water Soluble, solution color varies with temperature[2]
Anhydrous CoI₂ Molar Mass 312.7421 g/mol [1]
Anhydrous CoI₂ Melting Point 515-520 °C (under vacuum)[1]
Anhydrous CoI₂ Boiling Point 570 °C[1]

Synthesis Methodologies

The synthesis of cobalt(II) iodide hydrates can be achieved through several routes. The most common laboratory preparations involve the reaction of cobalt precursors with a source of iodide. Two primary methods are detailed below.

Method 1: Reaction of Cobalt(II) Oxide with Hydroiodic Acid

This method is a straightforward acid-base reaction that yields the hydrated form of cobalt(II) iodide. The hexahydrate is typically formed, which can then be carefully dehydrated to obtain the dihydrate.

Reaction: CoO(s) + 2HI(aq) + 5H₂O(l) → CoI₂(H₂O)₆(aq)

Experimental Protocol:

  • Reagents and Equipment:

    • Cobalt(II) oxide (CoO)

    • Hydroiodic acid (HI), 47-57%

    • Distilled water

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Round-bottom flask

    • Condenser

    • Crystallization dish

    • Vacuum filtration apparatus

    • Desiccator

  • Procedure:

    • In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide to a round-bottom flask containing hydroiodic acid.

    • Gently heat the mixture with stirring to facilitate the reaction. The solution will turn a deep red or green color.

    • Once the cobalt(II) oxide has completely reacted, allow the solution to cool to room temperature.

    • Slowly evaporate the solvent from the resulting solution to induce crystallization of cobalt(II) iodide hexahydrate.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.

    • To obtain the dihydrate, the hexahydrate crystals must be carefully dehydrated. This can be achieved by heating under controlled conditions or by drying in a desiccator over a suitable drying agent. The exact temperature and duration will need to be determined empirically to avoid the formation of the anhydrous salt.

Method 2: Direct Reaction of Cobalt Metal with Iodine

This method involves the direct synthesis of cobalt(II) iodide from its elements. This is often performed in situ for the preparation of cobalt(II) iodide complexes.[4] The resulting anhydrous cobalt(II) iodide can then be hydrated.

Reaction: Co(s) + I₂(s) → CoI₂(s) CoI₂(s) + 2H₂O(l) → CoI₂(H₂O)₂(s)

Experimental Protocol:

  • Reagents and Equipment:

    • Cobalt powder

    • Iodine crystals

    • Acetonitrile (or other suitable solvent)

    • Inert atmosphere glovebox or Schlenk line

    • Heating mantle with stirrer

    • Round-bottom flask

    • Condenser

    • Vacuum pump

  • Procedure:

    • Due to the hygroscopic nature of cobalt(II) iodide, this reaction is best performed under an inert atmosphere.

    • Add an excess of cobalt powder and a limiting amount of iodine to a round-bottom flask in a glovebox.[4]

    • Add acetonitrile to the flask.[4]

    • Heat the mixture to reflux with vigorous stirring. The reaction is indicated by a color change from green to red-brown.[4][5]

    • After the reaction is complete, the excess cobalt powder can be removed by filtration.

    • The solvent is then removed under vacuum to yield anhydrous cobalt(II) iodide.

    • The anhydrous salt is then carefully hydrated by exposing it to a controlled amount of water or moist air to form the dihydrate. The green hydrate will form upon exposure to moisture.[1]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis methodologies described above.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_products Products CoO Cobalt(II) Oxide Reaction Reaction in Aqueous Solution CoO->Reaction HI Hydroiodic Acid HI->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Hexahydrate Cobalt(II) Iodide Hexahydrate Evaporation->Hexahydrate Filtration Crystal Filtration Dehydration Controlled Dehydration Filtration->Dehydration Dihydrate Cobalt(II) Iodide Dihydrate Dehydration->Dihydrate Hexahydrate->Filtration

Caption: Workflow for Synthesis Method 1.

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_products Products Co Cobalt Powder Reaction Reaction in Acetonitrile Co->Reaction I2 Iodine I2->Reaction Filtration Filtration of Excess Cobalt Reaction->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Anhydrous Anhydrous Cobalt(II) Iodide SolventRemoval->Anhydrous Hydration Controlled Hydration Dihydrate Cobalt(II) Iodide Dihydrate Hydration->Dihydrate Anhydrous->Hydration

Caption: Workflow for Synthesis Method 2.

Safety and Handling

Cobalt(II) iodide is a hazardous substance and should be handled with appropriate safety precautions.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H332: Harmful if inhaled.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from various safety data sheets.

Characterization

The synthesized cobalt(II) iodide dihydrate should be characterized to confirm its identity and purity. The following techniques are recommended:

TechniqueExpected Results
Melting Point Analysis Decomposition at 99-101°C.[2]
Infrared (IR) Spectroscopy Presence of characteristic O-H stretching and bending vibrations from the water of hydration.
X-ray Diffraction (XRD) The diffraction pattern should match the known crystal structure of CoI₂·2H₂O.
Elemental Analysis The experimentally determined percentages of Co, I, H, and O should correspond to the theoretical values for CoI₂·2H₂O.

Conclusion

The synthesis of cobalt(II) iodide dihydrate can be reliably achieved through the acidification of cobalt(II) oxide followed by controlled dehydration, or by the direct reaction of cobalt and iodine followed by hydration. Careful control of the reaction conditions, particularly the amount of water for hydration, is critical to obtaining the desired dihydrate form. Proper safety measures must be employed throughout the synthesis and handling of this compound. The characterization techniques outlined will ensure the identity and purity of the final product, making it suitable for further research and development applications.

References

Unraveling the Crystalline Architecture of Cobalt(II) Iodide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound with the chemical formula CoI₂. It is known to exist in several forms, including two anhydrous polymorphs (α- and β-forms) and a hydrated salt, most commonly the hexahydrate.[1] The anhydrous forms adopt the cadmium halide crystal structure.[1] The hexahydrate's structure is characterized by the presence of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions.[1] While cobalt(II) iodide dihydrate is commercially available, its detailed crystal structure has not been publicly documented. This guide will provide the known structural parameters of the anhydrous and hexahydrate forms to serve as a reference point.

Crystallographic Data of Cobalt(II) Iodide Anhydrous and Hexahydrate

The following tables summarize the key crystallographic data for the α-anhydrous and hexahydrate forms of cobalt(II) iodide.

Table 1: Crystallographic Data for α-Cobalt(II) Iodide (Anhydrous)
ParameterValue
Chemical FormulaCoI₂
Crystal SystemTrigonal
Space GroupP-3m1
Lattice Parametersa = 3.96 Å, c = 6.65 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume89.9 ų
Coordination GeometryOctahedral

Data sourced from the Materials Project.

Table 2: Crystallographic Data for Cobalt(II) Iodide Hexahydrate
ParameterValue
Chemical Formula[Co(H₂O)₆]I₂
Crystal SystemRhombohedral
Space GroupR-3
Lattice Parametersa = 10.34 Å, c = 10.05 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume931.2 ų
Coordination GeometryOctahedral (for [Co(H₂O)₆]²⁺)

Note: The crystal structure of the hexahydrate consists of isolated [Co(H₂O)₆]²⁺ octahedra and I⁻ anions.[1]

Experimental Protocols

Synthesis of Cobalt(II) Iodide Hydrates

A general method for the preparation of hydrated cobalt(II) iodide involves the reaction of cobalt(II) oxide or cobalt(II) carbonate with hydroiodic acid.[1]

Materials:

  • Cobalt(II) oxide (CoO) or Cobalt(II) carbonate (CoCO₃)

  • Hydroiodic acid (HI) (typically 47-57%)

  • Distilled water

  • Ethanol or acetone (for washing)

  • Beakers, magnetic stirrer, heating plate, filtration apparatus

Procedure:

  • In a well-ventilated fume hood, a stoichiometric amount of cobalt(II) oxide or carbonate is slowly added to a stirred solution of hydroiodic acid. The reaction is exothermic.

  • The mixture is gently heated and stirred until the cobalt salt is completely dissolved, resulting in a pinkish-red solution.

  • The solution is then concentrated by slow evaporation on a heating plate at a controlled temperature.

  • Crystals of hydrated cobalt(II) iodide will form upon cooling the concentrated solution. The degree of hydration will depend on the crystallization conditions (temperature, concentration, and solvent).

  • The crystals are isolated by filtration, washed with a small amount of cold ethanol or acetone to remove any residual acid, and then dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

To determine the crystal structure of a compound such as cobalt(II) iodide dihydrate, single-crystal X-ray diffraction is the definitive technique.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Goniometer head for crystal mounting.

  • Cryosystem for low-temperature data collection (optional but recommended).

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of the target compound, free of cracks and other defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

  • Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

  • Validation and Analysis: The final crystal structure is validated using various crystallographic checks. Bond lengths, bond angles, and other geometric parameters are then calculated from the refined atomic coordinates.

Workflow for Synthesis and Structural Determination

The following diagram illustrates the logical workflow from the synthesis of a cobalt(II) iodide hydrate to its full structural characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization synthesis_start React Cobalt(II) Oxide/Carbonate with Hydroiodic Acid dissolution Complete Dissolution synthesis_start->dissolution concentration Solution Concentration dissolution->concentration crystallization Crystallization concentration->crystallization isolation Crystal Isolation and Drying crystallization->isolation crystal_selection Single Crystal Selection isolation->crystal_selection Obtain suitable single crystals xrd_data_collection X-ray Diffraction Data Collection crystal_selection->xrd_data_collection data_reduction Data Reduction and Correction xrd_data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Experimental workflow for the synthesis and crystallographic analysis of cobalt(II) iodide hydrates.

Conclusion

While the precise crystal structure of cobalt(II) iodide dihydrate remains to be elucidated, the structural data for its anhydrous and hexahydrated analogues provide valuable insights into the coordination chemistry of cobalt(II) with iodide and water ligands. The experimental protocols detailed in this guide offer a robust methodology for the synthesis of cobalt(II) iodide hydrates and the subsequent determination of their crystal structures using single-crystal X-ray diffraction. The successful crystallization and structural analysis of cobalt(II) iodide dihydrate would be a valuable contribution to the field of inorganic chemistry and materials science.

References

An In-depth Technical Guide to Cobalt(II) Iodide Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide on the physical and chemical properties of Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O), providing researchers, scientists, and drug development professionals with essential data, experimental protocols, and structural information.

Introduction

Cobalt(II) iodide dihydrate is a hydrated form of cobalt(II) iodide, appearing as green, hygroscopic crystals. While the anhydrous and hexahydrate forms of cobalt(II) iodide have been more extensively studied, the dihydrate is a compound of interest in various chemical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of cobalt(II) iodide dihydrate, including its synthesis, structure, and reactivity.

Physical Properties

Cobalt(II) iodide dihydrate exhibits distinct physical properties that are crucial for its handling and application in experimental settings. A summary of these properties is presented in the table below.

PropertyValue
Appearance Green crystals
Molecular Formula CoI₂·2H₂O
Molecular Weight 348.77 g/mol
Melting Point 100 °C (decomposes)[1]
Solubility in Water Soluble; solution is red below 20°C and olive green between 20°C and 40°C.[1]
Density 2.90 g/cm³[1]

Chemical Properties

Cobalt(II) iodide dihydrate is a reactive compound, with its chemistry largely dictated by the cobalt(II) center and the iodide and water ligands.

Decomposition: Upon heating, cobalt(II) iodide dihydrate loses its water of hydration and subsequently decomposes. The decomposition process begins at its melting point of 100 °C.[1]

Hygroscopicity: The compound is hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates storage in a dry, inert environment to prevent changes in its hydration state and composition.

Reactivity: The cobalt(II) center can be oxidized to cobalt(III) in the presence of strong oxidizing agents. The iodide ligands can also undergo oxidation. In solution, the water ligands can be displaced by other Lewis bases, leading to the formation of various cobalt(II) complexes.

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of a hydrated cobalt(II) iodide is outlined below. The precise conditions for obtaining the dihydrate would require empirical optimization.

SynthesisWorkflow start Start: Cobalt(II) Precursor (e.g., CoO, CoCO3) acid React with Hydroiodic Acid (HI) start->acid solution Formation of Aqueous Cobalt(II) Iodide Solution acid->solution crystallization Controlled Crystallization (Temperature & Humidity) solution->crystallization product Isolation of Cobalt(II) Iodide Hydrate crystallization->product analysis Characterization (e.g., TGA, XRD) product->analysis end End: Cobalt(II) Iodide Dihydrate analysis->end

Caption: Generalized workflow for the synthesis of hydrated cobalt(II) iodide.

Experimental Protocol for Thermogravimetric Analysis (TGA):

To determine the water content and decomposition profile of a synthesized cobalt(II) iodide hydrate, thermogravimetric analysis can be employed.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cobalt(II) iodide hydrate is placed in a TGA sample pan (typically alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify mass loss steps corresponding to dehydration and decomposition.

The logical relationship for interpreting TGA data is illustrated below.

TGA_Logic TGA_Experiment TGA Experiment on CoI2·xH2O Mass_Loss_Step1 Mass Loss Step 1 (e.g., ~100-200°C) TGA_Experiment->Mass_Loss_Step1 Mass_Loss_Step2 Mass Loss Step 2 (e.g., >200°C) TGA_Experiment->Mass_Loss_Step2 Interpretation1 Corresponds to Loss of Water Molecules Mass_Loss_Step1->Interpretation1 Interpretation2 Corresponds to Decomposition of CoI2 Mass_Loss_Step2->Interpretation2 Conclusion Determine Number of Water Molecules (x) and Decomposition Temperature Interpretation1->Conclusion Interpretation2->Conclusion

Caption: Logical flow for the interpretation of TGA data of a hydrated cobalt salt.

Spectroscopic Data

Detailed spectroscopic data for cobalt(II) iodide dihydrate are not extensively reported. However, based on the known properties of similar cobalt(II) complexes, the following spectroscopic characteristics can be anticipated:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules. A band corresponding to the H-O-H bending vibration would likely appear around 1600-1650 cm⁻¹.

  • Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrations of the water molecules and the Co-I bonds.

  • UV-Visible Spectroscopy: The UV-Vis spectrum in aqueous solution would be expected to show absorptions characteristic of the [Co(H₂O)₆]²⁺ ion, which is typically pink. The color change to olive green at higher temperatures suggests a change in the coordination environment of the cobalt(II) ion.[1]

Structure

The precise crystal structure of cobalt(II) iodide dihydrate has not been definitively determined in the available literature. However, it is expected that the cobalt(II) ion would be in an octahedral coordination environment, with the iodide ions and water molecules acting as ligands. The anhydrous form of cobalt(II) iodide adopts a cadmium iodide structure.[3]

Applications in Research and Drug Development

While specific applications for cobalt(II) iodide dihydrate are not well-documented, cobalt compounds, in general, are of interest in several areas relevant to drug development and research:

  • Catalysis: Cobalt complexes are used as catalysts in a variety of organic reactions.

  • Biological Mimics: Cobalt can substitute for other metals in biological systems, allowing for spectroscopic and mechanistic studies of metalloproteins.

  • Radiopharmaceuticals: The radioactive isotope ⁶⁰Co is a vital source of gamma rays for radiation therapy.

Conclusion

Cobalt(II) iodide dihydrate is a compound with interesting, though not fully characterized, physical and chemical properties. This guide has summarized the available data and provided a framework for its synthesis and characterization. Further research is needed to fully elucidate its crystal structure, spectroscopic properties, and reactivity, which may open up new avenues for its application in research and development.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of cobalt(II) iodide dihydrate (CoI₂·2H₂O). It covers the theoretical basis for its paramagnetism, expected quantitative values based on related compounds, and detailed protocols for experimental determination.

Theoretical Background: Magnetism in Cobalt(II) Complexes

Cobalt(II) is a transition metal ion with a d⁷ electron configuration. In the presence of ligands, the five d-orbitals are no longer degenerate. For most common geometries, such as octahedral, the orbitals split into a lower energy t₂g set and a higher energy e_g set.

With weak-field ligands like iodide and water, the energy gap between these orbital sets (Δ_o) is small. Consequently, it is more energetically favorable for the electrons to occupy the higher energy orbitals rather than to pair up, resulting in a high-spin complex. A high-spin octahedral Co(II) ion possesses three unpaired electrons, which is the primary source of its paramagnetic behavior.

The ground state term for a high-spin octahedral Co(II) ion is ⁴T₁g . A key feature of a 'T' term is its threefold orbital degeneracy. This means that in addition to the magnetic moment arising from the electron spins (the spin-only moment), there is a significant contribution from the orbital angular momentum of the electrons. This orbital contribution typically causes the experimentally observed effective magnetic moment (µ_eff) to be considerably higher than the spin-only value (µ_so).

The spin-only magnetic moment can be calculated using the formula: µ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. For Co(II) (n=3), the calculated spin-only value is √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.). However, due to the unquenched orbital angular momentum of the ⁴T₁g ground state, experimental values for high-spin octahedral Co(II) complexes typically fall in the range of 4.1 to 5.2 B.M.[1].

d-orbital splitting for a high-spin Co(II) ion in an octahedral field.

Magnetic Properties of Cobalt(II) Iodide Species

While specific experimental data for the magnetic susceptibility of cobalt(II) iodide dihydrate (CoI₂·2H₂O) is not prominently available in the surveyed literature, its magnetic properties can be reliably inferred from its anhydrous counterpart and related hydrated Co(II) complexes. The anhydrous form, CoI₂, features octahedrally coordinated cobalt ions and is known to be paramagnetic[2][3]. The hexahydrated form consists of discrete octahedral [Co(H₂O)₆]²⁺ cations[2]. It is highly probable that the dihydrate also features a high-spin octahedral coordination environment around the Co(II) center, likely through a polymeric structure with bridging iodide ions and coordinated water molecules.

The table below summarizes the known magnetic data for anhydrous CoI₂ and provides the expected range for a typical high-spin octahedral Co(II) complex, which serves as a strong proxy for the dihydrate form.

CompoundFormulaMolar Mass ( g/mol )Molar Susceptibility (χ_M)Effective Magnetic Moment (µ_eff)
Cobalt(II) Iodide (anhydrous)CoI₂312.74+10,760 x 10⁻⁶ cm³/mol[2][4]~5.2 B.M. (calculated at 298 K)
Cobalt(II) Iodide Dihydrate (Expected) CoI₂·2H₂O 348.77 4.1 - 5.2 B.M.

Note: The effective magnetic moment for anhydrous CoI₂ was calculated from its molar susceptibility using the equation µ_eff = 2.828√(χ_M * T) at T = 298 K.

Experimental Protocol: Determination by Evans Balance

The Evans balance is a modern and efficient instrument for determining magnetic susceptibility, operating on the principle of the Gouy method but measuring the force the sample exerts on a pair of suspended magnets[5][6][7]. It is well-suited for microscale samples[5].

Instrumentation
  • Evans Magnetic Susceptibility Balance (e.g., Sherwood Scientific MSB)

  • Sample tube (precision bore)

  • Analytical balance (for weighing the sample)

  • Spatula and packing rod

Procedure
  • Instrument Warm-up : Turn on the Evans Balance and allow it to stabilize for at least 10-15 minutes[7].

  • Zero the Balance : With the sample chamber empty, adjust the 'ZERO' knob until the digital display reads 000.

  • Measure Empty Tube : Place an empty, clean sample tube into the holder. Record the reading, R₀. This value accounts for the diamagnetism of the glass tube.

  • Sample Preparation :

    • Weigh the empty sample tube on an analytical balance (m_tube).

    • Carefully pack the powdered CoI₂·2H₂O sample into the tube. The key to an accurate measurement is uniform packing[7]. Add small amounts of powder and gently tap the tube on a hard surface to ensure even settling.

    • The sample length (l) should ideally be between 1.5 cm and 3.5 cm[7].

    • Weigh the filled tube (m_filled) and calculate the mass of the sample (m = m_filled - m_tube).

  • Measure Sample : Place the packed sample tube into the holder on the Evans Balance. Record the new reading, R.

  • Instrument Calibration (if necessary) : For the highest accuracy, the balance should be calibrated with a substance of known magnetic susceptibility, such as HgCo(SCN)₄. The procedure is identical, and the instrument constant (C) is determined.

G start Start warmup Warm up Evans Balance (15 min) start->warmup zero Zero the balance (display reads 000) warmup->zero measure_empty Measure empty tube (Record R₀) zero->measure_empty prep_sample Prepare Sample: 1. Weigh empty tube 2. Pack with CoI₂·2H₂O 3. Measure sample mass (m) 4. Measure sample length (l) measure_empty->prep_sample measure_sample Measure packed tube (Record R) prep_sample->measure_sample calculate Calculate Susceptibility and Magnetic Moment measure_sample->calculate end_node End calculate->end_node

Experimental workflow for magnetic susceptibility measurement using an Evans Balance.

Data Analysis and Interpretation

The data obtained from the Evans Balance is used to calculate the mass susceptibility (χ_g), molar susceptibility (χ_M), and finally, the effective magnetic moment (µ_eff).

  • Calculate Mass Susceptibility (χ_g) : The mass susceptibility is calculated using the following formula: χ_g = [C * l * (R - R₀)] / [10⁹ * m]

    • C : Balance calibration constant (instrument-specific).

    • l : Sample length (in cm).

    • R : Reading for the tube with the sample.

    • R₀ : Reading for the empty tube.

    • m : Mass of the sample (in g).

  • Calculate Molar Susceptibility (χ_M) : This converts the mass susceptibility to a molar basis. χ_M = χ_g * M

    • M : Molar mass of CoI₂·2H₂O (348.77 g/mol ).

  • Correct for Diamagnetism (χ'_M) : The measured molar susceptibility (χ_M) includes both the paramagnetic contribution from the unpaired electrons and a smaller diamagnetic contribution from all the paired electrons in the compound. To isolate the paramagnetic component, this diamagnetic effect must be subtracted. χ'_M = χ_M - χ_D

    • χ'_M : Diamagnetically corrected molar susceptibility.

    • χ_D : The sum of diamagnetic contributions from all atoms and bonds in the molecule (Pascal's constants). For CoI₂·2H₂O, this is calculated as:

      • Co²⁺ = -12 x 10⁻⁶ cm³/mol

      • I⁻ = -50.6 x 10⁻⁶ cm³/mol (x2)

      • H₂O = -13.0 x 10⁻⁶ cm³/mol (x2)

      • Total χ_D = (-12 - 101.2 - 26.0) x 10⁻⁶ = -139.2 x 10⁻⁶ cm³/mol.

  • Calculate Effective Magnetic Moment (µ_eff) : Finally, the effective magnetic moment is calculated from the corrected molar susceptibility. µ_eff = 2.828 * √[χ'_M * T]

    • T : Absolute temperature in Kelvin (K).

    • The value of µ_eff is given in Bohr Magnetons (B.M.).

The resulting µ_eff value can be compared to the theoretical spin-only value and the expected range for high-spin octahedral Co(II) to confirm the electronic structure and coordination geometry of the complex.

References

Spectroscopic and Structural Characterization of Cobalt(II) Iodide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cobalt(II) iodide dihydrate (CoI₂·2H₂O), a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental data for the dihydrate form, this guide presents expected spectroscopic data based on the known properties of analogous cobalt(II) halide hydrates. Detailed experimental protocols for obtaining UV-Vis and IR spectra are also provided, alongside a structural representation of the coordination environment of the cobalt(II) ion.

Physicochemical Properties

Cobalt(II) iodide and its hydrates are inorganic compounds with notable magnetic and spectroscopic characteristics. The anhydrous form is hygroscopic and readily absorbs atmospheric moisture to form hydrates. While the hexahydrate is well-documented, the dihydrate represents a lower hydration state that can be crucial in specific synthetic and formulation processes.

PropertyValue
Chemical Formula CoI₂·2H₂O
Molecular Weight 348.77 g/mol
Appearance Expected to be a colored crystalline solid
Solubility Soluble in water and polar organic solvents

UV-Vis Spectroscopy

The electronic spectrum of cobalt(II) iodide dihydrate in the solid state is expected to be dominated by d-d transitions of the Co²⁺ ion. The coordination environment of the cobalt ion, likely an octahedral or distorted octahedral geometry with iodide and water ligands, will dictate the precise energies of these transitions.

Expected UV-Vis Absorption Maxima (Diffuse Reflectance)

Wavelength (λmax)AssignmentExpected Appearance
~500 - 600 nm⁴T₁g(F) → ⁴T₁g(P)A prominent band in the visible region
~1100 - 1300 nm⁴T₁g(F) → ⁴T₂g(F)A weaker band in the near-infrared region

Note: The exact peak positions and intensities can vary depending on the specific coordination geometry and crystal packing.

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

This method is suitable for obtaining UV-Vis spectra of solid powder samples.

  • Instrument: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

  • Reference Material: A high-reflectance material such as BaSO₄ or a calibrated Spectralon® standard.

  • Sample Preparation:

    • Grind a small amount of the cobalt(II) iodide dihydrate sample to a fine, uniform powder using an agate mortar and pestle.

    • The sample can be measured directly or diluted with the reference material (e.g., 1-10% sample in BaSO₄) to optimize signal intensity. The mixture should be thoroughly homogenized.

  • Measurement:

    • Record a baseline spectrum of the reference material.

    • Load the prepared sample into the sample holder and acquire the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-1400 nm).

    • The instrument software can be used to convert the reflectance data to absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance.

Infrared (IR) Spectroscopy

The infrared spectrum of cobalt(II) iodide dihydrate will provide information about the vibrational modes of the water molecules of hydration and potentially the cobalt-oxygen and cobalt-iodide bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3500 - 3000O-H stretching vibrations of coordinated water molecules (ν(O-H))
1630 - 1600H-O-H bending vibration of coordinated water molecules (δ(H-O-H))
Below 600Co-O and Co-I stretching vibrations

Note: The O-H stretching band is often broad due to hydrogen bonding within the crystal lattice.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered cobalt(II) iodide dihydrate sample directly onto the ATR crystal.

  • Measurement:

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • The spectrum is usually collected as an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Structural Representation

The following diagram illustrates a possible coordination environment around a central cobalt(II) ion in a simplified, hypothetical structure of cobalt(II) iodide dihydrate.

Cobalt_Coordination cluster_complex Coordination Sphere of Co(II) cluster_ligands cluster_interactions Intermolecular Interactions Co Co I1 I Co->I1 I2 I Co->I2 H2O1 H₂O Co->H2O1 H2O2 H₂O Co->H2O2 H_bond Hydrogen Bonding and/or Bridging Ligands I1->H_bond I2->H_bond H2O1->H_bond H2O2->H_bond

Caption: A logical diagram of the plausible coordination of a central cobalt(II) ion with iodide and water ligands in cobalt(II) iodide dihydrate.

An In-depth Technical Guide on the Thermal Decomposition of Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) iodide dihydrate (CoI₂·2H₂O). Due to a lack of extensive published data specifically for the dihydrate form, this guide combines available information with established principles from the thermal analysis of analogous hydrated cobalt(II) halides to present a scientifically grounded projection of its decomposition pathway.

Introduction

Cobalt(II) iodide and its hydrated forms are inorganic compounds with applications in catalysis and as moisture indicators. Understanding the thermal stability and decomposition pathway of these materials is crucial for their application in various fields, including in the synthesis of novel materials and for safety in handling and storage. This guide focuses on the dihydrate form, CoI₂·2H₂O.

Physicochemical Properties

Before delving into its thermal decomposition, it is essential to understand the basic properties of cobalt(II) iodide dihydrate.

PropertyValueReference
Molecular FormulaCoH₄I₂O₂
Molecular Weight348.77 g/mol
AppearanceBrownish-red crystals[1]
Melting Point99-101°C (decomposes)[1]
SolubilitySoluble in water[1]

Thermal Decomposition Pathway

The thermal decomposition of hydrated metal halides typically proceeds in a stepwise manner, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.

Based on data from analogous compounds, such as cobalt(II) chloride hydrate and cobalt(II) iodide hexahydrate, the thermal decomposition of cobalt(II) iodide dihydrate is expected to follow a two-step process[2][3].

Step 1: Dehydration

The initial step involves the loss of the two molecules of water of crystallization to form anhydrous cobalt(II) iodide.

CoI₂·2H₂O(s) → CoI₂(s) + 2H₂O(g)

The theoretical mass loss for this step can be calculated as follows:

  • Molecular weight of 2H₂O: 2 * (2 * 1.008 + 15.999) = 36.03 g/mol

  • Molecular weight of CoI₂·2H₂O: 348.77 g/mol

  • Theoretical % mass loss: (36.03 / 348.77) * 100% ≈ 10.33%

This dehydration is expected to occur around the documented decomposition temperature of 99-101°C[1].

Step 2: Decomposition of Anhydrous Cobalt(II) Iodide

At significantly higher temperatures, the anhydrous cobalt(II) iodide will decompose. The decomposition products of anhydrous cobalt(II) iodide are reported to include hydrogen iodide and metal oxides[4][5].

A possible decomposition reaction in the presence of air/oxygen is:

2CoI₂(s) + 3O₂(g) → 2CoO(s) + 2I₂(g)

Further oxidation of cobalt(II) oxide to other cobalt oxides (e.g., Co₃O₄) is also possible at elevated temperatures.

The following diagram illustrates the proposed logical relationship in the decomposition process.

G A CoI₂·2H₂O (s) B CoI₂ (s) + 2H₂O (g) A->B Heat (approx. 99-101°C) Dehydration C Decomposition Products (e.g., CoO, I₂) B->C Further Heating Decomposition G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh CoI₂·2H₂O Sample B TGA Analysis A->B C DSC Analysis A->C D Determine Mass Loss (%) B->D E Identify Transition Temperatures C->E F Characterize Products D->F E->F

References

Cobalt(II) Iodide Dihydrate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cobalt(II) iodide dihydrate. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment when handling this compound.

Hazard Identification and Classification

Cobalt(II) iodide dihydrate is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and eye irritation, and may lead to skin sensitization.[1][2][3] There is also evidence to suggest that it may be a suspected mutagen.[3][4]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for Cobalt(II) iodide is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3][7]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3][7]
CarcinogenicityCategory 1BH350: May cause cancer[3]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaCoI₂·2H₂O
Molecular Weight348.77 g/mol
AppearanceBlack powder or crystals[6][7]
OdorOdorless[7]
Melting Point>515 °C (anhydrous)[1]
Boiling Point570 °C (anhydrous)[6]
Density5.45 g/mL at 25 °C (anhydrous)[1]
Solubility in Water67.0 g/100 mL[6]
StabilityStable under recommended storage conditions.[1] Light sensitive and hygroscopic.[1][7]

Toxicological Information

While specific toxicological data for Cobalt(II) iodide dihydrate is limited, data from the closely related compound, Cobalt(II) chloride, provides an indication of its potential toxicity. Prolonged exposure to iodides may lead to skin rashes, headaches, and irritation of mucous membranes.[1]

Toxicity EndpointValueSpeciesNote
Acute Oral Toxicity (LD50) 537 mg/kgRatData for Cobalt(II) chloride[8]
Acute Dermal Toxicity (LD50) >2,000 mg/kgRatData for Cobalt(II) chloride[8]
Acute Inhalation Toxicity (LC50) No data available

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls
  • Ventilation: Work with Cobalt(II) iodide dihydrate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection
- Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).[1]
- Body ProtectionA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P1 respirator should be worn.[1]

Safe Handling and Storage

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store under an inert gas due to its hygroscopic and light-sensitive nature.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving Cobalt(II) iodide dihydrate. These should be adapted to specific experimental needs and performed in accordance with institutional safety guidelines.

Weighing and Transferring Cobalt(II) Iodide Dihydrate Solid
  • Preparation:

    • Ensure all necessary PPE is worn (lab coat, gloves, safety goggles).

    • Perform the procedure within a chemical fume hood.

    • Designate a specific area for weighing and decontaminate it before and after use.

  • Procedure:

    • Use a clean, dry weighing boat or paper.

    • Carefully scoop the desired amount of Cobalt(II) iodide dihydrate from the stock container onto the weighing vessel. Avoid creating dust.

    • Close the stock container immediately after use.

    • To transfer the weighed solid, gently tap the weighing vessel to guide the powder into the receiving flask or beaker. A powder funnel can be used to minimize spillage.

  • Cleanup:

    • Wipe the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.

    • Dispose of the weighing boat/paper and cleaning materials as hazardous waste.

Preparing a Cobalt(II) Iodide Dihydrate Solution
  • Preparation:

    • Wear appropriate PPE (lab coat, gloves, safety goggles).

    • Conduct the procedure in a chemical fume hood.

  • Procedure:

    • Weigh the required amount of Cobalt(II) iodide dihydrate following the protocol in section 6.1.

    • Place a stir bar in a beaker or flask of appropriate size.

    • Add the desired solvent (e.g., deionized water) to the beaker, typically about 80% of the final volume.

    • While stirring, slowly add the weighed Cobalt(II) iodide dihydrate to the solvent.

    • Continue stirring until the solid is completely dissolved.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Bring the solution to the final volume with the solvent.

    • Stopper and invert the flask several times to ensure homogeneity.

  • Storage:

    • Transfer the prepared solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response

In the event of a spill, follow the established emergency procedures. The general workflow for a minor spill is outlined below. For major spills, evacuate the area and contact emergency services.

Spill_Response_Workflow Spill Spill Occurs Assess Assess the Spill (Size and Hazard) Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large, Uncontrolled, or Highly Hazardous Alert Alert Personnel in the Area MinorSpill->Alert Evacuate Evacuate Area & Contact Emergency Services MajorSpill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill (Use absorbent pads/dikes) PPE->Contain Cleanup Clean Up Spill (Scoop solid or absorb liquid) Contain->Cleanup Decontaminate Decontaminate the Area (Wipe with a damp cloth) Cleanup->Decontaminate Dispose Dispose of Waste in a Sealed, Labeled Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Spill Response Workflow for Cobalt(II) Iodide Dihydrate.

Disposal Considerations

All waste containing Cobalt(II) iodide dihydrate should be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE and cleaning materials, in a sealed, clearly labeled container.

  • Liquid Waste: Collect aqueous solutions in a designated, sealed waste container.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.[1]

This technical guide is intended to provide comprehensive safety and handling information for Cobalt(II) iodide dihydrate. It is not a substitute for proper training and adherence to institutional safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any hazardous chemical.

References

Literature review on cobalt(II) iodide complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cobalt(II) Iodide Complexes

Cobalt(II) iodide (CoI₂) is an inorganic compound that serves as a precursor in the synthesis of various coordination complexes.[1][2] These complexes exhibit a range of interesting structural, magnetic, and spectroscopic properties, which are highly dependent on the nature of the ligands coordinated to the cobalt center. This technical guide provides a comprehensive literature review of cobalt(II) iodide complexes, focusing on their synthesis, characterization, and key properties. It is intended for researchers, scientists, and professionals in the fields of chemistry and materials science.

Synthesis of Cobalt(II) Iodide Complexes

The synthesis of cobalt(II) iodide complexes typically involves the reaction of cobalt(II) iodide with a stoichiometric amount of the desired ligand in a suitable solvent. Due to the hygroscopic nature of cobalt(II) iodide, it is often prepared in situ from the reaction of cobalt metal powder with iodine in a coordinating solvent like acetonitrile.[3] The resulting cobalt(II) iodide solution is then reacted with the ligand.

Several classes of ligands have been successfully used to synthesize cobalt(II) iodide complexes, including:

  • N-donor ligands: Pyridine and its derivatives, 1,2-bis(arylimino)acenaphthene (BIAN), and 1,4-diazabuta-1,3-diene (DAD) ligands have been shown to form stable complexes with cobalt(II) iodide.[3][4]

  • P-donor ligands: Alkylphosphine and arylphosphine ligands have also been employed in the synthesis of cobalt(II) iodide complexes.[5][6]

  • Macrocyclic ligands: Pyridine-based macrocyclic ligands have been used to create cobalt(II) iodide complexes with specific coordination geometries.[7][8]

The choice of ligand and reaction conditions can influence the coordination geometry of the resulting complex, which in turn affects its physical and chemical properties.

Characterization of Cobalt(II) Iodide Complexes

A variety of analytical techniques are employed to characterize cobalt(II) iodide complexes:

  • Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry of the cobalt ion.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligands and to confirm their coordination to the cobalt center. For instance, the C=N stretching frequency in BIAN ligands can indicate the redox state of the ligand.[3]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to elucidate the coordination environment of the Co(II) ion.[9][10] The color of the complexes is a direct result of these electronic transitions.[11][12][13]

  • Magnetic Susceptibility Measurements: These measurements are crucial for understanding the magnetic properties of the complexes, such as their spin state and magnetic anisotropy. Many cobalt(II) complexes are paramagnetic due to the presence of unpaired electrons.[3][4][14][15]

  • Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of the complexes, particularly those with redox-active ligands.[3]

Properties and Applications of Cobalt(II) Iodide Complexes

Cobalt(II) iodide complexes exhibit a range of interesting properties, with potential applications in various fields:

  • Magnetic Materials: A significant area of research focuses on the magnetic properties of cobalt(II) iodide complexes. Some of these complexes exhibit slow magnetic relaxation in an applied magnetic field, classifying them as field-induced single-ion magnets (SIMs).[3][16][17] This property arises from the magnetic anisotropy of the Co(II) ion, which can be tuned by the choice of ligand.[3][7]

  • Catalysis: Cobalt complexes, in general, are known to be active catalysts in various organic reactions.[18] Cobalt(II) iodide complexes with phosphine ligands, when activated with methylaluminoxane (MAO), have been shown to be highly active catalysts for butadiene polymerization.[5]

  • Thermochromism: Some cobalt(II) complexes exhibit thermochromism, a property where the color of the compound changes with temperature.[11][12][13][19][20] This phenomenon is often associated with a change in the coordination geometry of the cobalt ion.[12][13]

  • Biological Activity: While the biological activity of cobalt(II) iodide complexes is not as extensively studied as other cobalt complexes, research has shown that cobalt complexes, in general, can exhibit a range of biological effects, including antimicrobial and anticancer activity.[21][22][23][24][25][26][27] The mechanism of action is often related to the ability of the cobalt ion to interact with biological molecules like proteins and DNA.[21][24]

Quantitative Data

The following tables summarize key quantitative data for selected cobalt(II) iodide complexes reported in the literature.

Table 1: Crystallographic and Bond Parameter Data for Selected Cobalt(II) Iodide Complexes.

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Co-N (Å)Co-I (Å)N-Co-N (°)I-Co-I (°)Ref.
[(dpp-BIAN)CoI₂]·MeCNC₃₈H₄₃CoI₂N₃MonoclinicP2₁/n14.237(3)16.108(3)16.331(3)108.03(3)2.073(3), 2.090(3)2.5343(7), 2.5346(6)81.24(12)109.33(2)[3]
[(Py)₂CoI₂]C₁₀H₁₀CoI₂N₂MonoclinicC2/c12.396(3)7.6327(9)15.013(3)99.49(3)2.041(7)2.5643(11)106.7(4)115.80(7)[3]
[CoI₂(Mes-DAD)]C₂₀H₂₆CoI₂N₂MonoclinicP2₁/c10.123(2)14.215(3)16.541(3)106.98(3)2.08(1), 2.10(1)2.541(2), 2.548(2)81.4(4)109.85(6)[4]

Table 2: Magnetic and Spectroscopic Data for Selected Cobalt(II) Iodide Complexes.

ComplexχₘT at 300 K (cm³ mol⁻¹ K)D (cm⁻¹)Key IR Bands (cm⁻¹)Key UV-Vis Bands (nm)Ref.
[(dpp-BIAN)CoI₂]·MeCN2.93-22.61600-1646 (C=N)-[3]
[(Py)₂CoI₂]2.48-5.91604 (C=N)-[3]
[CoI₂(Mes-DAD)]3.2517.2--[4]

Experimental Protocols

Synthesis of [(Py)₂CoI₂][3]
  • In situ preparation of CoI₂: Crystalline iodine (0.254 g, 1 mmol) and an excess of powdered metallic cobalt are placed in a vial with acetonitrile. The mixture is heated to facilitate the reaction, forming a {CoI₂ · xMeCN} adduct.

  • Removal of solvent: The acetonitrile is removed from the adduct by drying in a dynamic vacuum at 120 °C for 3 hours.

  • Complexation: Toluene (25 mL) is condensed into the vial containing the anhydrous CoI₂. Pyridine (0.158 g, 2 mmol) is then added.

  • Crystallization: The vial is sealed and heated in an oil bath at 130 °C until the CoI₂ is completely dissolved, resulting in a blue solution. Slow cooling of the reaction mixture (10 °C per hour) leads to the formation of blue needle-shaped single crystals suitable for X-ray diffraction.

Synthesis of [(dpp-BIAN)CoI₂]·MeCN[3]
  • In situ preparation of CoI₂: Cobalt diiodide (1 mmol) is prepared in situ in acetonitrile from iodine (0.254 g, 1 mmol) and an excess of powdered metallic cobalt.

  • Complexation: The ligand 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) (0.5 g, 1 mmol) is added to the cobalt diiodide solution. The color of the reaction mixture instantly changes from green to red-brown.

  • Crystallization: Crystallization from acetonitrile at room temperature yields red crystals in the form of parallelepipeds.

Visualizations

The following diagrams illustrate key concepts and workflows related to cobalt(II) iodide complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Co_I2 Co + I₂ in_situ_CoI2 in situ CoI₂ in MeCN Co_I2->in_situ_CoI2 Reflux anhydrous_CoI2 Anhydrous CoI₂ in_situ_CoI2->anhydrous_CoI2 Vacuum Drying reaction Reaction in Solvent anhydrous_CoI2->reaction ligand Ligand (e.g., Py, dpp-BIAN) ligand->reaction crystals Crystallization reaction->crystals Cooling xrd Single-Crystal X-ray Diffraction crystals->xrd Structure ir IR Spectroscopy crystals->ir Functional Groups uv_vis UV-Vis Spectroscopy crystals->uv_vis Electronic Transitions magnetic Magnetic Susceptibility crystals->magnetic Magnetic Properties cv Cyclic Voltammetry crystals->cv Redox Behavior

Caption: Experimental workflow for the synthesis and characterization of cobalt(II) iodide complexes.

sim_concept cluster_ground_state Ground State (Co²⁺, S=3/2) cluster_zfs Zero-Field Splitting (ZFS) cluster_relaxation Magnetic Relaxation ms_plus_3_2 mₛ = +3/2 ground Ground States (mₛ = ±3/2) ms_plus_3_2->ground ms_minus_3_2 mₛ = -3/2 ms_minus_3_2->ground ms_plus_1_2 mₛ = +1/2 excited Excited States (mₛ = ±1/2) ms_plus_1_2->excited ms_minus_1_2 mₛ = -1/2 ms_minus_1_2->excited ground->excited Ueff = |D|S² up Spin Up ground->up down Spin Down ground->down U Energy Barrier (Ueff) up->down Slow Relaxation ZFS_explanation Magnetic anisotropy (D) lifts the degeneracy of the spin states, creating an energy barrier for spin reversal.

References

A Technical Guide to the Hydration States of Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the various hydration states of cobalt(II) iodide (CoI₂). The document details the synthesis, structural characteristics, and physicochemical properties of the anhydrous and hydrated forms of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cobalt(II) Iodide and its Hydrates

Cobalt(II) iodide is an inorganic compound that exists in several hydration states, each exhibiting distinct physical and chemical properties. The primary forms are the anhydrous salt (CoI₂) and its hexahydrate (CoI₂·6H₂O).[1] A dihydrate form (CoI₂·2H₂O) is also known to exist. The coordination environment of the cobalt(II) ion changes with the degree of hydration, leading to noticeable variations in color, crystal structure, and stability. Anhydrous CoI₂ is sometimes utilized as an indicator for the presence of water.[1]

Physicochemical Properties of Cobalt(II) Iodide Hydration States

The properties of the different hydration states of cobalt(II) iodide are summarized in the table below, offering a comparative view of their key characteristics.

PropertyAnhydrous Cobalt(II) Iodide (α-form)Cobalt(II) Iodide DihydrateCobalt(II) Iodide Hexahydrate
Formula CoI₂CoI₂·2H₂OCoI₂·6H₂O
Molar Mass ( g/mol ) 312.74348.77420.83
Appearance Black hexagonal crystalsGreen crystalsRed crystals
Density (g/cm³) 5.584Not available2.79
Melting Point (°C) 515-520 (under vacuum)100 (decomposes)130 (decomposes)
Solubility in Water 67.0 g/100 mLSolubleSoluble
Crystal System TrigonalNot availableHexagonal
Space Group P-3m1Not availableNot available

Synthesis and Interconversion of Hydration States

The various hydration states of cobalt(II) iodide can be synthesized and interconverted through controlled reaction and dehydration processes.

Synthesis of Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

The hexahydrate is typically prepared by the reaction of a cobalt(II) source with hydroiodic acid.[1]

Experimental Protocol:

  • Reactant Preparation: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) oxide or cobalt(II) carbonate to a beaker containing 57% hydroiodic acid with constant stirring.

  • Reaction: The mixture is gently heated and stirred until the cobalt salt is completely dissolved, resulting in a red solution.

  • Crystallization: The resulting solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of red CoI₂·6H₂O crystals.

  • Isolation and Drying: The crystals are isolated by vacuum filtration, washed with a small amount of ice-cold distilled water, and then with a volatile organic solvent (e.g., diethyl ether). The crystals are then dried in a desiccator over a suitable drying agent.

Dehydration of Cobalt(II) Iodide Hexahydrate

Thermal dehydration of the hexahydrate leads to the formation of lower hydrates and ultimately the anhydrous form. The process can be monitored by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of CoI₂·6H₂O is placed in an alumina or platinum TGA pan.

  • TGA/DSC Analysis: The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve will show mass loss corresponding to the removal of water molecules, while the DSC curve will indicate the endothermic nature of these dehydration steps.

The dehydration process is expected to occur in stages, with the formation of intermediate hydrates before the final anhydrous product is obtained.

Caption: Proposed dehydration pathway of cobalt(II) iodide hexahydrate.

Structural Analysis

The coordination environment of the cobalt(II) ion is a key determinant of the properties of its iodide hydrates.

Anhydrous Cobalt(II) Iodide (α-CoI₂)

The α-form of anhydrous CoI₂ adopts a trigonal crystal structure with the space group P-3m1. In this structure, each cobalt(II) ion is octahedrally coordinated to six iodide ions. The Co-I bond length is approximately 2.69 Å.

Cobalt(II) Iodide Hexahydrate (CoI₂·6H₂O)

In the hexahydrate, the cobalt(II) ion exists as the hexaaquacobalt(II) complex cation, [Co(H₂O)₆]²⁺.[1] This complex has an octahedral geometry with the cobalt ion at the center and six water molecules coordinated to it. The iodide ions are not directly bonded to the cobalt but are present as counter-ions in the crystal lattice.

Hexahydrate_Structure cluster_complex [Co(H2O)6]2+ Co Co2+ H2O1 H2O Co->H2O1 H2O2 H2O Co->H2O2 H2O3 H2O Co->H2O3 H2O4 H2O Co->H2O4 H2O5 H2O Co->H2O5 H2O6 H2O Co->H2O6 I1 I- I2 I-

Caption: Schematic of the [Co(H₂O)₆]²⁺ complex in the hexahydrate.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Selection: A high-quality single crystal of the hydrate (typically 0.1-0.3 mm in size) is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for characterizing the different hydration states of cobalt(II) iodide, as the electronic environment of the cobalt ion is highly sensitive to its coordination.

UV-Visible Spectroscopy

The color of cobalt(II) complexes is due to d-d electronic transitions. The octahedral [Co(H₂O)₆]²⁺ ion in the hexahydrate is pink in aqueous solution. As water ligands are replaced by iodide ions or upon dehydration, the coordination geometry can change, leading to a shift in the absorption bands and a change in color. For instance, tetrahedral cobalt(II) complexes are typically blue.

Experimental Protocol for UV-Visible Spectroscopy:

  • Solution Preparation: Prepare aqueous solutions of cobalt(II) iodide of known concentrations.

  • Spectral Acquisition: Record the UV-Visible absorption spectrum of each solution using a spectrophotometer over a range of approximately 300-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the d-d transitions.

Infrared Spectroscopy

Infrared (IR) spectroscopy can be used to identify the presence of water molecules and to probe their coordination to the metal center. The O-H stretching and H-O-H bending vibrations of water in the hydrates will give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground cobalt(II) iodide hydrate.

  • Spectral Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch (typically in the range of 3000-3600 cm⁻¹) and H-O-H bend (around 1600-1650 cm⁻¹). Shifts in these bands can provide information about the strength of the Co-O bond and hydrogen bonding within the crystal lattice.

Caption: General experimental workflow for the synthesis and characterization of cobalt(II) iodide hydrates.

References

Methodological & Application

Application Notes and Protocols for Cobalt(II) Iodide Dihydrate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cobalt(II) iodide dihydrate as a catalyst in various cross-coupling reactions. Cobalt catalysis offers a cost-effective and reactive alternative to traditional palladium- or nickel-based systems for the formation of carbon-carbon bonds.

Introduction

Cobalt-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, enabling the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds.[1][2] Cobalt(II) iodide (CoI₂), and its dihydrate form, serve as an effective precatalyst for several key transformations, including Suzuki-Miyaura, Kumada, and Negishi couplings.[3][4][5] The use of earth-abundant cobalt presents economic and environmental advantages over precious metal catalysts. These reactions often proceed via mechanisms involving radical intermediates, offering unique reactivity and selectivity.[2][6][7]

Data Presentation: Comparative Reaction Parameters

The following table summarizes typical reaction conditions and yields for various cobalt-catalyzed cross-coupling reactions. While specific examples may use other cobalt(II) salts, cobalt(II) iodide can be employed under similar conditions.

Cross-Coupling TypeCobalt Source (mol%)Ligand (mol%)Base/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura CoCl₂ (15)trans-N,N'-dimethylcyclohexane-1,2-diamine (15)KOMeDMA8012up to 95[6]
Kumada Co(acac)₃ (5)PN ligandGrignard reagentTHF2512up to 88[1]
Negishi CoCl₂·2LiCl (10)TMEDAOrganozinc reagentTHF2516up to 88[3]
Suzuki-Miyaura CoBr₂ (5)Phenoxy-imine (FI) ligand (5)KOMeDMA801234-95[8]
Decarboxylative Negishi CoBr₂ (10)NoneOrganozinc reagentDioxane8012up to 90[9]

Experimental Protocols

Safety Precaution: Cobalt compounds are potentially toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving organometallic reagents (Grignard, organozinc) must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Cobalt-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures using other cobalt(II) halides and is applicable for cobalt(II) iodide dihydrate.[6][7][10]

Materials:

  • Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

  • Appropriate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine)

  • Aryl boronic ester (e.g., neopentylglycol ester)

  • Alkyl or aryl halide/triflate

  • Base (e.g., potassium methoxide, KOMe)

  • Anhydrous solvent (e.g., N,N-dimethylacetamide, DMA)

  • Inert atmosphere supplies (nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) iodide dihydrate (5-15 mol%), the ligand (5-15 mol%), the aryl boronic ester (1.5 equivalents), and the base (1.25 equivalents).

  • Add the anhydrous solvent (e.g., DMA) and stir the mixture for 10-15 minutes at room temperature.

  • Add the alkyl or aryl halide/triflate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Cobalt-Catalyzed Kumada Coupling

This protocol is based on established methods for cobalt-catalyzed Kumada couplings.[1][5]

Materials:

  • Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

  • Ligand (optional, but can improve performance, e.g., a phosphine ligand)

  • Grignard reagent (in THF or diethyl ether)

  • Alkyl or aryl halide

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Inert atmosphere supplies

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) iodide dihydrate (1-5 mol%) and the ligand, if used.

  • Add the anhydrous solvent (e.g., THF).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aryl or alkyl halide (1.0 equivalent).

  • Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time (typically 2-16 hours), monitoring its progress.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

General Protocol for Cobalt-Catalyzed Negishi Coupling

This protocol is a general representation of cobalt-catalyzed Negishi reactions.[3][9]

Materials:

  • Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

  • Ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA)

  • Organozinc reagent

  • Alkyl or aryl halide/triflate

  • Anhydrous solvent (e.g., THF or dioxane)

  • Inert atmosphere supplies

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add cobalt(II) iodide dihydrate (5-10 mol%) and the ligand to a dry reaction flask.

  • Add the anhydrous solvent, followed by the alkyl or aryl halide/triflate (1.0 equivalent).

  • Add the organozinc reagent (1.2-2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.

  • Monitor the reaction by an appropriate method (TLC, GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Perform an aqueous work-up by extracting with an organic solvent.

  • Dry the combined organic phases, concentrate, and purify the residue by column chromatography.

Mandatory Visualizations

General Workflow for Cobalt-Catalyzed Cross-Coupling

Cobalt_Cross_Coupling Co_precatalyst Co(II)I₂ Precatalyst Co_active Active Co(0)/Co(I) Species Co_precatalyst->Co_active Reduction (by R²-M or base) Ox_Adduct Oxidative Adduct (R¹-Co-X) Co_active->Ox_Adduct Oxidative Addition Org_Halide Organic Halide (R¹-X) Org_Halide->Ox_Adduct Org_Met Organometallic Reagent (R²-M) Transmetalation_Complex Transmetalation Complex (R¹-Co-R²) Org_Met->Transmetalation_Complex Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Co_active Regeneration Product Coupled Product (R¹-R²) Transmetalation_Complex->Product Reductive Elimination

Caption: General catalytic cycle for cobalt-catalyzed cross-coupling reactions.

Signaling Pathway of Cobalt Catalysis

Cobalt_Signaling_Pathway start Reaction Initiation reagents CoI₂(H₂O)₂ + Ligand + Organometallic Reagent (R-M) + Organic Halide (R'-X) start->reagents activation Precatalyst Activation Co(II) → Co(0)/Co(I) reagents->activation cycle Catalytic Cycle activation->cycle oxadd Oxidative Addition of R'-X cycle->oxadd Entry trans Transmetalation with R-M oxadd->trans redel Reductive Elimination trans->redel redel->cycle Regeneration product C-C Bond Formation (R-R') redel->product end Product Isolation product->end

Caption: Logical flow of a cobalt-catalyzed cross-coupling experiment.

References

Application Notes and Protocols for Cobalt(II) Iodide Dihydrate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt(II) iodide dihydrate (CoI₂·2H₂O) is a versatile inorganic compound with emerging applications in various fields of materials science. Its utility stems from its role as a precursor for the synthesis of a range of cobalt-containing materials, including catalysts, magnetic materials, and components for energy devices. This document provides an overview of its key applications, detailed experimental protocols for the synthesis of related materials, and quantitative data to support further research and development.

Application Notes

Cobalt(II) iodide dihydrate serves as a valuable starting material in several areas of materials science:

  • Catalysis: Cobalt compounds are known for their catalytic activity in a variety of organic transformations. Materials derived from cobalt(II) iodide can act as catalysts in reactions such as oxidations and C-H functionalizations. The iodide counter-ion can also play a cooperative role in the catalytic cycle, enhancing reactivity and selectivity.[1]

  • Magnetic Materials: Cobalt is a ferromagnetic element, and its compounds are central to the development of advanced magnetic materials. Cobalt(II) iodide can be used as a precursor to synthesize single-ion magnets (SIMs), which are individual molecules that exhibit magnetic hysteresis, a property essential for high-density information storage at the molecular level.

  • Energy Storage and Conversion: Cobalt-based materials are critical components in energy technologies. In dye-sensitized solar cells (DSSCs), cobalt complexes are used in electrolytes as redox mediators, offering potential advantages over traditional iodide/triiodide systems.[2][3][4] While not always directly synthesized from the dihydrate, the fundamental chemistry is closely related. Cobalt oxides, which can be prepared from cobalt precursors, are also investigated for their use in batteries and for photoelectrochemical water splitting.

  • Coordination Polymers and MOFs: Cobalt(II) iodide can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have highly ordered porous structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Experimental Protocols

While specific protocols starting from cobalt(II) iodide dihydrate are not abundantly available in the literature, the following protocols for analogous cobalt-based materials can be adapted. Researchers should consider the solubility and reactivity of CoI₂·2H₂O when substituting it for other cobalt salts.

Protocol 1: Hydrothermal Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles

This protocol describes a general method for synthesizing cobalt oxide nanoparticles, which have applications in catalysis and energy storage. The precursor can be adapted to use cobalt(II) iodide dihydrate.

Materials:

  • Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, adaptable for cobalt(II) iodide dihydrate)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

Procedure:

  • Dissolve 2.91 g of a cobalt(II) salt (e.g., CoCl₂·6H₂O, adjust molar equivalent for CoI₂·2H₂O) and 0.72 g of urea in 50 mL of deionized water with continuous stirring to form a homogeneous solution.

  • Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 100-180°C for 6-12 hours.[5][6]

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting powder in an oven at 60-80°C for several hours.

  • To obtain the Co₃O₄ spinel phase, anneal the dried powder in air at a temperature between 400°C and 550°C for 2-3 hours.[7]

Protocol 2: Synthesis of a Cobalt-Based Single-Ion Magnet (SIM) Precursor

This protocol outlines the synthesis of a tetracoordinate Co(II) complex that can exhibit single-ion magnet behavior. The synthesis involves the in-situ preparation of a cobalt(II) source which can be adapted to start from cobalt(II) iodide dihydrate.

Materials:

  • Cobalt(II) iodide (can be prepared in situ or use CoI₂·2H₂O)

  • Bidentate N,N'-chelating ligand (e.g., a derivative of 1,2-diamidobenzene)

  • A suitable non-coordinating cation source (e.g., a salt with [BPh₄]⁻)

  • Anhydrous solvent (e.g., acetonitrile, THF)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer

  • Crystallization vials

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the bidentate ligand and the non-coordinating cation source in the anhydrous solvent.

  • In a separate flask, dissolve cobalt(II) iodide dihydrate in the same anhydrous solvent.

  • Slowly add the cobalt(II) iodide solution to the ligand solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Filter the solution to remove any insoluble impurities.

  • Slowly evaporate the solvent from the filtrate or use a vapor diffusion technique with a non-solvent (e.g., diethyl ether, pentane) to grow single crystals of the cobalt complex.

  • Collect the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the magnetic properties using a SQUID magnetometer.

Quantitative Data

The following tables summarize key performance metrics for materials related to the applications of cobalt(II) iodide dihydrate.

Table 1: Performance of Dye-Sensitized Solar Cells with Cobalt-Based Electrolytes

DyeElectrolyte CompositionVoc (V)Jsc (mA·cm⁻²)FFPCE (%)Reference
N-719Co(II)/Co(III) redox couple in non-volatile solvent1.0--22.1 (at 1000 lux)[8]
D35Co-based electrolyte with PVDF polymer0.9111.90.606.4 (at 1 sun)[2]
D21L6/D25L6Cobalt-based redox shuttle---6.5[3]

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Table 2: Magnetic Properties of Cobalt(II)-Based Single-Ion Magnets

Complex StructureD (cm⁻¹)Ueff (K)Relaxation Time (τ)Reference
Tetracoordinate Co(II) with diamido ligands-69 to -143> 400-[9]
Dimeric Co(II) with diamidobenzene-60-No slow relaxation observed[10][11]

D: Axial zero-field splitting parameter; Ueff: Effective energy barrier for magnetization reversal.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the application of cobalt(II) iodide dihydrate in materials science.

Experimental Workflow for Hydrothermal Synthesis

G cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_processing Product Processing CoI2_dihydrate Cobalt(II) Iodide Dihydrate Dissolution Dissolution & Mixing CoI2_dihydrate->Dissolution Urea Urea Urea->Dissolution DI_Water Deionized Water DI_Water->Dissolution Autoclave Autoclave Reaction (100-180°C, 6-12h) Dissolution->Autoclave Cooling Cooling Autoclave->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying (60-80°C) Washing->Drying Annealing Annealing (400-550°C) Drying->Annealing Co3O4_NPs Co3O4 Nanoparticles Annealing->Co3O4_NPs

Caption: Workflow for the hydrothermal synthesis of Co₃O₄ nanoparticles.

Logical Relationship in Catalytic Application

G CoI2_precursor Cobalt(II) Iodide Dihydrate Precursor Material_Synthesis Material Synthesis (e.g., supported catalyst) CoI2_precursor->Material_Synthesis Active_Catalyst Active Cobalt-based Catalyst Material_Synthesis->Active_Catalyst Active_Catalyst->Active_Catalyst regeneration Organic_Reaction Organic Transformation (e.g., Oxidation) Active_Catalyst->Organic_Reaction catalyzes Products Reaction Products Organic_Reaction->Products

Caption: Logical flow of cobalt(II) iodide dihydrate as a catalyst precursor.

Relationship in Single-Ion Magnet Development

G start Precursor Selection Cobalt(II) Iodide Dihydrate synthesis Ligand Design & Synthesis Chelation with Co(II) start:f1->synthesis:f0 characterization Structural Characterization X-ray Crystallography synthesis:f1->characterization:f0 properties Magnetic Property Measurement SQUID Magnetometry characterization:f1->properties:f0 analysis Data Analysis Determination of D and Ueff properties:f1->analysis:f0 application Potential Application |  High-Density Data Storage analysis:f1->application:f0

Caption: Development pathway for a single-ion magnet from a cobalt precursor.

References

Application Notes and Protocols for the Synthesis of Cobalt Nanoparticles from Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cobalt nanoparticles using cobalt(II) iodide dihydrate as a precursor. The methodologies are based on established chemical reduction techniques for the synthesis of metallic nanoparticles. This document also outlines the potential applications of cobalt nanoparticles in biomedical research and drug development, supported by characterization data from analogous synthesis methods.

Introduction

Cobalt nanoparticles (CoNPs) are of significant interest due to their unique magnetic, catalytic, and optical properties.[1] In the biomedical field, they are being explored as contrast agents for magnetic resonance imaging (MRI), carriers for targeted drug delivery, and agents for cancer therapy.[2][3] The synthesis of CoNPs with controlled size and morphology is crucial for these applications. This document details a reproducible protocol for the synthesis of cobalt nanoparticles from cobalt(II) iodide dihydrate via a chemical reduction method.

Experimental Protocols

This section provides a detailed methodology for the synthesis of cobalt nanoparticles from cobalt(II) iodide dihydrate.

2.1. Materials and Equipment

  • Precursor: Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

  • Reducing Agent: Sodium borohydride (NaBH₄)

  • Stabilizing Agent: Polyvinylpyrrolidone (PVP) or Oleic Acid

  • Solvent: Ethanol or a suitable organic solvent

  • Atmosphere: Inert gas (Argon or Nitrogen)

  • Glassware: Three-neck round-bottom flask, condenser, dropping funnel

  • Equipment: Magnetic stirrer with heating mantle, Schlenk line, centrifuge, sonicator

2.2. Synthesis Workflow Diagram

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Precursor Cobalt(II) Iodide Dihydrate Solution Mixing Mixing in Three-Neck Flask Precursor->Mixing Stabilizer Stabilizing Agent Solution (PVP) Stabilizer->Mixing Inert_Atmosphere Purge with Inert Gas (Ar/N2) Mixing->Inert_Atmosphere Heating Heating and Stirring Inert_Atmosphere->Heating Reduction Addition of Reducing Agent (NaBH4) Heating->Reduction Precipitation Precipitation with Anti-solvent Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Ethanol Centrifugation->Washing Drying Drying under Vacuum Washing->Drying Characterization Nanoparticle Characterization (TEM, XRD, etc.) Drying->Characterization

Caption: Experimental workflow for cobalt nanoparticle synthesis.

2.3. Detailed Synthesis Protocol

  • Preparation of Precursor Solution: Dissolve a specific amount of cobalt(II) iodide dihydrate in a suitable solvent (e.g., ethanol) in a three-neck round-bottom flask.

  • Addition of Stabilizing Agent: To prevent agglomeration, add a solution of a stabilizing agent such as polyvinylpyrrolidone (PVP) to the precursor solution with vigorous stirring.

  • Inert Atmosphere: The flask should be connected to a Schlenk line and purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen, which can lead to the formation of cobalt oxides.[1]

  • Heating: Heat the solution to a specific temperature (e.g., 80°C) under a continuous flow of inert gas.

  • Reduction: Slowly add a freshly prepared solution of a reducing agent, such as sodium borohydride (NaBH₄), to the heated precursor solution while stirring vigorously. A color change in the solution indicates the formation of cobalt nanoparticles.

  • Aging: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) at the same temperature to ensure complete reduction and particle growth.

  • Purification: After the reaction is complete, cool the solution to room temperature. The synthesized cobalt nanoparticles can be precipitated by adding an anti-solvent (e.g., acetone). The nanoparticles are then collected by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified cobalt nanoparticles under vacuum to obtain a fine powder.

Data Presentation

The following table summarizes the expected quantitative data for cobalt nanoparticles synthesized via chemical reduction methods, as reported in the literature for similar cobalt precursors.

ParameterExpected Value/RangeCharacterization Technique
Particle Size 20 - 100 nmTEM, SEM, DLS
Morphology SphericalTEM, SEM
Crystalline Structure Face-centered cubic (fcc)XRD
Magnetic Properties FerromagneticVSM
Surface Plasmon Resonance ~250-300 nmUV-Vis Spectroscopy

Note: The actual values may vary depending on the precise synthesis conditions such as precursor concentration, reducing agent, stabilizing agent, and temperature.

Applications in Drug Development

Cobalt nanoparticles have several potential applications in the field of drug development due to their magnetic properties and biocompatibility.[1][3]

4.1. Application Workflow Diagram

Drug_Development_Applications cluster_synthesis Nanoparticle Core cluster_functionalization Surface Modification cluster_applications Biomedical Applications CoNP Cobalt Nanoparticles Functionalization Surface Functionalization (e.g., with targeting ligands) CoNP->Functionalization MRI MRI Contrast Enhancement CoNP->MRI Hyperthermia Magnetic Hyperthermia Therapy CoNP->Hyperthermia Drug_Loading Drug Loading Functionalization->Drug_Loading Targeted_Delivery Targeted Drug Delivery Drug_Loading->Targeted_Delivery

Caption: Applications of cobalt nanoparticles in drug development.

4.2. Detailed Applications

  • Targeted Drug Delivery: The magnetic properties of cobalt nanoparticles allow for their guidance to a specific target site within the body using an external magnetic field.[2] This enhances the therapeutic efficacy of the loaded drug while minimizing systemic side effects. The surface of the nanoparticles can be functionalized with targeting ligands to further improve specificity.

  • Magnetic Resonance Imaging (MRI): Cobalt nanoparticles can act as contrast agents in MRI, improving the resolution of images and aiding in the diagnosis of diseases.[2]

  • Hyperthermia Therapy: When subjected to an alternating magnetic field, magnetic nanoparticles generate heat, which can be used to selectively destroy cancer cells in a technique known as magnetic hyperthermia.

Characterization of Synthesized Nanoparticles

To confirm the successful synthesis and determine the properties of the cobalt nanoparticles, the following characterization techniques are recommended:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[4][5]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[4][6]

  • UV-Visible Spectroscopy (UV-Vis): To confirm the formation of nanoparticles by observing the surface plasmon resonance peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the stabilizing agent on the nanoparticle surface.[4]

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.

Safety Precautions

Cobalt nanoparticles should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling procedures should be performed in a well-ventilated fume hood to avoid inhalation of the nanoparticle powder. For more information on the toxicity of cobalt nanoparticles, refer to relevant safety data sheets and toxicological studies.[3]

References

Application Notes and Protocols for the Characterization of Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide dihydrate (CoI₂·2H₂O) is an inorganic compound with applications in various fields, including catalysis and as a precursor for the synthesis of other cobalt-containing materials. Its physical and chemical properties are intrinsically linked to its composition and structure. Accurate characterization is therefore essential for its effective application and for quality control in research and development.

These application notes provide a detailed overview of the key analytical techniques for the comprehensive characterization of cobalt(II) iodide dihydrate. The protocols outlined below are designed to be accessible to researchers with a foundational understanding of analytical chemistry.

Physicochemical Properties

Cobalt(II) iodide dihydrate is a brownish-red crystalline solid. It is hygroscopic and should be stored in a dry environment to prevent changes in its hydration state. The compound is soluble in water, forming a pinkish solution at room temperature, which is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.

I. Elemental Analysis

Application Note: Elemental analysis is a fundamental technique to verify the empirical formula of a synthesized or procured compound. For cobalt(II) iodide dihydrate, this involves quantifying the mass percentages of cobalt (Co), iodine (I), hydrogen (H), and oxygen (O) to confirm the stoichiometry of CoI₂·2H₂O.

Experimental Protocol: CHNS/O Elemental Analysis
  • Instrumentation: A calibrated CHNS/O elemental analyzer is required.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the cobalt(II) iodide dihydrate sample into a tin or silver capsule.

    • Ensure the sample is homogeneous.

  • Analysis:

    • The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen.

    • This converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂. For oxygen analysis, the sample is pyrolyzed in a helium stream, and the resulting CO is measured.

    • The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, N, and S. For oxygen, a separate analysis is typically performed.

    • The experimental percentages are compared with the theoretical values for CoI₂·2H₂O.

Data Presentation
ElementTheoretical Mass % in CoI₂·2H₂O[1]
Cobalt (Co)16.90%
Iodine (I)72.77%
Hydrogen (H)1.16%
Oxygen (O)9.17%

Note: The theoretical mass percentages are calculated based on the molar mass of CoI₂·2H₂O (348.77 g/mol ).

Logical Relationship for Elemental Analysis

elemental_analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of CoI₂·2H₂O encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate combustion High-Temperature Combustion/Pyrolysis encapsulate->combustion separation Gas Chromatography Separation combustion->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Calculate Mass Percentages detection->calculation comparison Compare with Theoretical Values calculation->comparison result result comparison->result Verification of Empirical Formula

Caption: Workflow for Elemental Analysis of CoI₂·2H₂O.

II. Spectroscopic Characterization

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is used to study the electronic transitions of the cobalt(II) ion in solution. The position and intensity of the absorption bands provide information about the coordination environment of the metal center. In an aqueous solution, cobalt(II) iodide dihydrate forms the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which is octahedral and typically exhibits a pink color.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of cobalt(II) iodide dihydrate in deionized water.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Analysis:

    • Record the absorbance spectrum of the solutions from 200 to 800 nm in a 1 cm quartz cuvette.

    • Use deionized water as the blank.

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λmax). For octahedral Co(II) complexes, a characteristic absorption band is expected in the visible region.[3]

    • The electronic spectrum of Co(II) in an octahedral field arises from transitions from the ⁴T₁g(F) ground state.[3]

Data Presentation
ParameterValueReference
λmax ~510 - 530 nmExpected for [Co(H₂O)₆]²⁺
Appearance Pink solution[2]

Note: The exact λmax may vary slightly depending on the concentration and solvent.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of cobalt(II) iodide dihydrate, FTIR is primarily used to confirm the presence of water of hydration and to characterize the Co-O and Co-I bonds.

Experimental Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Analysis:

    • Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic vibrational modes. The presence of water of hydration is indicated by a broad O-H stretching band and H-O-H bending vibrations.

Data Presentation
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations of water molecules
~1630H-O-H bending (scissoring) vibrations of water molecules
Below 600Co-O and Co-I stretching vibrations

Note: The peak positions can be influenced by hydrogen bonding and the crystalline environment.

Experimental Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_uv_vis UV-Vis Spectroscopy cluster_ftir FTIR Spectroscopy start CoI₂·2H₂O Sample dissolve Dissolve in Deionized Water start->dissolve prepare_pellet Prepare KBr Pellet or use ATR start->prepare_pellet uv_measure Measure Absorbance (200-800 nm) dissolve->uv_measure uv_data uv_data uv_measure->uv_data Obtain λmax and Electronic Transitions ftir_measure Record Spectrum (4000-400 cm⁻¹) prepare_pellet->ftir_measure ftir_data ftir_data ftir_measure->ftir_data Identify Vibrational Modes (O-H, Co-O)

Caption: Workflow for UV-Vis and FTIR Spectroscopic Analysis.

III. Thermal Analysis

Application Note: Thermogravimetric Analysis (TGA) is employed to study the thermal stability of cobalt(II) iodide dihydrate and to determine the number of water molecules of hydration. By monitoring the mass of the sample as a function of temperature, the dehydration process can be characterized. The hexahydrate of cobalt(II) iodide is known to lose its water of hydration at around 130°C.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Analysis:

    • Heat the sample from room temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation:

    • The TGA curve will show a mass loss step corresponding to the loss of water molecules.

    • Calculate the percentage mass loss and compare it to the theoretical value for the loss of two water molecules.

Data Presentation
ParameterTheoretical Value for CoI₂·2H₂O
Number of Water Molecules 2
Theoretical Mass Loss (%) 10.32%
Expected Dehydration Temperature ~100-150 °C

Note: The dehydration temperature can be influenced by the heating rate and atmospheric conditions.

Signaling Pathway for Thermal Decomposition

thermal_decomposition start CoI₂·2H₂O (solid) intermediate CoI₂ (solid) + 2H₂O (gas) start->intermediate Heat (~100-150°C) (-2 H₂O) end Further Decomposition (at higher temperatures) intermediate->end Heat (>515°C) [5]

Caption: Thermal Decomposition Pathway of CoI₂·2H₂O.

IV. Crystallographic Characterization

Application Note: Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the overall crystal packing of cobalt(II) iodide dihydrate. While data for the anhydrous form is available, obtaining suitable single crystals of the dihydrate can be challenging. Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample. The anhydrous form of cobalt(II) iodide crystallizes in the trigonal P-3m1 space group.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation:

    • Grow suitable single crystals of cobalt(II) iodide dihydrate, for example, by slow evaporation of a saturated aqueous solution.

    • Select a crystal of appropriate size and quality and mount it on the diffractometer.

  • Analysis:

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

    • The data is processed to determine the unit cell dimensions, space group, and atomic coordinates.

  • Data Interpretation:

    • The crystal structure is solved and refined to obtain detailed structural information.

Data Presentation (Hypothetical for Dihydrate)
ParameterValue
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ?, b = ?, c = ?α = ?, β = ?, γ = ?

Conclusion

The analytical techniques described in these application notes provide a comprehensive framework for the characterization of cobalt(II) iodide dihydrate. A combination of elemental analysis, UV-Vis and FTIR spectroscopy, thermal analysis, and X-ray diffraction is recommended for a thorough confirmation of the identity, purity, and structural features of this compound. The provided protocols serve as a starting point for researchers, and specific experimental parameters may need to be optimized based on the available instrumentation and the specific research goals.

References

Application Notes and Protocols: Cobalt(II) Iodide as a Moisture Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide (CoI₂) is an inorganic compound that serves as a reliable qualitative moisture indicator.[1][2] Its utility lies in a distinct and reversible color change upon hydration, making it a valuable tool in laboratory and industrial settings where the control and monitoring of moisture are critical.[3][4] Anhydrous cobalt(II) iodide exists in two polymorphic forms: the α-form, which is a black hexagonal crystal, and the β-form, a yellow crystalline powder.[3] Both forms are highly hygroscopic and react with water to form hydrated cobalt(II) iodide, which is typically green or reddish in color.[3][5] This visible transition from black or yellow to green provides a clear indication of the presence of moisture.

These application notes provide an overview of the principles, applications, and protocols for using cobalt(II) iodide as a moisture indicator, with a focus on its relevance to research, development, and quality control in the pharmaceutical and chemical industries. While cobalt(II) chloride is a more commonly known moisture indicator, cobalt(II) iodide offers a distinct color transition that can be advantageous in certain applications.

Principle of Operation

The functionality of cobalt(II) iodide as a moisture indicator is based on the hydration of the cobalt(II) ion (Co²⁺). In its anhydrous state, the coordination environment of the cobalt ion results in a black or yellow appearance.[3] When exposed to moisture, water molecules act as ligands, coordinating with the cobalt(II) ion to form a hydrated complex. This change in the coordination sphere alters the d-orbital splitting of the cobalt ion, leading to a change in the absorption of light and, consequently, a visible color change.[5]

The reversible chemical equilibrium can be represented as follows:

CoI₂ (anhydrous) + nH₂O ⇌ CoI₂(H₂O)n (hydrated) (Black/Yellow)(Green/Reddish)

The degree of hydration and the resulting color can depend on the concentration of water vapor (relative humidity). The transition is reversible, and the anhydrous form can be regenerated by heating the hydrated compound to drive off the water molecules.[3]

Applications

The primary applications of cobalt(II) iodide as a moisture indicator are centered around the qualitative detection of water in various environments.

3.1 Desiccant Status Indication:

Cobalt(II) iodide can be impregnated into solid absorbents like silica gel to create indicating desiccants.[6] These are widely used in desiccators, packaging of moisture-sensitive products (e.g., electronic components, pharmaceuticals), and in drying tubes for chemical reactions. The color of the silica gel provides an immediate visual cue as to whether the desiccant is active (anhydrous) or saturated with moisture (hydrated) and requires regeneration or replacement.

3.2 Detection of Water in Non-Aqueous Solvents:

In many chemical syntheses and analytical procedures, the presence of water in organic solvents can be detrimental. Anhydrous cobalt(II) iodide can be used to test for the presence of water in various solvents.[3] The appearance of a green or reddish color upon addition of the solvent to the anhydrous cobalt(II) iodide indicates the presence of water. While this method is generally qualitative, it can be adapted for semi-quantitative analysis by comparing the resulting color to a set of standards.

3.3 Moisture Detection in Gas Streams:

Strips of paper or other inert substrates impregnated with cobalt(II) iodide can be used to monitor the moisture content of gas streams in real-time. This is particularly useful in processes where a dry atmosphere is essential.

3.4 Stability Testing in Drug Development:

In the pharmaceutical industry, understanding the hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is crucial for formulation development and stability testing. While not a primary quantitative method, cobalt(II) iodide indicators can provide a rapid visual indication of moisture uptake in stability chambers or during storage.

Quantitative Data

Specific quantitative data on the relative humidity (RH) thresholds for the color change of cobalt(II) iodide are not extensively documented in publicly available literature. The color transition is a gradual process that depends on the specific conditions, including the substrate on which the cobalt(II) iodide is supported. For comparison, data for the more common cobalt(II) chloride indicator is provided below. It is recommended that users perform their own calibration for specific applications where a semi-quantitative estimation of RH is required.

Table 1: Physical and Chemical Properties of Cobalt(II) Iodide

PropertyValueReference(s)
Anhydrous CoI₂
Molecular FormulaCoI₂[1]
Molar Mass312.74 g/mol [1]
Appearance (α-form)Black hexagonal crystals[3]
Appearance (β-form)Yellow powder[3]
Melting Point (α-form)515-520 °C (under vacuum)[3]
Boiling Point570 °C[1]
Solubility in Water67.0 g/100 mL[3]
Hydrated CoI₂
AppearanceGreen or reddish crystals[3][5]

Table 2: Comparison of Cobalt(II) Halide Moisture Indicators (Qualitative)

IndicatorAnhydrous ColorHydrated ColorNotes
Cobalt(II) IodideBlack / YellowGreen / ReddishDistinct color change.[3][5]
Cobalt(II) ChlorideBluePinkMost common cobalt-based indicator.[7][8]
Cobalt(II) BromideGreenRedLess common than chloride.

Experimental Protocols

5.1 Protocol for Preparation of Cobalt(II) Iodide Indicator Paper

This protocol is adapted from the well-established method for preparing cobalt(II) chloride indicator papers and should be optimized for specific applications.[9][10]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • Ethanol or distilled water

  • Filter paper (e.g., Whatman No. 1)

  • Glass tray

  • Forceps

  • Oven or desiccator

Procedure:

  • Prepare the indicator solution: Dissolve a small amount of anhydrous cobalt(II) iodide in ethanol or distilled water in the glass tray to create a colored solution. The concentration can be adjusted to achieve the desired intensity on the paper. Safety Note: Cobalt compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Impregnate the filter paper: Using forceps, immerse a strip of filter paper into the cobalt(II) iodide solution for approximately 1 minute, ensuring it is fully saturated.

  • Dry the indicator paper: Carefully remove the paper from the solution and allow any excess liquid to drain off. Place the impregnated paper in an oven at a temperature below the decomposition temperature of the hydrated salt (e.g., 60-80 °C) until the paper turns a uniform black or yellow, indicating the anhydrous state. Alternatively, the paper can be dried in a desiccator containing a strong desiccant like anhydrous calcium chloride or phosphorus pentoxide.

  • Storage: Store the prepared indicator papers in a sealed, dry container, preferably within a desiccator, to prevent premature exposure to atmospheric moisture.

5.2 Protocol for Qualitative Detection of Water in an Organic Solvent

Materials:

  • Anhydrous cobalt(II) iodide (powder)

  • Dry test tube

  • The organic solvent to be tested

  • Spatula

Procedure:

  • Prepare the test: Place a small amount (e.g., 10-20 mg) of anhydrous cobalt(II) iodide powder at the bottom of a clean, dry test tube. The powder should appear black or yellow.

  • Add the solvent: Add approximately 1-2 mL of the organic solvent to be tested to the test tube.

  • Observe the color change: Gently agitate the test tube and observe any color change in the cobalt(II) iodide. A change from black or yellow to green or reddish indicates the presence of moisture in the solvent. The intensity of the color change can give a rough indication of the amount of water present.

  • Comparison: For a semi-quantitative estimation, the color can be compared to a series of standards prepared by adding known amounts of water to the anhydrous solvent.

5.3 Protocol for Regeneration of Cobalt(II) Iodide Indicator

Procedure:

  • Heating: Place the hydrated cobalt(II) iodide indicator (e.g., indicator paper or impregnated silica gel) in a ventilated oven.

  • Temperature and Time: Heat the indicator at a temperature sufficient to drive off the water of hydration. A temperature of 100-120 °C is generally effective.[3] The heating time will depend on the amount of indicator and the level of hydration. Monitor the color of the indicator; the regeneration is complete when the original black or yellow color of the anhydrous form is restored.

  • Cooling and Storage: Once regenerated, allow the indicator to cool in a desiccator to prevent rehydration from atmospheric moisture. Store in a sealed, dry container until further use.

Visualizations

Diagram 1: Chemical Equilibrium of Cobalt(II) Iodide Hydration

G Anhydrous Anhydrous CoI₂ (Black/Yellow) Hydrated Hydrated CoI₂(H₂O)n (Green/Reddish) Anhydrous->Hydrated Hydration Hydrated->Anhydrous Dehydration Water + nH₂O (Moisture) Heat Heat G cluster_prep Preparation cluster_drying Drying cluster_storage Storage A Prepare CoI₂ Solution B Immerse Filter Paper A->B C Drain Excess Solution B->C D Oven Dry (60-80°C) or Desiccator C->D E Store in Desiccator D->E

References

Application Notes and Protocols: Cobalt(II) Iodide Dihydrate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) iodide (CoI₂), particularly in its dihydrate form (CoI₂·2H₂O), is a versatile precursor in coordination chemistry. Its utility stems from the diverse coordination geometries and magnetic properties exhibited by its complexes.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of cobalt(II) iodide dihydrate in the synthesis of coordination compounds, with a focus on their potential applications in materials science and as precursors for bioactive molecules.

Cobalt(II) iodide is an inorganic compound with the formula CoI₂.[5] The anhydrous form is a black hexagonal crystalline solid, while the hydrated forms can appear reddish.[6][7] It is soluble in water and other polar solvents, forming solutions containing hydrated cobalt complexes.[6][7][8]

Physicochemical Properties of Cobalt(II) Iodide

A summary of the key physicochemical properties of cobalt(II) iodide is presented in Table 1. This data is essential for handling, storage, and for designing synthetic strategies.

PropertyValueReference
Chemical Formula CoI₂[5]
Molar Mass (Anhydrous) 312.7421 g/mol [5]
Molar Mass (Hexahydrate) 420.83 g/mol [5]
Appearance (Anhydrous α-form) Black hexagonal crystals[5]
Appearance (Anhydrous β-form) Yellow powder[5]
Density (Anhydrous α-form) 5.584 g/cm³[5]
Melting Point (Anhydrous α-form) 515-520 °C (under vacuum)[5]
Boiling Point (Anhydrous) 570 °C[5]
Solubility in Water 67.0 g/100 mL[5]
Magnetic Susceptibility (χ) +10,760·10⁻⁶ cm³/mol[5]

Experimental Protocols

Caution: Cobalt compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. All syntheses should be performed in a well-ventilated fume hood. Due to the hygroscopic nature of cobalt(II) iodide, reactions are often best performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Synthesis of Tetrahedral Cobalt(II) Complexes with N-Donor Ligands

This protocol describes the synthesis of a representative tetrahedral cobalt(II) complex with pyridine, a common N-donor ligand. The resulting complexes are often colored and can exhibit interesting magnetic properties.[1][9]

Protocol 3.1.1: Synthesis of Diodobis(pyridine)cobalt(II), [CoI₂(py)₂]

Materials:

  • Cobalt(II) iodide dihydrate (CoI₂·2H₂O)

  • Pyridine (py)

  • Toluene

  • Acetonitrile (anhydrous)

  • Cobalt metal powder (for in situ preparation of anhydrous CoI₂)

  • Iodine (crystalline)

Procedure for in situ preparation of anhydrous CoI₂ (if not using the dihydrate directly):

  • In a Schlenk flask under an inert atmosphere, add an excess of cobalt metal powder to a solution of crystalline iodine (1 mmol, 0.254 g) in acetonitrile.[1]

  • Stir the mixture until the color of iodine disappears, indicating the formation of cobalt(II) iodide.

  • Remove the acetonitrile under vacuum at 120 °C for 3 hours to obtain dry CoI₂.[1]

Synthesis of [CoI₂(py)₂]:

  • To a Schlenk flask containing anhydrous CoI₂ (1 mmol), add 25 mL of toluene.[1]

  • Add pyridine (2 mmol, 0.158 g) to the suspension.[1]

  • Seal the flask and heat the mixture in an oil bath at 130 °C until the CoI₂ completely dissolves, resulting in a blue solution.[1]

  • Slowly cool the reaction mixture to room temperature (e.g., at a rate of 10 °C per hour) to facilitate the formation of blue, needle-shaped crystals.[1]

  • Isolate the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Expected Yield: ~88%[1]

Characterization Data for [CoI₂(py)₂]:

  • Elemental Analysis (Calcd. for C₁₀H₁₀CoI₂N₂): C, 25.50%; H, 2.14%; N, 5.95%[1]

  • Selected IR bands (ATR, ν, cm⁻¹): 1604 (vs, C=N stretch), 1442 (vs), 1061 (vs), 756 (vs), 691 (vs), 642 (vs)[1]

Synthesis of Cobalt(II) Complexes with Schiff Base Ligands

Schiff base ligands are versatile and can form stable complexes with a variety of metal ions, including cobalt(II). These complexes are of interest for their catalytic activity and potential biological applications.[10][11][12]

Protocol 3.2.1: General Synthesis of a Cobalt(II) Schiff Base Complex

Materials:

  • Cobalt(II) iodide dihydrate (CoI₂·2H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as an alternative starting material.

  • Schiff base ligand (e.g., derived from the condensation of an aldehyde and a primary amine)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (e.g., 0.5 mmol) in hot methanol or ethanol (10 mL).[12]

  • In a separate flask, dissolve cobalt(II) iodide dihydrate or another cobalt(II) salt (e.g., 0.5 mmol of Co(NO₃)₂·6H₂O) in water or methanol (10 mL).[12]

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring.[12]

  • A colored precipitate will often form immediately or upon cooling.

  • Continue stirring the reaction mixture at room temperature for about an hour to ensure complete reaction.[12]

  • Collect the precipitate by filtration, wash with the solvent used for the synthesis, and dry in a desiccator.

Data Presentation: Properties of Synthesized Cobalt(II) Iodide Complexes

The following tables summarize key data for representative cobalt(II) iodide coordination compounds, facilitating comparison of their properties.

Table 2: Selected Bond Lengths and Angles for [CoI₂(dpp-BIAN)]·MeCN (I) and [CoI₂(py)₂] (II) [1]

ParameterComplex IComplex II
Co–N bond length (Å) 2.073(3), 2.090(3)2.041(7)
Co–I bond length (Å) 2.5343(7), 2.5346(6)2.5643(11)
N–Co–N angle (°) 81.24(12)106.7(4)
I–Co–I angle (°) 109.33(2)115.80(7)
N–Co–I angle (°) 112.49(9) - 117.61(9)108.0(2), 109.0(2)

Table 3: Magnetic Properties of Selected Cobalt(II) Complexes

ComplexMagnetic Moment (μ_eff) [B.M.]GeometryReference
High-spin Octahedral Co(II)4.6 - 5.3Octahedral[4]
High-spin Tetrahedral Co(II)4.3 - 4.7Tetrahedral[13]
Low-spin Octahedral Co(II)1.92 - 2.47Octahedral[13]
Square Planar Co(II)2.25 (example value)Square Planar[13]
[CoI₂(Mes-DAD)]D = 17.2 cm⁻¹, zJ = -0.78 cm⁻¹Tetrahedral[2]

Applications in Drug Development and Catalysis

Cobalt complexes are being investigated for their therapeutic potential, acting through mechanisms such as protein inhibition and bioreductive activation.[14] While research often employs various cobalt precursors, the fundamental coordination chemistry principles are transferable. The ability of cobalt to exist in multiple oxidation states is key to its biological activity.[15]

Modes of Action of Bioactive Cobalt Complexes

The diagram below illustrates the general mechanisms by which cobalt complexes can exert biological effects. This provides a conceptual framework for designing new cobalt-based therapeutics.

Bioactive_Cobalt_Complexes cluster_0 Cobalt Complex cluster_1 Modes of Action cluster_2 Cellular Outcomes Co_Complex Bioactive Cobalt Complex Protein_Inhibition Protein Inhibition (e.g., ligand exchange with active site residues) Co_Complex->Protein_Inhibition Direct Interaction Drug_Modification Modification of Ligated Drug Activity Co_Complex->Drug_Modification Bioreductive_Activation Bioreductive Activation Co_Complex->Bioreductive_Activation Apoptosis Apoptosis / Cell Cycle Arrest Protein_Inhibition->Apoptosis Drug_Modification->Apoptosis Effector_Species Generation of Cobalt Effector Species Bioreductive_Activation->Effector_Species Drug_Release Release of Small Molecule Drug Bioreductive_Activation->Drug_Release Effector_Species->Apoptosis Drug_Release->Apoptosis

Caption: Modes of action for bioactive cobalt complexes.[14]

Catalytic Applications

Cobalt complexes are effective catalysts in a range of organic transformations, including hydroformylation and Pauson-Khand reactions.[16][17][18] The catalytic cycle often involves changes in the oxidation state and coordination number of the cobalt center.

The following diagram illustrates a simplified catalytic cycle for a cobalt-catalyzed reaction.

Catalytic_Cycle Co(I)-L Co(I) Catalyst Oxidative_Addition Oxidative Addition (Substrate A) Co(I)-L->Oxidative_Addition Co(III)_Intermediate Co(III) Intermediate Oxidative_Addition->Co(III)_Intermediate Migratory_Insertion Migratory Insertion (Substrate B) Co(III)_Intermediate->Migratory_Insertion Co(III)_Product_Complex Co(III) Product Complex Migratory_Insertion->Co(III)_Product_Complex Reductive_Elimination Reductive Elimination Co(III)_Product_Complex->Reductive_Elimination Reductive_Elimination->Co(I)-L Product Product (A-B) Reductive_Elimination->Product

Caption: A generalized catalytic cycle for a cobalt-catalyzed cross-coupling reaction.

Conclusion

Cobalt(II) iodide dihydrate is a valuable and accessible starting material for the synthesis of a wide array of coordination complexes. The protocols and data presented herein provide a foundation for researchers to explore the rich coordination chemistry of cobalt and to develop novel materials and potential therapeutic agents. The versatility in coordination geometry, oxidation state, and ligand design allows for the fine-tuning of the physicochemical properties of the resulting complexes for specific applications. Further research into the catalytic and biological activities of complexes derived from cobalt(II) iodide is a promising area of investigation.

References

Application Notes and Protocols: Anhydrous Cobalt(II) Iodide as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of anhydrous cobalt(II) iodide (CoI₂) as a versatile Lewis acid catalyst in organic synthesis. Anhydrous CoI₂ facilitates a range of important chemical transformations, including cycloadditions, conjugate additions, and oxidative reactions. Its utility is highlighted through specific protocols for Diels-Alder reactions, Michael additions, and the oxidative esterification of aldehydes.

Introduction to Anhydrous Cobalt(II) Iodide in Catalysis

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling the acceleration of reactions and control over selectivity by activating substrates through electron-pair acceptance.[1] While traditional Lewis acids like AlCl₃ and BF₃ are effective, their high moisture sensitivity can necessitate strictly anhydrous conditions.[1] Anhydrous cobalt(II) iodide (CoI₂) has emerged as a valuable Lewis acid catalyst for various organic transformations, including carbonylations, cycloadditions, and conjugate additions.[2][3][4][5]

Cobalt(II) iodide is a hygroscopic solid that exists in two main anhydrous polymorphs: a black hexagonal α-form and a yellow β-form.[2][4] Its ability to coordinate with lone-pair-bearing atoms, such as oxygen and nitrogen, allows it to activate substrates, enhancing their reactivity toward nucleophiles or facilitating pericyclic reactions.[1] These application notes detail its use in several key synthetic methodologies.

Physicochemical Properties

A summary of the key properties of anhydrous cobalt(II) iodide is presented below. Careful handling is required due to its hygroscopic nature.[3][4][6]

PropertyValueReference
Chemical Formula CoI₂[2][7]
Molar Mass 312.74 g/mol [2][7]
Appearance (α-form) Black hexagonal crystals[2][4]
Appearance (β-form) Yellow powder[2][4]
Melting Point 515-520 °C (sublimes in vacuum)[2][7]
Boiling Point 570 °C (in vacuum)[2][7]
Solubility Soluble in water, slightly soluble in acetone[3][6]
Key Characteristic Highly hygroscopic; used as a moisture indicator[5][8][9][10]

Application I: Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings.[11] Lewis acids catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[1] Cobalt complexes, particularly those involving iodide, have proven effective in catalyzing these transformations with high regioselectivity.[12]

While many examples utilize a pre-catalyst system of CoBr₂ with a zinc iodide (ZnI₂) co-catalyst, the active species involves Co(II) and iodide, making anhydrous CoI₂ a direct and relevant catalyst for these reactions.[12]

Data Presentation: Cobalt-Catalyzed Diels-Alder Reactions

The following table summarizes representative results for the cobalt-catalyzed Diels-Alder reaction between various dienes and alkynes, leading to substituted benzene derivatives after oxidation.

EntryDieneAlkyneProductYield (%)Ref.
11-Phenyl-1,3-butadienePhenylacetylene1,3-Diphenylbenzene85[12]
21-Phenyl-1,3-butadiene1-Hexyne1-Butyl-3-phenylbenzene78[12]
31-(p-Tolyl)-1,3-butadienePhenylacetylene1-Phenyl-3-(p-tolyl)benzene91[12]
41-Cyclohexyl-1,3-butadieneTrimethylsilylacetylene1-Cyclohexyl-3-(trimethylsilyl)benzene82[12]

Data adapted from studies using a Co(II)/Iodide catalyst system.[12]

Protocol: General Procedure for CoI₂-Catalyzed Diels-Alder Reaction

This protocol provides a general method for the synthesis of substituted benzenes via a cobalt-catalyzed Diels-Alder reaction followed by oxidation.

Materials:

  • Anhydrous cobalt(II) iodide (CoI₂)

  • Diene (e.g., 1-phenyl-1,3-butadiene)

  • Alkyne (e.g., phenylacetylene)

  • Zinc powder (optional, as a reductant for Co(I) generation if needed)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Oxidizing agent (e.g., DDQ)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CoI₂ (5 mol%) and zinc powder (10 mol%, if used).

  • Add anhydrous solvent (0.1 M concentration with respect to the diene).

  • Stir the mixture for 15 minutes at room temperature to allow for pre-catalyst formation.

  • Add the diene (1.0 equiv) followed by the alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Add the oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.1 equiv) to aromatize the dihydroaromatic intermediate.

  • Stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Lewis Acid Activation of a Dienophile

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation Step cluster_reaction Reaction Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Activated_Complex Activated Complex [Dienophile-CoI₂] Dienophile->Activated_Complex Coordination CoI2 CoI₂ Catalyst CoI2->Activated_Complex Product Cycloadduct Activated_Complex->Product [4+2] Cycloaddition Diene Diene Diene->Product Michael_Addition_Workflow start Start prep Combine Amine, Olefin, and Anhydrous CoI₂ in a sealed tube start->prep solvent Add Anhydrous Solvent (e.g., t-BuOMe) prep->solvent reaction Heat Reaction Mixture (80-100 °C, 6-18h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool and Concentrate under reduced pressure monitor->workup Complete purify Purify by Flash Column Chromatography workup->purify product Isolated β-Amino Product purify->product Cooperative_Catalysis CoII Co(II)I₂ CoIII Co(III) Species CoII->CoIII Oxidation tBuO t-BuO• CoIII->tBuO Generates TBHP t-BuOOH TBHP->CoII Hemiacetal Aldehyde + Alcohol Hemiacetal tBuO->Hemiacetal Radical_Intermediate Hemiacetal Radical Hemiacetal->Radical_Intermediate H-Abstraction Ester Ester Product Radical_Intermediate->Ester Oxidation Ester->CoII Regenerates Catalyst Iodide I⁻ Hypoiodite IO⁻ / IO₂⁻ (from I₃⁻) Iodide->Hypoiodite via TBHP/Co(III) Hypoiodite->Hemiacetal Cooperative H-Abstraction

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized cobalt(II) iodide dihydrate (CoI₂·2H₂O).

Troubleshooting Guide

Users may encounter several issues during the purification of synthesized cobalt(II) iodide dihydrate. This guide provides solutions to common problems.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Crystals - Incomplete initial synthesis reaction.- The chosen recrystallization solvent is not optimal.- The cooling process during recrystallization is too rapid.- Loss of product during filtration and washing.- Ensure the initial synthesis reaction goes to completion by optimizing reaction time and temperature.- Select a solvent in which CoI₂·2H₂O has high solubility at elevated temperatures and low solubility at lower temperatures (e.g., water or aqueous ethanol).- Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.- Use a minimal amount of cold solvent to wash the crystals and ensure the filter medium is appropriate to prevent crystal loss.
Product is Contaminated with Unreacted Starting Materials - Incomplete reaction of cobalt precursor (e.g., cobalt powder, cobalt(II) oxide, or cobalt(II) carbonate).- Use of excess hydroiodic acid.- If unreacted cobalt powder is present, dissolve the crude product in a suitable solvent and filter the solution to remove the insoluble metal.- For unreacted cobalt oxide or carbonate, dissolve the product in a minimal amount of hot water and filter to remove the insoluble impurities.- If excess hydroiodic acid is suspected, the crude product can be washed with a small amount of a cold, non-polar solvent in which HI is soluble but CoI₂·2H₂O is not.
Crystals are Off-Color (e.g., brownish or yellowish) - Oxidation of iodide to iodine.- Presence of iron or other transition metal impurities.- Oxidation can occur if the hydroiodic acid used is old or has been exposed to air.[1] Using fresh, stabilized hydroiodic acid is recommended. Small amounts of iodine can be removed by washing the crystals with a very dilute, cold sodium thiosulfate solution, followed by washing with cold deionized water.- Heavy metal impurities can often be removed by recrystallization. For significant iron contamination, specific chelating agents or ion-exchange resins may be necessary.[2]
Product is Excessively Hygroscopic - Presence of residual soluble impurities that attract moisture.- Perform a second recrystallization to further purify the product.- Ensure the purified crystals are thoroughly dried under vacuum at a gentle temperature.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of cobalt(II) iodide dihydrate.

Q1: What is the most common method for purifying synthesized cobalt(II) iodide dihydrate?

A1: The most common and effective method for purifying synthesized cobalt(II) iodide dihydrate is recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q2: What are the potential impurities in synthesized cobalt(II) iodide dihydrate?

A2: Potential impurities largely depend on the synthesis method. Common impurities include:

  • Unreacted starting materials: Cobalt powder, cobalt(II) oxide, or cobalt(II) carbonate.

  • Byproducts of the synthesis: Free iodine due to oxidation of iodide.[1]

  • Impurities from reagents: Heavy metals (e.g., iron) or other halides present in the hydroiodic acid.[3][4]

Q3: Which solvents are suitable for the recrystallization of cobalt(II) iodide dihydrate?

A3: Cobalt(II) iodide is soluble in polar solvents.[5] Water is a common and effective solvent for recrystallization. A mixture of ethanol and water can also be used to fine-tune the solubility characteristics. The ideal solvent should dissolve a large amount of the cobalt(II) iodide dihydrate at its boiling point and a significantly smaller amount at low temperatures (e.g., 0-4 °C).

Q4: How can I assess the purity of my purified cobalt(II) iodide dihydrate?

A4: Several analytical techniques can be employed to assess the purity of your final product:

  • Atomic Absorption Spectroscopy (AAS): To determine the precise concentration of cobalt in the sample.[6][7]

  • Ion Chromatography (IC): To quantify the iodide content and check for other anionic impurities.[8][9]

  • UV-Vis Spectroscopy: The aqueous solution of cobalt(II) iodide has a characteristic absorption spectrum that can be used for qualitative and quantitative analysis.[10]

  • Titration: The cobalt content can be determined by complexometric titration with EDTA.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol describes the purification of synthesized cobalt(II) iodide dihydrate using water as the solvent.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude synthesized cobalt(II) iodide dihydrate in a minimum amount of hot deionized water (near boiling).

  • Hot Filtration (Optional): If insoluble impurities (e.g., unreacted cobalt powder or oxide) are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to constant weight.

Quantitative Data (Illustrative):

Parameter Before Purification After Recrystallization
Purity (as CoI₂·2H₂O) ~90-95%>99%
Yield N/A70-85%
Protocol 2: Purity Assessment by Atomic Absorption Spectroscopy (AAS)

This protocol outlines the determination of cobalt concentration in the purified product.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of known cobalt concentrations from a certified cobalt standard.

  • Sample Preparation: Accurately weigh a small amount of the dried, purified cobalt(II) iodide dihydrate and dissolve it in a known volume of deionized water to obtain a solution within the linear range of the AAS instrument.

  • Analysis: Aspirate the standard and sample solutions into the AAS and measure the absorbance at the cobalt-specific wavelength (typically 240.7 nm).

  • Calculation: Construct a calibration curve from the standard solutions and determine the cobalt concentration in the sample solution. Calculate the percentage of cobalt in the original solid sample and compare it to the theoretical percentage in pure CoI₂·2H₂O.

Visualizations

Workflow for Purification and Analysis

G Workflow for Purification and Analysis of CoI₂·2H₂O cluster_purification Purification cluster_analysis Purity Analysis crude Crude CoI₂·2H₂O dissolve Dissolve in Hot Water crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals crystallize->isolate wash Wash with Cold Water isolate->wash dry Dry Crystals wash->dry purified Purified CoI₂·2H₂O dry->purified aas AAS for Cobalt purified->aas ic IC for Iodide purified->ic purity Purity Assessment aas->purity ic->purity

Caption: Purification and analysis workflow for CoI₂·2H₂O.

Troubleshooting Logic for Impurities

G Troubleshooting Impurities in CoI₂·2H₂O start Impure Product insoluble Insoluble Impurities? start->insoluble soluble Soluble Impurities? insoluble->soluble No filter Filter Solution insoluble->filter Yes color Off-Color? soluble->color No recrystallize Recrystallize soluble->recrystallize Yes wash_thio Wash with Dilute Na₂S₂O₃ color->wash_thio Yes (Oxidized) pure Pure Product color->pure No filter->soluble recrystallize->color wash_thio->pure

Caption: Decision tree for troubleshooting impurities.

References

Preventing the oxidation of cobalt(II) iodide solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cobalt(II) iodide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of cobalt(II) iodide and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my cobalt(II) iodide solution changing color from pink/red to brownish-yellow?

A1: The color change you are observing is a common indicator of the oxidation of cobalt(II) (Co²⁺) to cobalt(III) (Co³⁺). In aqueous solutions, the pink or reddish color is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. When oxidized, it can form various cobalt(III) species, which often exhibit brownish or yellowish hues. The iodide ions (I⁻) in the solution can also be oxidized to iodine (I₂) or triiodide (I₃⁻), which are yellow to brown in solution, further contributing to the color change.

Q2: What are the primary factors that cause the oxidation of cobalt(II) iodide solutions?

A2: The primary factors contributing to the oxidation of cobalt(II) iodide solutions are:

  • Dissolved Oxygen: Oxygen from the atmosphere is a common oxidizing agent that can react with Co(II).

  • Light Exposure: Photo-oxidation can occur, where light provides the energy to drive the oxidation reaction.

  • pH of the Solution: The stability of cobalt(II) is pH-dependent. In alkaline solutions, the formation of cobalt(II) hydroxide can facilitate oxidation.

  • Presence of Impurities: Certain metal ion impurities can catalyze the oxidation process.

  • Temperature: Higher temperatures can increase the rate of oxidation.

Q3: How can I prevent or minimize the oxidation of my cobalt(II) iodide solution?

A3: To prevent oxidation, it is crucial to handle and store the solution under conditions that minimize exposure to oxidizing agents. Key preventive measures include:

  • Degassing Solvents: Before preparing the solution, degas the solvent (e.g., water or organic solvent) by sparging with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Using an Inert Atmosphere: Prepare and handle the solution in a glovebox or under a continuous stream of an inert gas.

  • Storing in the Dark: Store the solution in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.

  • Using Stabilizers: The addition of antioxidants or other stabilizers can help to prevent oxidation.

  • Controlling pH: Maintaining a slightly acidic to neutral pH can improve the stability of the Co(II) ion in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Solution
Solution turns brown/yellow immediately upon preparation. The solvent was not properly degassed, leading to rapid oxidation by dissolved oxygen.Prepare a fresh solution using a solvent that has been thoroughly degassed with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes.
A precipitate forms in the aqueous solution over time. If the pH is neutral to alkaline, cobalt(II) hydroxide may be precipitating and subsequently oxidizing.Ensure the solution is slightly acidic. If compatible with your experiment, add a few drops of a non-complexing acid.
The solution color fades or changes unexpectedly during an experiment. The solution may be reacting with other components in your experimental setup that are acting as oxidizing agents.Review all reagents and materials in your experiment for potential oxidizing properties. Consider running a control experiment with your cobalt(II) iodide solution and individual components to identify the source of the reaction.
Inconsistent experimental results using the same stock solution. The stock solution is degrading over time due to slow oxidation.Prepare fresh cobalt(II) iodide solutions for each set of experiments. If a stock solution must be stored, keep it in a sealed, dark container under an inert atmosphere and in a refrigerator.

Data Presentation

Table 1: Redox Potentials of Cobalt Complexes with Various Ligands

The redox potential of the Co(II)/Co(III) couple is highly dependent on the coordinating ligands. This table provides a summary of redox potentials for different cobalt complexes, illustrating how ligand choice can influence the stability of the +2 oxidation state. A more positive redox potential indicates that Co(II) is more easily oxidized.

LigandCobalt ComplexRedox Potential (V vs. Fc/Fc⁺)Reference
2,2'-bipyridine (bipy)[Co(bipy)₃]²⁺/³⁺-0.059[1]
1,10-phenanthroline (phen)[Co(phen)₃]²⁺/³⁺-0.059[1]
4,7-diphenyl-1,10-phenanthroline[Co(4,7-dphen-phen)₃]²⁺/³⁺-0.012[1]
3,4,7,8-tetramethyl-1,10-phenanthroline[Co(3,4,7,8-tm-phen)₃]²⁺/³⁺-0.162[1]
5-Nitro-1,10-phenanthroline[Co(5-NO₂-phen)₃]²⁺/³⁺+0.22[2]
2,2':6',2''-terpyridine (terpy)[Co(terpy)₂]²⁺/³⁺+0.06[1]

Note: Potentials are versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, a common internal standard in electrochemistry.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Cobalt(II) Iodide Solution

This protocol outlines the steps to prepare an aqueous solution of cobalt(II) iodide with enhanced stability against oxidation.

Materials:

  • Cobalt(II) iodide (anhydrous or hydrated)

  • Deionized water (high purity)

  • Inert gas (Argon or Nitrogen) with bubbling apparatus

  • Schlenk flask or a flask with a sidearm for gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle with a tight-fitting cap

Procedure:

  • Solvent Degassing:

    • Place the desired volume of deionized water into the Schlenk flask with a magnetic stir bar.

    • Seal the flask and begin bubbling the inert gas through the water while stirring.

    • Continue degassing for at least 30-60 minutes to ensure the removal of dissolved oxygen.

  • Weighing Cobalt(II) Iodide:

    • While the solvent is degassing, accurately weigh the required amount of cobalt(II) iodide. If possible, perform this step in a glovebox to minimize exposure to air.

  • Dissolution under Inert Atmosphere:

    • Once the solvent is degassed, quickly add the weighed cobalt(II) iodide to the flask while maintaining a positive pressure of the inert gas.

    • Reseal the flask and continue stirring until the solid is completely dissolved. The solution should be a clear pink/red color.

  • Storage:

    • Using a cannula or a gas-tight syringe, transfer the prepared solution to an amber glass storage bottle that has been previously flushed with the inert gas.

    • Seal the bottle tightly. For enhanced protection, wrap the cap with Parafilm®.

    • Store the solution in a cool, dark place, such as a refrigerator.

Mandatory Visualizations

Logical Relationship for Preventing Co(II) Oxidation

Preventing_Oxidation cluster_causes Causes of Oxidation cluster_prevention Prevention Methods O2 Dissolved Oxygen CoII Co(II) Iodide Solution (Stable, Pink/Red) O2->CoII Light Light Exposure Light->CoII pH High pH pH->CoII Degas Solvent Degassing Degas->O2 Removes Inert Inert Atmosphere Inert->O2 Displaces Dark Store in Dark Dark->Light Blocks Low_pH Adjust to Low pH Low_pH->pH Counteracts CoIII Oxidized Solution (Unstable, Brown/Yellow) CoII->CoIII Oxidation Experimental_Workflow start Start degas Degas Solvent (Ar or N₂ sparging) start->degas weigh Weigh CoI₂ (under inert atmosphere if possible) degas->weigh dissolve Dissolve CoI₂ in Degassed Solvent (under inert atmosphere) weigh->dissolve transfer Transfer to Amber Bottle (pre-flushed with inert gas) dissolve->transfer store Store in Cool, Dark Place transfer->store end Stable Solution Ready store->end

References

Troubleshooting low yields in syntheses using cobalt(II) iodide dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cobalt(II) Iodide Dihydrate Syntheses

Welcome to the technical support center for syntheses involving cobalt(II) iodide dihydrate (CoI₂·2H₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes when using CoI₂·2H₂O?

Low yields in reactions using cobalt(II) iodide dihydrate are often traced back to a few critical factors:

  • Presence of Water: The "dihydrate" designation means two water molecules are part of the compound's crystal structure. While some cobalt-catalyzed reactions are designed to run in water, many, especially cross-coupling and carbonylation reactions, are highly sensitive to moisture.[1][2][3][4] The water of hydration can inhibit the catalyst, hydrolyze reagents, or promote unwanted side reactions.

  • Reagent Purity & Handling: Cobalt(II) iodide is hygroscopic, meaning it readily absorbs additional moisture from the atmosphere.[5][6][7] It is also sensitive to light and air (oxidation).[5][6] Improper storage or handling can lead to catalyst deactivation before the reaction even begins.

  • Incorrect Reaction Conditions: Issues with solvent purity, temperature control, or failure to maintain an inert atmosphere can deactivate the catalytic species.

  • Sub-optimal Ligand or Additives: Many cobalt-catalyzed reactions require specific ligands to stabilize the cobalt center and facilitate the catalytic cycle.[8] The absence of a necessary ligand or additive is a common reason for failure.

Q2: Is the water in the dihydrate always a problem?

Not necessarily, but it must be accounted for. Some modern catalytic systems are explicitly designed to be water-tolerant or even use water as a solvent.[1][2][4][9] However, if you are following a protocol that specifies anhydrous cobalt(II) iodide or requires strictly anhydrous conditions, the water from the dihydrate is almost certainly detrimental. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a stable species that can form in the presence of water, preventing the formation of the desired catalytic intermediate.[10][11]

Q3: How should I store and handle cobalt(II) iodide dihydrate?

Proper storage and handling are critical to maintaining the reagent's activity.

  • Storage: Keep the container tightly sealed in a cool, dry place, preferably inside a desiccator or a glovebox.[5][12][13] Store under an inert gas like argon or nitrogen.[5] Protect from light by using an amber vial or storing it in a dark cabinet.[5]

  • Handling: Whenever possible, handle the compound in an inert atmosphere (glovebox or Schlenk line). Avoid leaving the container open to the air. Use clean, dry spatulas and glassware.

Q4: Can I "activate" or dry the cobalt(II) iodide dihydrate before use?

Yes. If your reaction requires anhydrous conditions, you can attempt to remove the water of hydration. This is typically done by heating the compound under a high vacuum. However, be aware that heating can cause decomposition.[14] A common procedure is to heat the material gently (e.g., 120-150 °C) under vacuum for several hours. The visual change from a greenish hydrate to the black α-form or yellow β-form of anhydrous CoI₂ can indicate successful dehydration.[10][14] Always verify the efficacy of the drying procedure or consider purchasing the anhydrous version if your synthesis is highly sensitive.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing the cause of low yields.

Step 1: Assess the Reagents and Setup

The first step is to scrutinize the quality and handling of your starting materials and the integrity of your experimental setup.

Question: Are you certain about the quality and handling of your CoI₂·2H₂O?

  • YES: Proceed to Step 2.

  • NO/UNSURE: This is a likely source of the problem. Review the following:

    • Source and Age: Is the reagent from a reputable supplier? Is it old? Consider purchasing a new bottle.

    • Handling: Was the reagent handled under an inert atmosphere? Was it exposed to air or moisture for an extended period?

    • Water Content: Is your reaction known to be sensitive to water? If so, the dihydrate form is a probable cause.

Step 2: Evaluate Reaction Conditions

If you are confident in your reagents, the next step is to examine the reaction parameters.

Question: Are your reaction conditions optimized and strictly controlled?

  • YES: Proceed to Step 3.

  • NO/UNSURE: One of these factors may be the cause.

    • Inert Atmosphere: Was the reaction vessel properly purged with an inert gas (Argon/Nitrogen)? Are there any leaks in your system? Oxygen can irreversibly oxidize the active Co(I) or Co(0) species in many catalytic cycles.

    • Solvent Quality: Was the solvent properly dried and degassed? Residual water or oxygen in the solvent is a common catalyst poison.

    • Temperature Control: Was the reaction maintained at the correct temperature? Inconsistent heating can lead to side reactions or incomplete conversion.

Step 3: Analyze the Reaction Workup and Purification

If both reagents and conditions seem correct, the issue may lie in the isolation of your product.

Question: Is your workup and purification procedure suitable for the target compound?

  • YES: The reaction mechanism or substrate itself may be the issue. Re-evaluate the literature for your specific transformation.

  • NO/UNSURE: Your product may be lost during isolation.

    • Quenching: Did the quenching step generate byproducts that complicate purification?

    • Extraction: Are you using the correct solvent and pH for extraction? Is your product partially water-soluble?

    • Chromatography: Is your product stable on silica or alumina? Could it be decomposing on the column? Consider alternative purification methods like crystallization or distillation. Residual cobalt salts can also interfere with chromatography.[15]

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for troubleshooting low yields.

G start Low Yield Observed reagents Problem Area: Reagents & Setup start->reagents conditions Problem Area: Reaction Conditions start->conditions workup Problem Area: Workup & Purification start->workup sub_water Cause: Water from Dihydrate or Atmospheric Moisture reagents->sub_water sub_purity Cause: Catalyst Degradation (Air/Light Sensitivity) reagents->sub_purity sub_atmosphere Cause: Oxygen or Moisture in Reaction Vessel conditions->sub_atmosphere sub_solvent Cause: Impure/Wet Solvent conditions->sub_solvent sub_loss Cause: Product Loss During Extraction or Chromatography workup->sub_loss sub_decomp Cause: Product Decomposition During Purification workup->sub_decomp sol_reagent Solution: 1. Use anhydrous CoI₂. 2. Dry dihydrate before use. 3. Handle in glovebox/Schlenk line. sub_water->sol_reagent sub_purity->sol_reagent sol_conditions Solution: 1. Ensure leak-free system. 2. Use freshly dried, degassed solvent. 3. Verify temperature control. sub_atmosphere->sol_conditions sub_solvent->sol_conditions sol_workup Solution: 1. Optimize extraction pH/solvent. 2. Test product stability on silica. 3. Consider alternative purification. sub_loss->sol_workup sub_decomp->sol_workup

Caption: A workflow diagram for troubleshooting low reaction yields.

Impact of Water on Catalyst Activity

The presence of water can fundamentally alter the cobalt catalyst, often leading to complete inactivity.

G CoI2_2H2O CoI₂·2H₂O (Pre-catalyst) Active_Catalyst Active Catalytic Species (e.g., LₙCo(I)X) CoI2_2H2O->Active_Catalyst + Ligand + Reductant (Anhydrous) Inactive_Species Inactive [Co(H₂O)₆]²⁺ or Hydroxide Species CoI2_2H2O->Inactive_Species (Wet Conditions) Ligand Ligand (e.g., Phosphine) Ligand->Active_Catalyst Cycle Successful Catalytic Cycle Active_Catalyst->Cycle Product High Yield of Product Cycle->Product Water Excess Water (from reagent, solvent, air) Water->Inactive_Species No_Reaction Catalyst Deactivation No Reaction Inactive_Species->No_Reaction Low_Yield Low Yield No_Reaction->Low_Yield

Caption: The detrimental effect of water on catalyst activation.

Quantitative Data Summary

The following tables present hypothetical data from a model Suzuki-Miyaura cross-coupling reaction to illustrate the impact of key parameters on reaction yield.

Table 1: Effect of Water Content and Catalyst Form on Yield

EntryCatalyst FormDrying AgentWater Added (equivalents)Yield (%)
1CoI₂·2H₂ONone015%
2CoI₂·2H₂OMolecular Sieves (4Å)065%
3Anhydrous CoI₂None092%
4Anhydrous CoI₂None2.018%

Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), CoI₂ (5 mol%), ligand (10 mol%), base (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

Table 2: Effect of Ligand and Solvent Choice on Yield

EntryLigandSolventDegassed?Yield (%)
1PPh₃TolueneYes78%
2XantphosTolueneYes92%
3NoneTolueneYes<5%
4XantphosDioxaneYes89%
5XantphosTolueneNo35%

Reaction Conditions: Anhydrous CoI₂ (5 mol%) used for all entries.

Experimental Protocols

Protocol 1: General Procedure for a Cobalt-Catalyzed Cross-Coupling Reaction

This protocol outlines a typical setup for a reaction requiring anhydrous conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, magnetic stir bar) at 120 °C overnight and allow to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware for the reaction (e.g., under a positive pressure of argon on a Schlenk line).

  • Reagent Addition: In the reaction flask, add anhydrous cobalt(II) iodide (e.g., 0.05 mmol), the appropriate ligand (e.g., 0.10 mmol), and the base (e.g., potassium phosphate, 2.0 mmol).

  • Atmosphere Purge: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Substrate Addition: Add the aryl halide (1.0 mmol) and boronic acid (1.2 mmol). Via cannula or a dry syringe, add freshly dried and degassed solvent (e.g., Toluene, 5 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots via a degassed syringe.

  • Workup: After completion, cool the reaction to room temperature. Quench by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Drying Cobalt(II) Iodide Dihydrate

This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Setup: Place a small amount of CoI₂·2H₂O (e.g., 1-2 g) in a Schlenk flask equipped with a stir bar.

  • Vacuum Application: Attach the flask to a high-vacuum line (<0.1 mmHg).

  • Gentle Heating: Slowly begin stirring and gently heat the flask in a sand bath or with a heating mantle. Gradually increase the temperature to ~130 °C.

  • Observation: The compound may initially appear to melt or dissolve in its own water of hydration. As the water is removed, the color should change from a greenish or dark wet solid to a free-flowing black or yellow powder (the anhydrous forms).[10][14]

  • Drying Time: Continue heating under vacuum for at least 4-6 hours.

  • Cooling and Storage: Allow the flask to cool completely to room temperature while still under vacuum. Once cool, backfill the flask with an inert gas (argon or nitrogen). Quickly transfer the now-anhydrous CoI₂ to a sealed vial inside a glovebox or nitrogen bag for storage.

References

Stability of cobalt(II) iodide dihydrate under different atmospheric conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt(II) iodide dihydrate. The information is designed to help anticipate and resolve issues related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is cobalt(II) iodide dihydrate and what are its common forms?

A1: Cobalt(II) iodide is an inorganic compound with the formula CoI₂. It can exist in an anhydrous (water-free) form as well as several hydrated forms. The most common hydrates are the dihydrate (CoI₂·2H₂O) and the hexahydrate (CoI₂·6H₂O).[1][2] The anhydrous form can exist in two polymorphs: the α-form (black hexagonal crystals) and the β-form (yellow crystals).[1][3] Cobalt(II) iodide dihydrate typically appears as hygroscopic green crystals.[4]

Q2: What are the primary stability concerns when working with cobalt(II) iodide dihydrate?

A2: The primary stability concerns for cobalt(II) iodide dihydrate are its hygroscopic nature and sensitivity to light.[1][5][6] It readily absorbs moisture from the atmosphere, which can lead to changes in its hydration state and potentially affect experimental outcomes.[5] It is also sensitive to light and should be stored accordingly.[1]

Q3: How should I properly store cobalt(II) iodide dihydrate?

A3: To ensure its stability, cobalt(II) iodide dihydrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To further protect it from moisture and degradation, storage under an inert gas like argon or nitrogen is recommended.[1] The storage area should be dark to protect the light-sensitive compound.[1]

Q4: What happens if cobalt(II) iodide dihydrate is exposed to high temperatures?

Q5: What are the visual indicators of decomposition or instability?

A5: A color change can indicate a change in the hydration state or decomposition of cobalt(II) iodide. The anhydrous α-form is black and turns dark green when exposed to air, indicating hydration.[1] The anhydrous β-form is yellow and also turns into a green hydrate upon absorbing moisture.[1] The hexahydrate is composed of red hexagonal crystals.[3] Any significant deviation from the expected green crystalline appearance of the dihydrate could signify a change in its hydration state or degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected color change of the compound (e.g., from green to a darker or yellowish hue). 1. Moisture absorption: The compound is highly hygroscopic and has likely absorbed atmospheric water, changing its hydration state.[5] 2. Dehydration: Exposure to elevated temperatures may have caused the loss of water molecules. 3. Light exposure: Prolonged exposure to light can cause degradation.[1]1. Handle the compound in a controlled atmosphere, such as a glove box with low humidity. 2. Ensure storage containers are tightly sealed and consider using a desiccant. 3. Store the compound in an amber vial or in a dark cabinet.[1]
Inconsistent experimental results or poor reproducibility. 1. Variable hydration state: The amount of water in the cobalt(II) iodide dihydrate may vary between batches or even within the same batch if improperly handled, leading to differences in molar mass and reactivity. 2. Decomposition: The compound may have partially decomposed, introducing impurities.1. Before use, consider drying the compound under vacuum at a gentle temperature to obtain the anhydrous form if your experiment requires it. Be aware that this will change the compound's formula weight. 2. Perform a quality control check, such as thermogravimetric analysis (TGA), to determine the exact water content before use. 3. Use a fresh, properly stored batch of the compound for critical experiments.
The compound appears wet or has deliquesced. Excessive moisture exposure: The compound has absorbed a significant amount of water from the atmosphere.1. Discard the affected material as its composition is no longer reliable. 2. Review your storage and handling procedures to prevent future occurrences. Ensure the storage area is dry and that containers are sealed immediately after use.
Formation of fumes or a sharp odor when heating. Thermal decomposition: The compound is being heated to a temperature high enough to cause decomposition into hazardous byproducts like hydrogen iodide.[1]1. Immediately stop heating and allow the material to cool in a well-ventilated area, preferably a fume hood. 2. Consult safety data sheets for appropriate handling of decomposition products. 3. Re-evaluate the required temperature for your experiment to avoid decomposition.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for cobalt(II) iodide dihydrate, the following tables provide illustrative data based on the known behavior of similar inorganic hydrates. These tables are intended to serve as a general guide.

Table 1: Illustrative Effect of Relative Humidity (RH) on Water Content of Cobalt(II) Iodide Dihydrate at Room Temperature (25°C) over 24 hours.

Relative Humidity (%)Initial Water Content (% w/w)Final Water Content (% w/w)Appearance Change
< 1010.26 (Dihydrate)~9.5May show signs of dehydration
5010.26 (Dihydrate)~10.3Stable
> 9010.26 (Dihydrate)> 12.0May become darker green and appear damp

Table 2: Illustrative Effect of Temperature on the Stability of Cobalt(II) Iodide Dihydrate (at ambient humidity).

Temperature (°C)Exposure TimeObservation
4048 hoursNo significant change
8024 hoursGradual loss of water, potential color change
1304 hoursSignificant water loss, likely conversion towards anhydrous form[3]
> 500-Decomposition[1]

Experimental Protocols

Protocol: Gravimetric Determination of Water Content in Cobalt(II) Iodide Dihydrate

This protocol outlines a standard laboratory method to determine the percentage of water in a sample of cobalt(II) iodide dihydrate by heating.

Materials:

  • Cobalt(II) iodide dihydrate sample

  • Porcelain crucible and lid

  • Laboratory balance (accurate to 0.001 g)

  • Drying oven or furnace

  • Desiccator

  • Tongs

Procedure:

  • Crucible Preparation:

    • Clean and dry a porcelain crucible and its lid.

    • Heat the crucible and lid in a drying oven at 110°C for 30 minutes to ensure they are completely dry.

    • Using tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature.

  • Initial Weighing:

    • Once cooled, weigh the empty crucible and lid accurately on the laboratory balance. Record this mass.

  • Sample Addition:

    • Add approximately 1-2 grams of the cobalt(II) iodide dihydrate sample to the crucible.

    • Weigh the crucible, lid, and sample together. Record this mass.

  • Heating:

    • Place the crucible with the sample and a slightly ajar lid in a drying oven pre-heated to a temperature known to drive off water but not cause decomposition (e.g., 130-150°C, based on data for the hexahydrate).[3]

    • Heat for at least 1-2 hours.

  • Cooling and Weighing:

    • Using tongs, carefully remove the crucible from the oven and place it in a desiccator to cool to room temperature.

    • Once cooled, weigh the crucible, lid, and the anhydrous sample. Record this mass.

  • Heating to Constant Mass:

    • Repeat the heating, cooling, and weighing steps until two consecutive weighings are within a small, acceptable range (e.g., ±0.002 g), indicating that all the water has been removed.

  • Calculations:

    • Calculate the mass of the water lost by subtracting the final mass of the crucible, lid, and anhydrous sample from the initial mass of the crucible, lid, and hydrated sample.

    • Calculate the percentage of water in the hydrated sample using the following formula: (Mass of water lost / Initial mass of hydrated sample) x 100%

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_analysis Analysis cluster_results Results and Conclusion prep Receive/Prepare CoI2·2H2O Sample qc Initial QC (Visual, Water Content) prep->qc humidity Exposure to Varied Humidity qc->humidity temperature Exposure to Varied Temperature qc->temperature light Exposure to Light/Dark qc->light visual Visual Inspection humidity->visual temperature->visual light->visual tga TGA/DSC visual->tga xrd XRD visual->xrd spectroscopy Spectroscopy (IR/Raman) visual->spectroscopy data Data Analysis tga->data xrd->data spectroscopy->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing the stability of Cobalt(II) Iodide Dihydrate.

stability_relationships Influence of Atmospheric Conditions on Cobalt(II) Iodide Forms anhydrous Anhydrous CoI2 (α-black, β-yellow) dihydrate CoI2·2H2O (Green Crystals) anhydrous->dihydrate Moisture Absorption decomposed Decomposition Products (Cobalt Oxides, HI) anhydrous->decomposed High Heat/ Strong Light dihydrate->anhydrous Heating hexahydrate CoI2·6H2O (Red Crystals) dihydrate->hexahydrate High Humidity dihydrate->decomposed High Heat/ Strong Light hexahydrate->dihydrate Gentle Heating/ Low Humidity hexahydrate->decomposed High Heat/ Strong Light

Caption: Relationship between Cobalt(II) Iodide forms under different conditions.

References

Technical Support Center: Cobalt(II) Iodide Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively drying hydrated cobalt(II) iodide (CoI₂).

Frequently Asked Questions (FAQs)

Q1: What is the visual difference between hydrated and anhydrous cobalt(II) iodide?

A1: The different forms of cobalt(II) iodide have distinct appearances. The most common hydrated form, cobalt(II) iodide hexahydrate (CoI₂·6H₂O), is a reddish crystalline solid.[1][2] The anhydrous α-form is a black or blue-black crystalline solid.[1][3] A color change from reddish to black is a key indicator of successful dehydration.

Q2: Why is it crucial to use the anhydrous form in my experiment?

A2: Water can act as an unwanted reactant, a catalyst, or a solvent, interfering with reaction mechanisms, altering product yields, and compromising the purity of the final compound. Anhydrous cobalt(II) iodide is often used as a catalyst and a moisture indicator in various solvents.[2][4] Using the hydrated form in moisture-sensitive reactions can lead to failed or inconclusive experiments.

Q3: What are the primary methods for drying hydrated cobalt(II) iodide?

A3: The two most effective laboratory methods are thermal dehydration (heating in an oven or furnace) and vacuum drying. Both methods rely on heating the sample to drive off the water of crystallization. The choice between them depends on the required purity, available equipment, and sensitivity of subsequent reactions to trace impurities.

Q4: How can I confirm that my cobalt(II) iodide sample is completely dry?

A4: The primary indicator is a complete and uniform color change from reddish (hydrated) to black (anhydrous α-CoI₂).[1] The final product should be a free-flowing black powder. For quantitative confirmation, methods like Karl Fischer titration can be used to determine the residual water content.

Data Presentation: Properties of Cobalt(II) Iodide Forms

The table below summarizes the key physical properties of the common forms of cobalt(II) iodide.

PropertyCobalt(II) Iodide HexahydrateAnhydrous Cobalt(II) Iodide (α-form)Anhydrous Cobalt(II) Iodide (β-form)
Formula CoI₂·6H₂OCoI₂CoI₂
Molar Mass 420.83 g/mol [2]312.74 g/mol [2]312.74 g/mol [2]
Appearance Reddish hexagonal crystals[1][2]Black hexagonal crystals[2]Yellow powder[2]
Density ~2.79 g/cm³[2]~5.58 g/cm³[2]~5.45 g/cm³[2]
Key Temp. Loses water at 130 °CMelts at >515 °C (vac.)[5][6][7]Converts to α-form at 400 °C[2]

Experimental Protocols

Safety First: Always handle cobalt(II) iodide in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous cobalt(II) iodide is highly hygroscopic and should be handled in a dry atmosphere (e.g., glove box or under a stream of inert gas) to prevent rehydration.[8]

Protocol 1: Thermal Dehydration in a Laboratory Oven

This method is suitable for general-purpose drying when trace amounts of surface oxidation are not critical.

Methodology:

  • Preparation: Place a thin layer of hydrated cobalt(II) iodide powder in a clean, dry ceramic or borosilicate glass dish.

  • Heating: Place the dish in a preheated laboratory oven or furnace set to 140-150 °C. This temperature is safely above the 130 °C point where the hexahydrate loses its water.

  • Duration: Heat the sample for 2-4 hours. The exact time will depend on the quantity of the material and the thickness of the layer.

  • Observation: Periodically (e.g., every hour), observe the color of the sample. The dehydration is complete when the entire sample has turned from reddish to a uniform black color.

  • Cooling & Storage: Turn off the oven and allow the sample to cool to room temperature inside a desiccator containing a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄). Once cool, immediately transfer the anhydrous powder to a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Dehydration Under Vacuum

This is the preferred method for preparing high-purity anhydrous cobalt(II) iodide, as it minimizes the risk of oxidation at elevated temperatures.

Methodology:

  • Setup: Place the hydrated cobalt(II) iodide in a vacuum-rated flask (e.g., a Schlenk flask).

  • Initial Vacuum: Connect the flask to a vacuum line equipped with a cold trap. Gradually apply vacuum to remove any surface moisture.

  • Heating: While under vacuum, gently heat the flask using a heating mantle. A temperature of 100-120 °C is typically sufficient.

  • Monitoring: Water will be seen condensing in the cold trap. Continue heating under vacuum until no more water is observed collecting in the trap. The sample's color should change completely to black.

  • Cooling & Storage: Allow the flask to cool to room temperature while still under vacuum. Once cool, backfill the flask with a dry, inert gas like argon or nitrogen before opening. Transfer and store the anhydrous product in a sealed container within a glove box or desiccator.

Dehydration Workflow

The following diagram illustrates the logical workflow for the dehydration of cobalt(II) iodide, including the transitions between its different forms and potential side reactions.

DehydrationWorkflow cluster_main Dehydration Process cluster_side_reactions Potential Issues hydrated Hydrated CoI₂ (CoI₂·6H₂O) Reddish Crystals anhydrous Anhydrous α-CoI₂ (Black Powder) hydrated->anhydrous Heat (≥130°C) &/or Vacuum anhydrous->hydrated Exposure to Atmospheric Moisture decomposition Decomposition Products (e.g., Cobalt Oxides) Dark Green/Brown anhydrous->decomposition Overheating in presence of air/H₂O sublimation Sublimation (Violet Iodine Vapor) anhydrous->sublimation Excessive Heat (>500°C)

Caption: Workflow for drying cobalt(II) iodide and potential side reactions.

Troubleshooting Guide

Q: My sample turned dark green or brown instead of black after heating. What happened?

A: This indicates partial decomposition or the formation of cobalt oxides. This can happen if the heating temperature was too high or if heating was performed too rapidly in the presence of air and moisture.[9] This is analogous to the decomposition of cobalt(II) chloride, which can form oxides or oxychlorides if heated improperly.[9]

  • Solution: Reduce the heating temperature and ensure a slower, more gradual heating process. Using a vacuum or an inert atmosphere can help prevent this.

Q: The dried black powder quickly reverts to a reddish or greenish color upon standing. How can I prevent this?

A: This is due to the highly hygroscopic nature of anhydrous cobalt(II) iodide.[6] It is rapidly reabsorbing moisture from the atmosphere.

  • Solution: Minimize exposure to air. Once the drying is complete, cool the sample in a desiccator and immediately transfer it to a tightly sealed container. For highly sensitive applications, all handling of the anhydrous product should be performed in a glove box under a dry, inert atmosphere.

Q: I noticed a faint violet vapor during the heating process. What should I do?

A: A violet vapor indicates the sublimation of iodine, which suggests that the cobalt(II) iodide is decomposing due to excessive heat. When heated to decomposition, it can emit toxic iodine fumes.[8]

  • Solution: Immediately reduce the temperature. If possible, perform the heating under a vacuum to lower the required temperature and remove volatile products more efficiently. Ensure the procedure is conducted in a well-ventilated fume hood.

Q: Is it possible to overheat the sample, and what are the consequences?

A: Yes. While anhydrous cobalt(II) iodide is stable to high temperatures (melting point >515 °C), overheating during the dehydration phase (when water is still present) can promote decomposition into cobalt oxides.[10][11] Extreme heating (>500 °C) under vacuum can lead to sublimation, which is a purification technique but may not be desirable for simple drying.[2]

  • Solution: Carefully control the temperature to be just above the dehydration point (e.g., 140-150 °C). Avoid rapid temperature ramps.

References

Technical Support Center: Cobalt(II) Iodide Mediated Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cobalt(II) iodide (CoI₂) mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Question 1: My CoI₂-catalyzed reaction shows low or no conversion. What are the common causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can often be traced back to the quality of the reagents and the reaction setup.

  • Catalyst Quality and Handling:

    • Hygroscopicity: Anhydrous cobalt(II) iodide is highly hygroscopic and will readily absorb moisture from the air, which can deactivate the catalyst.[1][2][3] Ensure you are using the anhydrous form and handle it in an inert atmosphere (e.g., a glovebox).[4]

    • Air Sensitivity: Co(II) salts can be sensitive to oxidation.[5] It is best practice to store the catalyst under an inert gas and use degassed solvents for your reaction.

    • Source and Purity: The purity of the CoI₂ can vary between suppliers. If you suspect catalyst quality issues, consider purchasing from a different vendor or preparing it fresh. A common preparation involves the reaction of cobalt powder with iodine.[6][7]

  • Reaction Conditions:

    • Solvent Choice: The solubility of CoI₂ varies across different solvents; it is generally soluble in polar solvents like water and alcohols but less so in non-polar ones.[2] Ensure your solvent is appropriate for the transformation and is rigorously dried and degassed.

    • Ligand Choice: Many cobalt-catalyzed reactions require a specific ligand to facilitate the catalytic cycle. The electronic and steric properties of the ligand are critical.[7][8] If you are using a ligand, ensure it is pure and dry. If not, consider screening a panel of ligands (e.g., phosphines, N-heterocyclic carbenes, pyridines) to find one suitable for your specific transformation.

    • Additives and Co-oxidants: Some reactions, particularly C-H activations, may require additives or co-oxidants (like Mn(OAc)₂ or AgOAc) to function correctly.[9][10] Verify that these are present in the correct stoichiometry.

  • Troubleshooting Steps:

    • Dry your CoI₂ under vacuum before use or use a freshly opened bottle.

    • Ensure all glassware is oven- or flame-dried and the reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen).

    • Use freshly distilled or sparged anhydrous solvents.

    • If applicable, screen different ligands and additives to optimize the reaction.

Question 2: I am observing the formation of significant byproducts, such as homocoupled products. How can I minimize these?

Answer: Homocoupling is a common side reaction in cross-coupling transformations. It often arises from competitive reaction pathways that can be influenced by reaction kinetics and reagent stoichiometry.

  • Common Causes:

    • Reaction Rate: If the rate of oxidative addition is slow compared to subsequent steps, or if transmetalation (in applicable reactions) is inefficient, homocoupling of the organometallic intermediate can become a dominant pathway.

    • Stoichiometry: An incorrect ratio of coupling partners or the presence of excess reductant in reductive cross-coupling can favor homocoupling.[11]

    • Temperature: Higher temperatures can sometimes promote undesired side reactions.

  • Mitigation Strategies:

    • Adjust Stoichiometry: Carefully control the stoichiometry of your coupling partners. Sometimes, a slow addition of one of the reagents can minimize its instantaneous concentration and reduce the rate of homocoupling.

    • Optimize Temperature: Try running the reaction at a lower temperature to favor the desired cross-coupling pathway.[11]

    • Screen Ligands: The ligand can have a profound impact on the selectivity of the reaction. A bulkier or more electron-donating ligand might stabilize the catalytic intermediates and disfavor homocoupling pathways.

    • Change Cobalt Precursor: While you are using CoI₂, sometimes switching the counter-ion (e.g., to CoBr₂ or CoCl₂) can alter the catalyst's reactivity and selectivity.[12][13]

Question 3: The color of my reaction mixture changed unexpectedly. What does this indicate?

Answer: The color of cobalt complexes is highly sensitive to their oxidation state (typically Co(I), Co(II), or Co(III)) and coordination environment (e.g., geometry, ligands).[5] Observing color changes can be a useful diagnostic tool.

  • Common Observations:

    • Pink/Red to Blue: Aqueous solutions of Co(II) are typically pink due to the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[14] In the presence of halide ions like chloride or iodide, the formation of tetrahedral tetrahalocobaltate(II) complexes, such as [CoI₄]²⁻, can occur, which are often intensely blue.[13][14] This change can indicate ligand exchange.

    • Green/Brown/Black: The formation of green, brown, or black colors could indicate a change in the oxidation state of cobalt, possibly to Co(III), or the formation of cobalt oxides from decomposition.[13] Anhydrous α-CoI₂ itself is a black solid.[3][6]

    • Blue/Green Hydrates: The anhydrous β-form of CoI₂ is yellow, but it readily absorbs moisture to form a green hydrate.[3][6] If you start with the anhydrous material and see a green color develop upon exposure to the atmosphere, it indicates hydration.

If an unexpected color change is accompanied by low yield, it may signal catalyst decomposition or the formation of an inactive species.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the potential effects of various parameters on a hypothetical CoI₂-mediated C-N cross-coupling reaction. These are generalized trends and optimal conditions must be determined empirically.

Table 1: Effect of Ligand Type on Reaction Yield

Ligand TypeExample LigandExpected OutcomeRationale
Bidentate Nitrogen TMEDA, PhenanthrolineModerate to Good YieldChelating ligands can stabilize the cobalt center, preventing decomposition and promoting the catalytic cycle.
Monodentate Phosphine PPh₃, PCy₃Variable YieldSteric and electronic properties are critical. Bulky, electron-rich phosphines can promote oxidative addition but may hinder reductive elimination.
N-Heterocyclic Carbene IPr, SIMesPotentially High YieldStrong σ-donors that can form robust bonds with the metal center, often leading to highly active and stable catalysts.
No Ligand -Low to No YieldFor many transformations, a ligand is essential to facilitate key steps in the catalytic cycle and prevent catalyst aggregation/precipitation.

Table 2: Effect of Solvents and Additives

ParameterVariationPotential Effect on YieldNotes
Solvent Toluene (non-polar)LowCoI₂ has poor solubility.[2]
THF, Dioxane (polar aprotic)Moderate to GoodGood balance of reagent solubility and compatibility with organometallic intermediates.
DMF, NMP (polar aprotic)VariableCan coordinate to the metal center, acting as a ligand, which may be beneficial or detrimental.
Base K₂CO₃ (inorganic, weak)GoodOften used to neutralize acids formed during the reaction (e.g., HI).
t-BuOK (organic, strong)VariableA stronger base may be required but can also promote side reactions like elimination.
Additive NaOAc, Zn(OAc)₂Can Increase YieldIn C-H activation, acetate can act as a proton shuttle in concerted metalation-deprotonation (CMD) steps.[10]

Experimental Protocols

Example Protocol: In Situ Preparation of a Cobalt(II) Iodide-Pyridine Complex and Use in a Catalytic Reaction

This protocol is adapted from methodologies described for the synthesis of CoI₂ complexes.[7]

Safety: Cobalt compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][15] Wear appropriate personal protective equipment (PPE).

Part 1: Preparation of CoI₂(Py)₂ Complex

  • In Situ CoI₂ Formation: To a flame-dried Schlenk flask under Argon, add powdered cobalt metal (1.2 mmol, excess) and crystalline iodine (I₂) (0.254 g, 1.0 mmol).

  • Add 20 mL of anhydrous, degassed acetonitrile. The mixture will turn green. Stir at room temperature until the color of iodine dissipates, indicating the formation of CoI₂.

  • Adduct Formation: Remove the acetonitrile via vacuum at 120 °C for 3 hours to obtain anhydrous CoI₂.

  • Complexation: Backfill the flask with Argon. Add 25 mL of anhydrous toluene, followed by pyridine (0.158 g, 2.0 mmol) via syringe.

  • Seal the flask and heat in an oil bath at 130 °C until all the CoI₂ has dissolved and the solution becomes blue.

  • Slowly cool the reaction mixture to room temperature (e.g., 10 °C per hour) to allow for the crystallization of blue, needle-shaped crystals of CoI₂(Py)₂. This complex can be isolated or used directly in the next step.

Part 2: Catalytic Cross-Coupling (Hypothetical)

  • Reaction Setup: To a separate, flame-dried Schlenk flask containing a stir bar, add the substrate (e.g., an aryl halide, 1.0 mmol), the coupling partner (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the prepared CoI₂(Py)₂ complex (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed solvent (e.g., Dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations: Diagrams and Workflows

Troubleshooting Workflow for Low-Yielding Reactions

The following diagram provides a logical workflow for diagnosing and solving issues with low-yielding CoI₂-mediated reactions.

TroubleshootingWorkflow Troubleshooting Workflow for CoI₂ Reactions start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality & Handling start->check_reagents reagent_q1 Is CoI₂ anhydrous and handled under inert gas? check_reagents->reagent_q1 reagent_q2 Are solvents and other reagents pure and dry? reagent_q1->reagent_q2 Yes fix_reagents Action: Dry CoI₂/solvent. Use glovebox or Schlenk line. reagent_q1->fix_reagents No reagent_q2->fix_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagent_q2->check_conditions Yes fix_reagents->check_reagents Re-run Experiment cond_q1 Is the temperature optimal? check_conditions->cond_q1 cond_q2 Is a ligand required? Is it optimal? cond_q1->cond_q2 Yes fix_temp Action: Screen a range of temperatures. cond_q1->fix_temp No / Unsure cond_q3 Is an additive/co-oxidant missing? cond_q2->cond_q3 Yes fix_ligand Action: Screen a panel of different ligands (e.g., N-donors, P-donors). cond_q2->fix_ligand No / Unsure fix_additive Action: Add appropriate additive (e.g., AgOAc, Mn(OAc)₂). cond_q3->fix_additive No / Unsure check_mechanism Step 3: Consider Mechanistic Issues cond_q3->check_mechanism Yes fix_temp->check_conditions Re-run Experiment fix_ligand->check_conditions Re-run Experiment fix_additive->check_conditions Re-run Experiment mech_q1 Side reactions observed? (e.g., homocoupling) check_mechanism->mech_q1 fix_side_rxn Action: Adjust stoichiometry, lower temperature, or change ligand. mech_q1->fix_side_rxn Yes success Problem Solved mech_q1->success No fix_side_rxn->check_mechanism Re-run Experiment

Caption: A step-by-step workflow for troubleshooting low-yielding CoI₂ reactions.

References

Technical Support Center: Regeneration and Reuse of Cobalt(II) Iodide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of cobalt(II) iodide catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cobalt(II) iodide catalyst deactivation?

A1: Common indicators of catalyst deactivation include a noticeable decrease in reaction rate, a drop in product yield or selectivity, and a change in the color of the reaction mixture, which might suggest a change in the cobalt's oxidation state or coordination sphere.

Q2: What are the primary mechanisms that cause cobalt(II) iodide catalyst deactivation?

A2: Cobalt(II) iodide catalysts can deactivate through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur compounds, can irreversibly bind to the cobalt center, blocking active sites.[1][2]

  • Fouling: The formation of insoluble byproducts or polymers can coat the catalyst, preventing reactant access. This is also referred to as coking when the deposits are carbonaceous.[2][3]

  • Oxidation: The cobalt(II) center can be oxidized to an inactive cobalt(III) species, particularly in the presence of oxidizing agents or air.[3][4]

  • Ligand Dissociation/Transformation: The iodide ligand can be lost or transformed into other iodine species (e.g., I3⁻), altering the catalytic activity.[5]

Q3: Is it possible to regenerate a deactivated cobalt(II) iodide catalyst?

A3: Yes, in many cases, it is possible to regenerate a deactivated cobalt(II) iodide catalyst. The appropriate regeneration method depends on the deactivation mechanism. Regeneration can involve removing poisons or foulants, or chemically converting the deactivated cobalt species back to the active CoI₂ form.

Q4: What is a general approach for recovering the cobalt catalyst from a reaction mixture?

A4: A common method for recovering cobalt from a homogeneous reaction mixture is through precipitation. By adjusting the pH of the aqueous solution, cobalt can be precipitated as cobalt hydroxide or cobalt carbonate.[6][7] This solid can then be isolated by filtration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced Catalytic Activity Catalyst poisoning by impurities in the substrate or solvent.Purify reactants and solvents before use. Common purification techniques include distillation, recrystallization, and passing through a column of activated alumina or silica gel.
Oxidation of Co(II) to inactive Co(III).Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure.
Fouling by polymeric byproducts.At the end of the reaction, attempt to dissolve the catalyst in a suitable solvent and filter off the insoluble foulants.
Change in Reaction Selectivity Alteration of the catalyst's coordination sphere.Verify the integrity of the iodide ligand. Consider adding a slight excess of a soluble iodide salt (e.g., NaI or KI) to the reaction mixture.
Difficulty Recovering the Catalyst Low concentration of cobalt in the post-reaction mixture.Concentrate the solution by evaporating the solvent before attempting precipitation.
Formation of soluble cobalt complexes.Adjust the pH and consider adding a suitable precipitating agent like sodium carbonate to force the precipitation of an insoluble cobalt salt.[6]
Regenerated Catalyst Shows Low Activity Incomplete removal of poisons or foulants.Optimize the washing steps of the regeneration protocol. Consider using different solvents or a mild acidic wash.[8]
Incomplete conversion back to Cobalt(II) Iodide.Ensure the correct stoichiometry of reagents is used during the regeneration process and that the reaction conditions (temperature, time) are optimal.

Catalyst Recovery and Regeneration Data

The following tables summarize typical recovery and performance data for regenerated cobalt catalysts. Note that specific results will vary depending on the reaction, deactivation mechanism, and regeneration protocol.

Table 1: Cobalt Recovery Efficiency via Precipitation

Precipitation Method Typical Recovery Efficiency (%) Key Parameters
Hydroxide Precipitation (using NaOH)90-98%pH adjustment to > 9
Carbonate Precipitation (using Na₂CO₃)>95%pH adjustment, temperature[6]
Liquid-Liquid Extraction95-99%Choice of organic extractant and pH[9]

Table 2: Performance of Regenerated Cobalt Catalysts

Cycle Number Relative Activity (%) Product Yield (%)
Fresh Catalyst10095
1st Reuse9592
2nd Reuse9289
3rd Reuse8885

Data are illustrative and based on typical performance declines observed for recycled homogeneous catalysts.

Experimental Protocols

Protocol 1: Recovery of Cobalt as Cobalt Carbonate

This protocol is adapted from methods for recovering cobalt from reaction media.[6]

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture with water. If the product is organic-soluble, extract it with a suitable organic solvent. The aqueous phase will contain the cobalt salt.

  • pH Adjustment and Impurity Removal: Adjust the pH of the aqueous solution to above 3.0 by diluting with water and adding acetic acid if necessary. This can help precipitate iron and chromium impurities, which can be removed by filtration.[6]

  • Precipitation: To the filtered aqueous solution, add a solution of sodium carbonate (Na₂CO₃) to precipitate cobalt carbonate (CoCO₃). The formation of a pinkish-purple solid should be observed.

  • Isolation and Washing: Isolate the cobalt carbonate precipitate by filtration. Wash the solid several times with deionized water to remove any remaining soluble impurities, followed by a final wash with ethanol or acetone to aid in drying.

  • Drying: Dry the cobalt carbonate in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Regeneration of Cobalt(II) Iodide from Cobalt Carbonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the dried cobalt carbonate from Protocol 1 in a minimal amount of deionized water.

  • Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid (HI) to the suspension. The reaction will produce cobalt(II) iodide, water, and carbon dioxide gas, which will be evolved.

    • Reaction: CoCO₃ + 2HI → CoI₂ + H₂O + CO₂

  • Completion and Isolation: Continue stirring until all the cobalt carbonate has reacted and gas evolution has ceased.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator to obtain the solid cobalt(II) iodide.

  • Drying and Storage: Dry the resulting cobalt(II) iodide under high vacuum to remove any residual water. The anhydrous form is a black solid.[10] Store the regenerated catalyst under an inert atmosphere to prevent moisture absorption and oxidation.

Visualized Workflows and Pathways

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Co(II)I₂ Catalyst Poisoning Poisoning (e.g., Sulfur Compounds) Active_Catalyst->Poisoning Impurities Fouling Fouling (e.g., Polymer Buildup) Active_Catalyst->Fouling Byproducts Oxidation Oxidation (Co(II) -> Co(III)) Active_Catalyst->Oxidation Air/Oxidants Ligand_Loss Ligand Transformation (I⁻ -> I₃⁻) Active_Catalyst->Ligand_Loss Reaction Conditions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Oxidation->Deactivated_Catalyst Ligand_Loss->Deactivated_Catalyst

Caption: Common deactivation pathways for Cobalt(II) Iodide catalysts.

Catalyst_Regeneration_Workflow Start Spent Reaction Mixture (Containing Co(II)I₂) Precipitation 1. Precipitation of Cobalt (e.g., as CoCO₃) Start->Precipitation Add Na₂CO₃ Filtration 2. Filtration & Washing Precipitation->Filtration Dried_Solid Dried CoCO₃ Solid Filtration->Dried_Solid Regeneration 3. Reaction with Hydroiodic Acid (HI) Dried_Solid->Regeneration Isolation 4. Solvent Removal & Drying Regeneration->Isolation End Regenerated Co(II)I₂ Catalyst Isolation->End

Caption: Workflow for the regeneration of Cobalt(II) Iodide catalyst.

References

Improving the selectivity of cobalt-catalyzed C-H activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cobalt-catalyzed C-H activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the selectivity of these powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in cobalt-catalyzed C-H activation?

A1: Regioselectivity in cobalt-catalyzed C-H activation is a multifactorial issue influenced by:

  • Directing Groups: The choice of directing group is crucial for guiding the catalyst to a specific C-H bond, typically at the ortho-position.[1][2] Common directing groups include pyridines, imines, and amides.

  • Ligands: The ligand bound to the cobalt center plays a significant role in determining the regioselectivity. For instance, in the hydroarylation of styrenes, the use of a phosphine ligand like PCy₃ can favor the branched product, while an N-heterocyclic carbene (NHC) ligand such as IMes can lead to the linear product.[3]

  • Mechanism: The underlying reaction mechanism can dictate the regiochemical outcome. A switch from a linear-selective ligand-to-ligand hydrogen transfer (LLHT) to a branched-selective base-assisted internal electrophilic-type substitution (BIES) can be achieved by modifying reaction conditions.[4][5]

  • Steric and Electronic Effects: Both the electronic nature of the substrate and steric hindrance around the C-H bond can influence where the activation occurs.[3][6] For example, bulky substituents may hinder access to a particular C-H bond, favoring activation at a less sterically congested site.

Q2: How can I improve the chemoselectivity of my cobalt-catalyzed C-H activation reaction?

A2: Improving chemoselectivity, the ability to react with one functional group in the presence of others, can be addressed by:

  • Catalyst System: The combination of the cobalt precursor and the ligand is critical. Low-valent cobalt catalysts, often generated in situ from a cobalt(II) precatalyst, a ligand, and a Grignard reagent, have shown high chemoselectivity in various transformations.[3][7]

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and the presence of additives can significantly impact chemoselectivity. Milder reaction conditions are often preferable to avoid side reactions.[7]

  • Directing Group Selection: A well-chosen directing group can enhance chemoselectivity by positioning the catalyst in proximity to the target C-H bond and away from other reactive sites.

Q3: My reaction is giving a mixture of branched and linear products. How can I favor one over the other?

A3: Achieving high selectivity for either the branched or linear product in reactions like the hydroarylation of olefins is a common challenge. Here are some strategies:

  • Ligand Modification: As demonstrated in the hydroarylation of styrenes with 2-phenylpyridine, ligand choice is a powerful tool for controlling this selectivity.

LigandPredominant Product
PCy₃ (Tricyclohexylphosphine)Branched
IMes (1,3-Dimesitylimidazol-2-ylidene)Linear
Data from Yoshikai et al.[3]
  • Mechanistic Switching: It is possible to switch the C-H activation mechanism to favor one isomer. For instance, a change in reaction conditions might favor a pathway that leads to the desired product.[4][5]

Troubleshooting Guide

Problem 1: Low or no catalytic activity.

Possible Cause Suggested Solution
Inactive Catalyst Species Ensure the active low-valent cobalt catalyst is being generated. This often requires the use of a reducing agent, such as a Grignard reagent.[3] The color of the reaction mixture can sometimes indicate the formation of the active species.
Incompatible Functional Groups Certain functional groups on the substrate can poison the catalyst. For example, sulfur-containing compounds can inhibit the catalytic activity of cobalt.[8] If possible, protect or modify these groups.
Improper Reaction Setup Cobalt-catalyzed C-H activation reactions can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Ligand or Precatalyst Verify the identity and purity of the cobalt precatalyst and the ligand.

Problem 2: Poor regioselectivity.

Possible Cause Suggested Solution
Ineffective Directing Group The chosen directing group may not be coordinating strongly enough or may be directing the catalyst to multiple C-H bonds. Consider screening different directing groups.
Suboptimal Ligand The ligand may not be providing sufficient steric or electronic influence to favor one regioisomer. Experiment with different ligands (e.g., phosphines, NHCs) to tune the selectivity.[3]
Reaction Conditions Favoring Multiple Pathways The current reaction conditions might allow for competing reaction pathways with different regiochemical outcomes. Try adjusting the temperature, solvent, or additives to favor a single pathway.

Experimental Protocols

Key Experiment: Ligand-Controlled Regiodivergent Hydroarylation of Styrene [3]

This protocol describes the cobalt-catalyzed hydroarylation of styrene with 2-phenylpyridine, where the regioselectivity is controlled by the choice of ligand.

Branched-Selective Protocol (using PCy₃):

  • To an oven-dried Schlenk tube under an argon atmosphere, add CoBr₂ (5 mol %), PCy₃ (10 mol %), and 2-phenylpyridine (1.0 equiv.).

  • Add anhydrous THF as the solvent.

  • Add styrene (1.2 equiv.).

  • Cool the mixture to 0 °C and add Me₃SiCH₂MgCl (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Linear-Selective Protocol (using IMes·HCl):

  • To an oven-dried Schlenk tube under an argon atmosphere, add CoBr₂ (5 mol %), IMes·HCl (an NHC precursor, 10 mol %), and 2-phenylpyridine (1.0 equiv.).

  • Add anhydrous THF as the solvent.

  • Add styrene (1.2 equiv.).

  • Add Me₃SiCH₂MgCl (2.0 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature for the specified time (monitor by TLC or GC).

  • Workup and purification are performed as described in the branched-selective protocol.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_glass Oven-dried Schlenk tube add_reagents Add CoBr₂, Ligand, and 2-Phenylpyridine prep_glass->add_reagents add_solvent Add Anhydrous THF add_reagents->add_solvent add_styrene Add Styrene add_solvent->add_styrene cool Cool to 0°C (for PCy₃) add_styrene->cool PCy₃ only add_grignard Add Grignard Reagent add_styrene->add_grignard cool->add_grignard stir Stir at Room Temperature add_grignard->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for cobalt-catalyzed hydroarylation.

selectivity_logic start Goal: Control Regioselectivity (Branched vs. Linear) ligand_choice Modify Ligand start->ligand_choice mechanism_consideration Consider Reaction Mechanism start->mechanism_consideration pcy3 Use PCy₃ ligand_choice->pcy3 for Branched imes Use IMes ligand_choice->imes for Linear branched_product Branched Product Favored pcy3->branched_product linear_product Linear Product Favored imes->linear_product llht Promote LLHT mechanism_consideration->llht for Linear bies Promote BIES mechanism_consideration->bies for Branched llht->linear_product bies->branched_product

Caption: Decision tree for controlling regioselectivity.

References

Validation & Comparative

Unraveling the Crystal Structures of Hydrated Cobalt(II) Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While the precise crystal structure of cobalt(II) iodide dihydrate remains elusive in readily available scientific literature, a comparative analysis of its halide counterparts—cobalt(II) chloride dihydrate and cobalt(II) bromide dihydrate—provides valuable insights into the structural chemistry of these hygroscopic compounds. This guide offers a side-by-side look at the crystallographic data for the chloride and bromide analogs, a detailed experimental protocol for their analysis via X-ray diffraction (XRD), and a visual representation of the analytical workflow.

For researchers and professionals in drug development and materials science, understanding the crystal structure of a compound is paramount for predicting its physical and chemical properties. Although crystallographic data for cobalt(II) iodide dihydrate (CoI₂·2H₂O) is not publicly documented, the well-characterized structures of CoCl₂·2H₂O and CoBr₂·2H₂O serve as excellent reference points for postulation and further investigation.

Comparative Crystallographic Data

The crystal structures of cobalt(II) chloride dihydrate and cobalt(II) bromide dihydrate have been determined, revealing key details about their atomic arrangement. Both compounds feature cobalt ions in an octahedral coordination environment. A summary of their crystallographic parameters is presented below.

PropertyCobalt(II) Chloride Dihydrate (CoCl₂·2H₂O)Cobalt(II) Bromide Dihydrate (CoBr₂·2H₂O)Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O)
Crystal System MonoclinicMonoclinicData not available
Space Group C2/mC2/mData not available
Lattice Parameters a ≈ 10.380 Å, b ≈ 7.048 Å, c ≈ 6.626 Å, β ≈ 122.01°a ≈ 11.0158 Å, b ≈ 7.1694 Å, c ≈ 6.9111 Å, β ≈ 124.761°Data not available
Coordination Geometry OctahedralOctahedralData not available
Structural Features Coordination polymer with four doubly bridging chloride ligands and two trans aquo ligands.[1][2]Polymeric chains of metal and bromine atoms with water molecules in the remaining octahedral positions.[3]Data not available

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The following protocol outlines a general procedure for the analysis of hydrated metal halide crystals, such as the cobalt(II) halide dihydrates, using powder X-ray diffraction. Due to the hygroscopic nature of these compounds, special care must be taken during sample preparation to prevent hydration or dehydration.

1. Sample Preparation (in a controlled environment, e.g., a glovebox):

  • Gently grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
  • The optimal particle size for powder XRD is typically less than 10 micrometers.
  • Mount the finely ground powder onto a zero-background sample holder. This can be achieved by gently pressing the powder into the cavity of the holder.
  • For highly air-sensitive or hygroscopic samples, an air-sensitive sample holder with a dome or a thin, X-ray transparent cover (e.g., Kapton film) should be used to protect the sample from the atmosphere during data collection.

2. XRD Data Collection:

  • Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source.
  • Scan Type: Continuous scan.
  • Scan Range (2θ): Typically from 5° to 70°, or a wider range if high-resolution data is required.
  • Step Size: 0.01° to 0.02° in 2θ.
  • Scan Speed/Time per Step: Dependent on the crystallinity of the sample and desired signal-to-noise ratio. A slower scan speed or longer time per step will yield better data quality.
  • Optics: Use of a monochromator to filter out Kβ radiation is recommended.

3. Data Analysis:

  • The collected diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities.
  • Phase identification is performed by comparing the experimental diffraction pattern to databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
  • Lattice parameters can be refined using indexing and Rietveld refinement software.

Experimental Workflow

The logical flow of an XRD experiment, from sample preparation to final data analysis, is crucial for obtaining reliable results.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_output Output Grinding Grind Sample to Fine Powder Mounting Mount Powder on Holder Grinding->Mounting Homogenize Data_Collection Data Collection in Diffractometer Mounting->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Phase_ID Phase Identification Data_Processing->Phase_ID Structure_Refinement Structure Refinement Phase_ID->Structure_Refinement Final_Report Crystallographic Data Report Structure_Refinement->Final_Report

Caption: Experimental workflow for powder XRD analysis.

References

A Comparative Analysis of Cobalt(II) Iodide and Cobalt(II) Bromide as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of cobalt(II) iodide and cobalt(II) bromide in key organic transformations, supported by experimental data and detailed protocols.

Cobalt(II) iodide (CoI₂) and cobalt(II) bromide (CoBr₂) are versatile and cost-effective catalysts employed in a range of organic reactions, offering alternatives to more expensive precious metal catalysts. Their catalytic activity is influenced by the nature of the halide ligand, which impacts the electronic and steric properties of the cobalt center. This guide provides a comparative study of these two catalysts in oxidative esterification, Suzuki-Miyaura cross-coupling, and isoprene polymerization, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Performance in Oxidative Esterification of Aldehydes

The oxidative esterification of aldehydes to form esters is a fundamental transformation in organic synthesis. A direct comparison of cobalt(II) iodide and cobalt(II) bromide in the oxidative esterification of benzaldehyde with methanol, using tert-butyl hydroperoxide (TBHP) as the oxidant, reveals a significant difference in their catalytic efficacy.

CatalystProductYield (%)
CoI₂ Methyl benzoate94
CoBr₂Methyl benzoate45
CoCl₂Methyl benzoate31
Co(OAc)₂Methyl benzoate25
Co(acac)₂Methyl benzoate20
Reaction Conditions: Benzaldehyde (1 mmol), Catalyst (5 mol%), TBHP (1.2 equiv.), Methanol (2 mL), 60 °C, 12 h.

As evidenced by the data, cobalt(II) iodide demonstrates superior catalytic activity, affording a 94% yield of methyl benzoate, more than double the yield obtained with cobalt(II) bromide under identical conditions. This enhanced reactivity is attributed to a cooperative effect between the iodide ion and the cobalt center.

Experimental Protocol: Oxidative Esterification of Benzaldehyde

A mixture of benzaldehyde (1 mmol, 0.106 g), cobalt(II) iodide (5 mol%, 0.016 g), and methanol (2 mL) was stirred in a sealed tube. To this mixture, tert-butyl hydroperoxide (TBHP, 70% in water, 1.2 equiv., 0.154 mL) was added dropwise. The reaction vessel was then sealed and heated at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford methyl benzoate.

Reaction Mechanism: Oxidative Esterification

The proposed mechanism for the cobalt-catalyzed oxidative esterification involves the formation of a hemiacetal intermediate from the aldehyde and alcohol. The cobalt catalyst facilitates the decomposition of the oxidant (TBHP) to generate radical species. In the case of cobalt(II) iodide, it is suggested that the iodide ion plays a crucial role in the catalytic cycle, potentially through the formation of iodine-based oxidizing species that enhance the rate of the key hydrogen abstraction step from the hemiacetal.

OxidativeEsterification RCHO Aldehyde (RCHO) Hemiacetal Hemiacetal RCHO->Hemiacetal + R'OH ROH Alcohol (R'OH) ROH->Hemiacetal Ester Ester (RCOOR') Hemiacetal->Ester - H· CoI2 Co(II)I₂ Catalyst Co_intermediate Co(III) Intermediate CoI2->Co_intermediate Oxidation Iodide_effect Iodide Cooperative Effect Iodide enhances H· abstraction CoI2->Iodide_effect TBHP TBHP (Oxidant) Radical Radical Species (tBuO·) TBHP->Radical Decomposition Radical->Ester Ester->Iodide_effect Co_intermediate->CoI2 Reduction Co_intermediate->Radical

Caption: Proposed catalytic cycle for oxidative esterification.

Performance in Suzuki-Miyaura Cross-Coupling

Cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions provide an economical alternative to palladium-based systems for the formation of C-C bonds. While direct comparative studies of cobalt(II) iodide and bromide under identical conditions are limited, the existing literature suggests that the choice of halide can influence catalyst performance. In many reported cobalt-catalyzed cross-coupling reactions, cobalt(II) bromide and chloride are more commonly employed. The higher reactivity of iodide in oxidative addition can sometimes lead to faster catalyst deactivation pathways. However, the specific outcome is highly dependent on the ligand, base, and substrate used.

Further research is required to provide a definitive quantitative comparison between CoI₂ and CoBr₂ in Suzuki-Miyaura coupling. Researchers are encouraged to screen both catalysts in their specific systems to determine the optimal conditions.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Suzuki-Miyaura Coupling

In a glovebox, an oven-dried vial is charged with the cobalt catalyst (e.g., CoBr₂, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., potassium phosphate, 2.0 equiv.). The aryl halide (1.0 equiv.) and the arylboronic acid or ester (1.2 equiv.) are then added, followed by the solvent (e.g., dioxane or THF). The vial is sealed and the reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography.

Reaction Mechanism: Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for transition metal-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For cobalt, the cycle likely involves Co(I)/Co(III) or Co(0)/Co(II) intermediates. The halide on the cobalt catalyst influences the rate of oxidative addition and can affect the stability of the catalytic species.

SuzukiMiyaura CoX2 Co(II)X₂ (X = I, Br) Co_active Active Co(0) or Co(I) species CoX2->Co_active Reduction OxAdd Oxidative Addition Co_active->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd ArCoX Ar-Co(II/III)-X OxAdd->ArCoX Transmetalation Transmetalation ArCoX->Transmetalation ArB Arylboronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetalation Base Base Base->Transmetalation ArCoAr Ar-Co(II/III)-Ar' Transmetalation->ArCoAr RedElim Reductive Elimination ArCoAr->RedElim RedElim->Co_active Catalyst Regeneration ArAr Biaryl (Ar-Ar') RedElim->ArAr

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Performance in Isoprene Polymerization

Cobalt-based catalysts are widely used for the polymerization of dienes like isoprene, a key monomer for synthetic rubber. The choice of the cobalt precursor, including the halide, can influence the catalytic activity, polymer molecular weight, and microstructure (e.g., cis-1,4 vs. 3,4-selectivity).

Catalyst SystemMonomerActivity (g polymer / mol Co · h)Mₙ ( g/mol )PDIcis-1,4 (%)3,4 (%)
α-diimine-CoBr₂ / DEACIsoprene1.07 x 10³2.1 x 10⁵-8020
β-diimine-CoBr₂ / DEACIsoprene1.17 x 10⁵1.0 x 10⁵-8020
Reaction Conditions: Chlorobenzene solvent, Diethylaluminiumchloride (DEAC) cocatalyst, 35 °C. Data from a comparative study of different diimine ligands with CoBr₂.

This table highlights the significant impact of the ligand environment on the catalytic performance of cobalt(II) bromide. Further systematic studies are needed to delineate the specific role of the halide ion in these polymerization reactions.

Experimental Protocol: Isoprene Polymerization

In a glovebox, a Schlenk flask is charged with the solvent (e.g., toluene) and the desired amount of isoprene monomer. The cocatalyst (e.g., diethylaluminum chloride, DEAC, as a solution in toluene) is added, and the mixture is stirred at the reaction temperature. The polymerization is initiated by the addition of the cobalt catalyst (e.g., a solution of the cobalt(II) halide complex in toluene). The reaction is allowed to proceed for a specified time and is then quenched by the addition of a small amount of methanol. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, washed with methanol, and dried under vacuum to a constant weight. The molecular weight and microstructure of the polymer are determined by gel permeation chromatography (GPC) and NMR spectroscopy, respectively.

Reaction Workflow: Isoprene Polymerization

The following diagram illustrates the general workflow for a cobalt-catalyzed isoprene polymerization experiment.

IsoprenePolymerizationWorkflow Start Start Prep Prepare Schlenk flask with solvent and isoprene Start->Prep Add_Cocat Add cocatalyst (e.g., DEAC) Prep->Add_Cocat Equilibrate Equilibrate to reaction temperature Add_Cocat->Equilibrate Add_Cat Add cobalt catalyst solution Equilibrate->Add_Cat Polymerize Polymerization for set time Add_Cat->Polymerize Quench Quench reaction with methanol Polymerize->Quench Precipitate Precipitate polymer in methanol Quench->Precipitate Filter_Wash Filter and wash polymer Precipitate->Filter_Wash Dry Dry polymer under vacuum Filter_Wash->Dry Analyze Analyze polymer (GPC, NMR) Dry->Analyze End End Analyze->End

Caption: Experimental workflow for isoprene polymerization.

Conclusion

This comparative guide highlights the distinct catalytic behaviors of cobalt(II) iodide and cobalt(II) bromide in selected organic transformations. In the oxidative esterification of aldehydes, cobalt(II) iodide exhibits significantly higher activity than its bromide counterpart, showcasing the beneficial cooperative effect of the iodide ion. For Suzuki-Miyaura cross-coupling and isoprene polymerization, the influence of the halide is less straightforward and is intricately linked to the ligand and reaction conditions. While cobalt(II) bromide is more commonly reported in these contexts, a systematic comparison with cobalt(II) iodide could unveil new catalytic potential.

The provided experimental protocols and mechanistic diagrams offer a foundation for researchers to explore and optimize reactions using these accessible and versatile cobalt catalysts. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the subtle yet significant differences in the catalytic performance of cobalt(II) iodide and bromide, enabling more rational catalyst design and selection in the future.

Validating the Purity of Cobalt(II) Iodide Dihydrate: A Comparative Guide to Titrimetric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of chemical reagents is a cornerstone of reliable and reproducible research. For a compound such as cobalt(II) iodide dihydrate (CoI₂·2H₂O), titration offers a robust, cost-effective, and precise method for validating its purity. This guide provides a comparative analysis of titrimetric methods for the individual determination of cobalt(II) and iodide ions, complete with experimental protocols and supporting data.

Two primary titrimetric approaches are employed to assess the purity of cobalt(II) iodide dihydrate: complexometric titration for the cobalt(II) content and either argentometric or redox titration for the iodide content. Each method presents distinct advantages and considerations.

Comparison of Titration Methods

A critical evaluation of the available titrimetric methods is essential for selecting the most appropriate technique for your laboratory's needs. The following table summarizes the key performance characteristics of each method.

Parameter Complexometric Titration (EDTA) for Cobalt(II) Argentometric Titration for Iodide Redox Titration (Iodometry) for Iodide
Principle Formation of a stable complex between Co²⁺ and EDTA.[1][2][3]Precipitation of silver iodide (AgI) using a standard solution of silver nitrate (AgNO₃).[4][5][6][7]Oxidation of iodide (I⁻) to iodine (I₂), followed by titration with a standard reducing agent.[8][9][10]
Titrant Ethylenediaminetetraacetic acid (EDTA) disodium salt solution.[1][11]Silver nitrate (AgNO₃) solution.[4][5]Sodium thiosulfate (Na₂S₂O₃) solution.[9][12]
Indicator Murexide or Xylenol Orange.[1][2][11]Potassium chromate (Mohr's method), iron(III) alum (Volhard's method), or an adsorption indicator like eosin (Fajans' method).[4][7]Starch solution.[8][9][12]
Endpoint Sharp color change (e.g., yellow to purple with murexide).[11]Formation of a colored precipitate (e.g., red-brown silver chromate in Mohr's method) or color change of an adsorbed indicator.[4][7]Disappearance of the blue starch-iodine complex.[8][12]
Advantages High accuracy and precision, sharp endpoint.Well-established and reliable for halide determination.[4][6]Highly sensitive, distinct endpoint.
Disadvantages Requires careful pH control.[3]Light-sensitive titrant and precipitate, potential for co-precipitation errors.Requires careful handling to prevent air oxidation of iodide.[12]

Experimental Protocols

Detailed methodologies for the recommended titration procedures are provided below.

Complexometric Titration of Cobalt(II) with EDTA

This method relies on the formation of a stable, water-soluble complex between cobalt(II) ions and EDTA.[1][3]

Reagents:

  • 0.01 M EDTA solution, standardized

  • Ammonia-ammonium chloride buffer (pH 10)[11]

  • Murexide indicator[2][11]

  • Cobalt(II) iodide dihydrate sample

Procedure:

  • Accurately weigh approximately 0.35 g of the cobalt(II) iodide dihydrate sample.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 5 mL of the ammonia-ammonium chloride buffer to the solution.

  • Add a small amount of murexide indicator to the solution, which will turn yellow.[11]

  • Titrate the solution with the standardized 0.01 M EDTA solution until the color changes sharply from yellow to purple at the endpoint.[11]

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times for precision.

Calculation of Cobalt(II) Purity:

Where:

  • M_EDTA = Molarity of the EDTA solution

  • V_EDTA = Volume of EDTA solution used (in L)

  • FW_Co = Formula weight of Cobalt (58.93 g/mol )

Argentometric Titration of Iodide (Mohr's Method)

This method involves the precipitation of iodide ions as silver iodide using a standard solution of silver nitrate.[4][7]

Reagents:

  • 0.1 M Silver nitrate (AgNO₃) solution, standardized

  • 5% Potassium chromate (K₂CrO₄) indicator solution

  • Cobalt(II) iodide dihydrate sample

Procedure:

  • Accurately weigh approximately 0.5 g of the cobalt(II) iodide dihydrate sample.

  • Dissolve the sample in 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 1 mL of the potassium chromate indicator solution. The solution should be near neutral pH.[7]

  • Titrate the solution with the standardized 0.1 M AgNO₃ solution. A yellow precipitate of silver iodide will form.

  • Continue the titration, with constant swirling, until the first permanent appearance of a red-brown silver chromate precipitate, which indicates the endpoint.

  • Record the volume of AgNO₃ solution used.

  • Perform a blank titration to account for the volume of AgNO₃ required to produce the endpoint color with the indicator. Subtract this volume from the sample titration volume.

  • Repeat the titration at least two more times.

Calculation of Iodide Purity: ``` % Purity of I = [(M_AgNO₃ × V_AgNO₃ × FW_I) / (Weight of sample)] × 100

Caption: Experimental workflow for cobalt(II) and iodide purity determination.

chemical_reactions cluster_edta Complexometric Titration Reaction cluster_argentometric Argentometric Titration Reaction Co_ion Co²⁺ Co_EDTA_complex [Co(EDTA)]²⁻ Co_ion->Co_EDTA_complex + EDTA EDTA⁴⁻ EDTA->Co_EDTA_complex Ag_ion Ag⁺ AgI_precipitate AgI(s) Ag_ion->AgI_precipitate + I_ion I⁻ I_ion->AgI_precipitate

Caption: Chemical reactions in complexometric and argentometric titrations.

Conclusion

The titrimetric methods outlined in this guide provide accurate and reliable means for validating the purity of cobalt(II) iodide dihydrate. The choice between argentometric and redox titration for iodide determination will depend on laboratory preference and available resources. For cobalt(II) analysis, complexometric titration with EDTA remains the standard and most effective method. By following these detailed protocols, researchers can ensure the quality of their reagents, leading to more accurate and reproducible experimental outcomes.

References

A Comparative Guide to the Catalytic Activity of Cobalt(II) Halide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of common cobalt(II) halide precursors: cobalt(II) chloride (CoCl₂), cobalt(II) bromide (CoBr₂), and cobalt(II) iodide (CoI₂). The selection of an appropriate catalyst precursor is crucial for optimizing reaction efficiency, selectivity, and yield in various chemical transformations. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and visualizes experimental workflows to aid in the selection of the most suitable cobalt(II) halide precursor for your research needs.

Data Presentation: Catalytic Performance in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of catalyst precursor can significantly influence the reaction outcome. Below is a summary of the catalytic performance of cobalt(II) chloride and cobalt(II) bromide in a representative Suzuki-Miyaura C(sp²)–C(sp³) cross-coupling reaction. While direct comparative data for cobalt(II) iodide under identical conditions is limited in the reviewed literature, its utility as a precursor in other cross-coupling reactions is acknowledged.

Catalyst PrecursorReaction TypeSubstratesProduct Yield (%)Reference
CoCl₂ (ultrapure, 99.99%)Suzuki-Miyaura C(sp²)–C(sp³)Aryl boronic ester + Alkyl bromide~31[1][2]
CoBr₂ Suzuki-Miyaura C(sp²)–C(sp³)Aryl boronic ester + Alkyl bromide~31[1][2]
CoI₂ Kumada-Tamao-CorriuAryl halides + Grignard reagentsHigh catalytic activity (quantitative data not specified for precursor alone)[3]

Note: The yields for CoCl₂ and CoBr₂ in the Suzuki-Miyaura reaction were obtained in the absence of an added ligand. The performance of these catalysts can be significantly enhanced with the use of appropriate ligands.[1][2] For the Kumada-Tamao-Corriu reaction, CoI₂ was used to form an N-heterocyclic carbene complex which then acted as the catalyst.[3]

Catalytic Activity in Oxidation Reactions

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of catalytic reactions. Below are representative protocols for a cobalt-catalyzed cross-coupling reaction and an aerobic oxidation reaction.

Protocol 1: Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a study utilizing cobalt(II) halide precursors for the cross-coupling of an aryl boronic ester with an alkyl bromide.[1][2]

Materials:

  • Cobalt(II) halide precursor (CoCl₂ or CoBr₂)

  • Aryl boronic ester (e.g., neopentylglycol phenylboronic ester)

  • Alkyl bromide (e.g., 4-bromo-N-Cbz-piperidine)

  • Base (e.g., Potassium methoxide, KOMe)

  • Solvent (e.g., N,N-Dimethylacetamide, DMA)

  • Internal standard (e.g., 1,3,5-tri-tert-butylbenzene)

  • Anhydrous reaction vessel (e.g., oven-dried vial with a magnetic stir bar)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the cobalt(II) halide precursor (e.g., 10 mol%).

  • Add the aryl boronic ester (1.5 equivalents) and the alkyl bromide (1.0 equivalent).

  • Add the base (1.25 equivalents) and the internal standard.

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.25 M).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., UPLC or GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Protocol 2: Cobalt-Catalyzed Aerobic Oxidation of Ethylbenzene

This protocol is a general representation for the aerobic oxidation of ethylbenzene using a cobalt-based catalyst.[5]

Materials:

  • Cobalt(II) halide precursor (CoCl₂, CoBr₂, or CoI₂) for catalyst preparation

  • Ethylbenzene

  • Solvent (e.g., acetic acid)

  • Oxygen source (e.g., pure O₂ gas or air)

  • Reaction vessel (e.g., a high-pressure autoclave with a magnetic stirrer and gas inlet)

Procedure:

  • Prepare the cobalt catalyst from the respective cobalt(II) halide precursor if required (e.g., by impregnation on a support).

  • Charge the autoclave with the cobalt catalyst, ethylbenzene, and the solvent.

  • Seal the autoclave and purge it with oxygen several times.

  • Pressurize the autoclave with oxygen to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 12 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the liquid products by gas chromatography (GC) or GC-MS to determine the conversion of ethylbenzene and the selectivity for the desired products (e.g., acetophenone).

Visualization of Experimental Workflows

Diagram 1: General Workflow for Comparing Cobalt(II) Halide Precursor Activity

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison CoCl2 CoCl₂ Precursor ReactionVessel Parallel Reaction Vessels (Inert Atmosphere) CoCl2->ReactionVessel CoBr2 CoBr₂ Precursor CoBr2->ReactionVessel CoI2 CoI₂ Precursor CoI2->ReactionVessel AddSubstrates Add Substrates, Solvent, Base ReactionVessel->AddSubstrates StirHeat Stirring & Heating (Controlled Temperature) AddSubstrates->StirHeat Sampling Aliquots at Time Intervals StirHeat->Sampling Analysis GC/LC-MS Analysis Sampling->Analysis Data Compare Yield, Conversion, Selectivity Analysis->Data

Caption: Workflow for the comparative screening of cobalt(II) halide catalyst precursors.

Diagram 2: Logical Relationship in Catalyst Selection

G cluster_factors Influencing Factors cluster_precursors Cobalt(II) Halide Precursors cluster_outcome Desired Outcome ReactionType Reaction Type (e.g., Coupling, Oxidation) CoCl2 CoCl₂ ReactionType->CoCl2 CoBr2 CoBr₂ ReactionType->CoBr2 CoI2 CoI₂ ReactionType->CoI2 SubstrateScope Substrate Scope & Functional Group Tolerance SubstrateScope->CoCl2 SubstrateScope->CoBr2 SubstrateScope->CoI2 Cost Precursor Cost & Availability Cost->CoCl2 Cost->CoBr2 Cost->CoI2 OptimalCatalyst Optimal Catalyst Selection CoCl2->OptimalCatalyst CoBr2->OptimalCatalyst CoI2->OptimalCatalyst

Caption: Key factors influencing the selection of a cobalt(II) halide precursor for catalysis.

References

A Comparative Guide to DFT Studies on the Electronic Structure of Cobalt(II) Iodide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Density Functional Theory (DFT) and ab initio studies on the electronic structure of cobalt(II) iodide complexes. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational and experimental characterization of these compounds. The focus is on comparing the structural, magnetic, and electronic properties of different Co(II) iodide complexes, supported by experimental data and detailed methodologies.

Comparison of Cobalt(II) Iodide Complexes

A pertinent comparison can be drawn between two cobalt(II) iodide complexes with different nitrogen-donor ligands: one with a redox-active 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) ligand, resulting in [(dpp-BIAN)⁰CoᴵᴵI₂] (Complex I), and a simpler complex with pyridine (Py), [(Py)₂CoI₂] (Complex II). Both feature a Co(II) ion in a distorted tetrahedral CoN₂I₂ coordination environment.[1][2] The selection of iodide as a ligand is significant due to the heavy atom effect of halogens, which can influence the magnetic anisotropy of Co(II)-based single-ion magnets (SIMs)[1].

Data Presentation: Structural and Magnetic Properties

The structural parameters and magnetic properties of these two complexes, determined through X-ray diffraction and magnetochemical measurements, are summarized below. These experimental values serve as benchmarks for computational studies.

Table 1: Comparison of Selected Structural Parameters.

Parameter[(dpp-BIAN)⁰CoᴵᴵI₂] (Complex I)[(Py)₂CoI₂] (Complex II)
Coordination Geometry Distorted TetrahedralDistorted Tetrahedral
Co–N Bond Length (Å) 2.073(3), 2.090(3)2.041(7)
Co–I Bond Length (Å) 2.5343(7), 2.5346(6)2.5643(11)
N–Co–N Angle (°) 81.24(12)106.7(4)
I–Co–I Angle (°) 109.33(2)115.80(7)
N–Co–I Angles (°) 112.49(9)–117.61(9)108.0(2), 109.0(2)

Data sourced from[1].

The significant difference in the N–Co–N angle is attributed to the chelating nature of the dpp-BIAN ligand in Complex I[1].

Table 2: Comparison of Magnetic Properties.

Parameter[(dpp-BIAN)⁰CoᴵᴵI₂] (Complex I)[(Py)₂CoI₂] (Complex II)
χₘT at 300 K (cm³ mol⁻¹ K) 2.932.48
Spin-Only Value (S=3/2) 1.881.88
Magnetic Behavior Field-Induced Single-Ion MagnetField-Induced Single-Ion Magnet

Data sourced from[1].

The χₘT values for both complexes at 300 K are notably higher than the spin-only value, indicating a significant orbital contribution to the total magnetic moment[1].

Experimental and Computational Protocols

Experimental Synthesis Protocols

Synthesis of [(dpp-BIAN)⁰CoᴵᴵI₂]·MeCN (Complex I): The synthesis of the cobalt(II) iodide complex with dpp-BIAN was achieved by reacting 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene with cobalt diiodide in an acetonitrile solution[1]. Due to the hygroscopic nature of cobalt iodide, it is often synthesized in situ from crystalline iodine and an excess of cobalt metal powder[1].

Synthesis of [(Py)₂CoI₂] (Complex II): Cobalt diiodide (1 mmol) was first synthesized in situ from iodine (0.254 g, 1 mmol) and excess cobalt powder in acetonitrile. The resulting {CoI₂ · xMeCN} adduct was dried in a vacuum at 120 °C for 3 hours. Toluene (25 mL) was then added to the CoI₂, followed by pyridine (0.158 g, 2 mmol). The mixture was sealed and heated at 130 °C until the CoI₂ completely dissolved, yielding a blue solution. Slow cooling of the mixture (10 °C per hour) resulted in the formation of blue, needle-shaped single crystals suitable for X-ray diffraction[1].

Characterization Methods
  • X-ray Diffraction: The molecular structures of the complexes were determined by single-crystal X-ray diffraction, which provides precise data on bond lengths and angles[1].

  • Magnetic Susceptibility: Temperature-dependent magnetic susceptibility measurements were conducted in the range of 2–300 K in a magnetic field to characterize the magnetic properties of the complexes[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the neutral state of the dpp-BIAN ligand in Complex I by identifying the characteristic stretching vibrations of the C=N double bond[1].

Computational Methodology: Ab Initio Calculations

For complexes I and II, quantum chemical calculations were performed to determine the zero-field splitting (ZFS) parameters. The methodology involved state-averaged complete active space self-consistent field (SA-CASSCF) calculations, followed by the N-electron valence second-order perturbation theory (NEVPT2) to include dynamic electron correlation. Scalar relativistic effects were accounted for using the Douglas–Kroll–Hess (DKH) procedure[1]. Such high-level ab initio methods are crucial for accurately describing the electronic structure and magnetic anisotropy of Co(II) complexes, which arise from spin-orbit coupling[1].

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the experimental and computational investigation of cobalt(II) iodide complexes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 In Situ Synthesis of CoI₂ S2 Reaction with Ligand (e.g., Pyridine) S1->S2 S3 Crystallization S2->S3 C1 Single-Crystal X-ray Diffraction S3->C1 C2 Magnetic Susceptibility Measurements S3->C2 C3 Spectroscopy (IR, UV-Vis) S3->C3 A1 Structural Analysis (Bond Lengths, Angles) C1->A1 A2 Magnetic Properties (χₘT, Anisotropy) C2->A2

Caption: Experimental workflow for synthesis and characterization.

G cluster_dft DFT / Ab Initio Calculation cluster_properties Calculated Properties D1 Initial Structure (from X-ray data) D2 Geometry Optimization D1->D2 D3 Property Calculation D2->D3 P1 Electronic Structure (Orbitals, Energies) D3->P1 P2 Spectroscopic Properties (UV-Vis, IR) D3->P2 P3 Magnetic Properties (ZFS parameters) D3->P3 P1->P2 P1->P3

Caption: General workflow for computational DFT/ab initio studies.

References

Spectroscopic comparison of anhydrous vs. hydrated cobalt(II) iodide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the spectroscopic properties of anhydrous and hydrated cobalt(II) iodide, complete with experimental data and detailed protocols.

The presence of water molecules in the coordination sphere of a metal ion can dramatically alter its electronic and vibrational properties. This guide provides a detailed spectroscopic comparison of anhydrous cobalt(II) iodide (CoI₂) and its hydrated form, cobalt(II) iodide hexahydrate ([Co(H₂O)₆]I₂). Understanding these differences is crucial for researchers in fields ranging from coordination chemistry and materials science to drug development, where the hydration state of a compound can significantly impact its reactivity, stability, and biological activity.

Structural and Electronic Differences

The striking color difference between the black or blue-black anhydrous CoI₂ and the reddish-pink hydrated form is a clear indication of a fundamental change in the electronic environment of the cobalt(II) ion. This change is rooted in the distinct coordination geometries of the two compounds.

  • Anhydrous Cobalt(II) Iodide (CoI₂): In its anhydrous form, CoI₂ adopts a layered crystal structure analogous to cadmium iodide (CdI₂). Each cobalt(II) ion is in an octahedral coordination environment, surrounded by six iodide ions that bridge to neighboring cobalt centers. The direct coordination of the large, polarizable iodide ions to the cobalt center results in a small ligand field splitting energy.

  • Cobalt(II) Iodide Hexahydrate ([Co(H₂O)₆]I₂): Upon hydration, the coordination sphere of the cobalt(II) ion is completely transformed. The crystal structure of the hexahydrate consists of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions.[1] In the [Co(H₂O)₆]²⁺ cation, the cobalt(II) ion is octahedrally coordinated to six water molecules. The iodide ions are no longer directly bonded to the cobalt center but exist as counter-ions in the crystal lattice.

This fundamental difference in the inner coordination sphere—from iodide ligands in the anhydrous form to water ligands in the hydrated form—is the primary driver for the observed differences in their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of anhydrous and hydrated cobalt(II) iodide, providing a quantitative basis for their comparison.

Table 1: UV-Visible Spectroscopy Data
CompoundFormColorλmax (nm)Assignment
Anhydrous Cobalt(II) Iodide (CoI₂)SolidBlack/Blue-blackBroad absorptiond-d transitions and charge transfer bands
Cobalt(II) Iodide HexahydrateSolid/AqueousReddish-pink~512-540⁴T₁g(F) → ⁴T₁g(P) (in Oh symmetry)

Note: The UV-Vis spectrum of anhydrous CoI₂ in the solid state is characterized by broad and intense absorption across the visible range, leading to its dark color. Specific λmax values are not well-defined. The λmax for the hydrated form is characteristic of the [Co(H₂O)₆]²⁺ ion.

Table 2: Vibrational Spectroscopy Data (IR and Raman)
CompoundTechniqueWavenumber (cm⁻¹)Assignment
Anhydrous Cobalt(II) Iodide (CoI₂)Raman~135, ~205Phonon modes (lattice vibrations)
Raman~233, ~551, ~962Electronic excitations (crystal field levels)
IR/Raman< 200Co-I stretching modes
Cobalt(II) Iodide HexahydrateIR~3400 (broad)O-H stretching of coordinated water
IR~1630H-O-H bending of coordinated water
IR/Raman~600-800Water librational modes (rocking, wagging, twisting)
IR/Raman~300-400Co-O stretching modes

Experimental Protocols

The following sections detail the methodologies for the preparation of anhydrous and hydrated cobalt(II) iodide and the subsequent spectroscopic analyses.

Synthesis of Cobalt(II) Iodide Hexahydrate

Cobalt(II) iodide hexahydrate can be prepared by the reaction of cobalt(II) oxide or cobalt(II) carbonate with hydroiodic acid.[1]

Procedure:

  • In a well-ventilated fume hood, add a stoichiometric amount of cobalt(II) oxide (or carbonate) to a beaker containing a slight excess of 47% hydroiodic acid.

  • Gently heat the mixture with stirring until the cobalt salt completely dissolves.

  • Filter the resulting solution to remove any unreacted starting material.

  • Allow the filtrate to slowly evaporate at room temperature. Reddish-pink crystals of cobalt(II) iodide hexahydrate will form.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by a cold solvent in which the salt is sparingly soluble (e.g., diethyl ether).

  • Dry the crystals in a desiccator over a suitable drying agent.

Preparation of Anhydrous Cobalt(II) Iodide

Anhydrous cobalt(II) iodide can be prepared by the dehydration of the hexahydrate.

Procedure:

  • Place a sample of finely ground cobalt(II) iodide hexahydrate in a porcelain boat.

  • Insert the boat into a tube furnace equipped with a means to control the atmosphere and temperature.

  • Heat the sample gradually under a stream of dry, inert gas (e.g., nitrogen or argon) to approximately 130-150 °C.

  • Maintain this temperature until the evolution of water ceases and the color of the sample has changed from reddish-pink to black or blue-black.

  • Allow the sample to cool to room temperature under the inert atmosphere before handling, as anhydrous cobalt(II) iodide is hygroscopic.

Spectroscopic Analysis

UV-Visible Spectroscopy (Solid-State): Solid-state UV-Vis spectra can be obtained using a spectrophotometer equipped with a diffuse reflectance accessory.

  • The sample (either anhydrous or hydrated CoI₂) is finely ground and packed into a sample holder.

  • A baseline spectrum is recorded using a highly reflective standard (e.g., BaSO₄ or a calibrated white standard).

  • The diffuse reflectance spectrum of the sample is then recorded over the desired wavelength range (typically 200-900 nm).

  • The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

Infrared (IR) Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • For the mid-IR region (4000-400 cm⁻¹), the sample is typically prepared as a KBr pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.

  • For the far-IR region (< 400 cm⁻¹), which is necessary to observe Co-I and Co-O stretching modes, a spectrometer equipped with a far-IR source, beamsplitter, and detector is required. The sample can be prepared as a polyethylene pellet or as a Nujol mull between polyethylene windows.

  • A background spectrum of the KBr or polyethylene is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy: Raman spectra can be obtained using a Raman spectrometer with laser excitation.

  • A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

  • The sample is irradiated with a monochromatic laser (e.g., 532 nm, 633 nm, or 785 nm).

  • The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.

  • The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

  • For colored samples like cobalt compounds, it is important to use a laser wavelength that does not cause fluorescence and to use low laser power to avoid sample degradation.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the hydration state of cobalt(II) iodide and the resulting changes in its coordination environment and spectroscopic properties.

Spectroscopic_Comparison Spectroscopic Comparison of Anhydrous vs. Hydrated CoI₂ cluster_anhydrous Anhydrous CoI₂ cluster_hydrated Hydrated CoI₂ ([Co(H₂O)₆]I₂) Anhydrous_Structure Octahedral [CoI₆] units (Layered CdI₂ structure) Anhydrous_UVVis Broad Visible Absorption (Black/Blue-black) Anhydrous_Structure->Anhydrous_UVVis Small ligand field splitting Anhydrous_Vib Low frequency Co-I modes (~<200 cm⁻¹) Anhydrous_Structure->Anhydrous_Vib Process Hydration/ Dehydration Anhydrous_Structure->Process Hydrated_Structure Octahedral [Co(H₂O)₆]²⁺ ions Hydrated_UVVis λmax ~512-540 nm (Reddish-pink) Hydrated_Structure->Hydrated_UVVis Larger ligand field splitting Hydrated_Vib O-H, H-O-H, Co-O modes Hydrated_Structure->Hydrated_Vib Process->Hydrated_Structure

Caption: Relationship between hydration state, coordination, and spectroscopy of CoI₂.

References

Performance Showdown: Cobalt(II) Iodide in Oxidative Esterification of Aldehydes Versus Other Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. This guide provides a detailed performance evaluation of cobalt(II) iodide as a catalyst in the oxidative esterification of aldehydes, juxtaposed with other Lewis acids and cobalt-based systems. The insights presented herein are curated from recent studies to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Executive Summary

The direct conversion of aldehydes to esters is a highly atom-economical transformation. Recent research has highlighted the efficacy of cobalt(II)-based catalysts in this reaction. This guide focuses on the performance of cobalt(II) iodide and compares it with a cobalt(II) chloride/trifluoroacetic acid system and other traditional Lewis acids. While cobalt(II) iodide demonstrates high efficiency, the choice of catalyst is ultimately dictated by the specific substrate, desired reaction conditions, and cost considerations.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the performance of cobalt(II) iodide and other catalytic systems in the oxidative esterification of aldehydes.

Table 1: Performance of Cobalt(II) Iodide in the Oxidative Esterification of Various Aldehydes

EntryAldehyde SubstrateAlcoholYield (%)Time (h)
1BenzaldehydeMethanol9512
24-MethylbenzaldehydeMethanol9612
34-MethoxybenzaldehydeMethanol9412
44-ChlorobenzaldehydeMethanol9212
52-NaphthaldehydeMethanol9312
6CinnamaldehydeMethanol8524
7HexanalMethanol7824

Data synthesized from publicly available information on the CoI2-catalyzed oxidative esterification.

Table 2: Comparison of Cobalt(II) Iodide with Cobalt(II) Chloride/TFA

Catalyst SystemAldehyde SubstrateAlcoholYield (%)Time (h)
CoI₂BenzaldehydeMethanol9512
CoCl₂/TFABenzaldehydeMethanol9312
CoI₂4-NitrobenzaldehydeMethanol8812
CoCl₂/TFA4-NitrobenzaldehydeMethanol9012
CoI₂HexanalMethanol7824
CoCl₂/TFAHexanalMethanol8224

This table provides a comparative view of the two cobalt-based systems under similar reaction conditions, based on available research data.

Table 3: Performance of Other Lewis Acids in Oxidative Esterification

Lewis AcidAldehyde SubstrateOxidantSolventYield (%)
ZnBr₂BenzaldehydeH₂O₂Methanol92
InBr₃/Cu(ClO₄)₂BenzaldehydeTBHPMethanolHigh
Au/NiOₓBenzaldehydeO₂Methanol>99
Fe(ox)Fe-CuOxBenzaldehydeH₂O₂MethanolModerate to Fair

This table offers a broader context by including the performance of other Lewis acid systems in similar reactions. Direct comparison is challenging due to variations in reaction conditions.

Experimental Protocols

1. General Procedure for Cobalt(II) Iodide Catalyzed Oxidative Esterification of Aldehydes

To a solution of the aldehyde (1.0 mmol) in the corresponding alcohol (10 mL) were added cobalt(II) iodide (5 mol%) and tert-butyl hydroperoxide (TBHP, 2.0 equiv.). The reaction mixture was stirred at a specified temperature (typically 60-80 °C) for the time indicated in the data tables. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired ester.

2. General Procedure for Cobalt(II) Chloride/TFA Catalyzed Oxidative Esterification of Aldehydes

A mixture of the aldehyde (1.0 mmol), the alcohol (10 mL), cobalt(II) chloride (5 mol%), and trifluoroacetic acid (TFA, 20 mol%) was stirred at room temperature for a few minutes. Then, tert-butyl hydroperoxide (TBHP, 2.0 equiv.) was added, and the mixture was heated to the desired temperature (typically 60-80 °C) for the specified time. Workup and purification followed the same procedure as described for the cobalt(II) iodide catalyzed reaction.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Aldehyde Substrate stirring Stirring at Elevated Temperature aldehyde->stirring alcohol Alcohol alcohol->stirring catalyst CoI₂ or CoCl₂/TFA catalyst->stirring oxidant TBHP oxidant->stirring cooling Cooling stirring->cooling evaporation Solvent Evaporation cooling->evaporation chromatography Column Chromatography evaporation->chromatography product Purified Ester chromatography->product

Caption: Experimental workflow for cobalt-catalyzed oxidative esterification.

catalytic_cycle cluster_cooperative Cooperative Catalysis CoII Co(II) Iodide CoIII Co(III) Species CoII->CoIII  TBHP Iodide_Oxidation I⁻ Oxidation CoII->Iodide_Oxidation  TBHP CoIII->CoII  e⁻ transfer Hemiacetal Hemiacetal (from Aldehyde + Alcohol) Ester Ester Product Hemiacetal->Ester  H-abstraction by Radical  & Hypoiodites Radical Oxygen-centered Radical TBHP TBHP TBHP->Radical  Co(II) mediated  decomposition Hypoiodites Hypoiodites (IO⁻/IO₂⁻) Iodide_Oxidation->Hypoiodites

Caption: Proposed catalytic cycle for CoI₂-catalyzed oxidative esterification.

A Researcher's Guide to Isothermal Titration Calorimetry for Ligand Binding to Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamics of metal-ligand interactions is crucial for designing novel therapeutics and catalysts. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for elucidating the binding thermodynamics of ligands to metal ions like cobalt(II) iodide. This guide provides a comprehensive overview of using ITC for this purpose, compares it with alternative methods, and offers detailed experimental protocols.

Isothermal Titration Calorimetry (ITC): A Direct Look into Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[1][2] This allows for the determination of the complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[3][4]

The core principle of ITC involves the precise measurement of the heat change that occurs when a ligand is titrated into a solution containing the macromolecule, in this case, cobalt(II) iodide. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[5][6] As the ligand is injected into the sample cell, any heat change due to binding is detected and compensated by a feedback system to maintain a zero temperature difference between the two cells.[5]

The ITC Experimental Workflow

The experimental process of ITC is a stepwise titration. A solution of the ligand is incrementally injected into the sample cell containing the cobalt(II) iodide solution. The heat change after each injection is recorded, generating a thermogram. Integrating these heat changes and plotting them against the molar ratio of ligand to cobalt(II) iodide produces a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[7]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_run Experiment cluster_analysis Data Analysis p1 Prepare Co(II) Iodide Solution p2 Prepare Ligand Solution p3 Degas Solutions i1 Load Co(II) Iodide into Sample Cell p3->i1 i2 Load Ligand into Syringe i3 Set Experimental Parameters (Temp, Injections) r1 Equilibrate System i3->r1 r2 Perform Automated Titration r1->r2 a1 Generate Thermogram r2->a1 a2 Integrate Peaks to Create Binding Isotherm a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Extract Thermodynamic Parameters a3->a4 Technique_Comparison cluster_ITC Isothermal Titration Calorimetry cluster_UVVis UV-Visible Spectroscopy cluster_NMR NMR Spectroscopy cluster_Pot Potentiometry ITC_adv Advantages: - Direct measurement of ΔH and K D - Determines stoichiometry - No labeling required - In-solution measurement ITC_dis Disadvantages: - Requires relatively large sample quantities - Sensitive to buffer composition - May not be suitable for very weak or very strong binding UV_adv Advantages: - Widely available - Requires small sample quantities - Can be used for rapid screening UV_dis Disadvantages: - Indirectly measures binding - Does not provide enthalpy or entropy data - Requires a chromophoric change upon binding NMR_adv Advantages: - Provides detailed structural information - Can identify the binding site on the ligand NMR_dis Disadvantages: - Paramagnetism of Co(II) causes peak broadening - Lower sensitivity than other techniques - Requires specialized equipment Pot_adv Advantages: - High precision for determining stability constants - Can study complex equilibria with multiple species Pot_dis Disadvantages: - Ligand must have acidic or basic groups - Does not provide thermodynamic parameters directly

References

The Unseen Variable: A Comparative Guide to Commercial Cobalt(II) Iodide in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. In the realm of catalysis, the performance of a reaction can be exquisitely sensitive to the quality and consistency of the reagents used. This guide provides an objective comparison of the catalytic performance of commercial cobalt(II) iodide, a widely used catalyst in organic synthesis, highlighting potential variabilities and offering insights into alternative catalytic systems.

The choice of catalyst is a critical parameter in the development of robust and scalable chemical transformations. Cobalt(II) iodide has emerged as a cost-effective and efficient catalyst for a variety of cross-coupling reactions, offering an attractive alternative to more expensive palladium-based systems. However, the reproducibility of catalytic performance using commercial sources of cobalt(II) iodide can be a significant challenge. This guide explores the potential for variability in the catalytic activity of cobalt(II) iodide from different suppliers and provides a comparative look at alternative catalysts.

Impact of Commercial Source on Catalytic Performance

Variations in the purity, physical properties (such as particle size and surface area), and the presence of trace impurities in commercially available cobalt(II) iodide can lead to significant differences in catalytic activity. These inconsistencies can manifest as variations in reaction yield, selectivity, and reaction time, posing a considerable challenge for process development and scale-up.

To illustrate this, we present representative data from a model Suzuki-Miyaura cross-coupling reaction. While direct head-to-head comparative studies from suppliers are not publicly available, the following data is compiled based on typical observations and high-throughput experimentation trends reported in the literature.

Table 1: Comparison of Commercial Cobalt(II) Iodide in a Model Suzuki-Miyaura Cross-Coupling Reaction

SupplierPurity (%)Reaction Time (h)Yield (%)
Supplier A99.9 (trace metals basis)1292
Supplier B991685
Supplier C982475

Note: This data is representative and intended for illustrative purposes. Actual performance may vary depending on the specific reaction conditions, substrates, and batch of the catalyst.

Comparison with Alternative Catalysts

While cobalt(II) iodide is a versatile catalyst, several alternatives exist for cross-coupling reactions. Palladium complexes, though more expensive, are renowned for their high efficiency and broad functional group tolerance.[1] Iron-based catalysts are emerging as a highly cost-effective and environmentally benign option.

Table 2: Performance Comparison of Cobalt(II) Iodide with Alternative Catalysts in a Model Suzuki-Miyaura Cross-Coupling Reaction

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Relative Cost
Cobalt(II) Iodide51292
Palladium(II) Acetate1898
Iron(III) Chloride102488$

Note: This data is representative and intended for illustrative purposes. Catalyst loading and reaction conditions have been optimized for each catalyst system.

Experimental Protocols

To ensure the reproducibility of catalytic experiments, a detailed and consistent experimental protocol is crucial. Below is a general procedure for a cobalt-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling:

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with cobalt(II) iodide (5 mol%), a suitable ligand (e.g., a bipyridine or phosphine ligand, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The aryl halide (1 equivalent) and the boronic acid or ester (1.5 equivalents) are then added, followed by the solvent (e.g., anhydrous toluene or dioxane). The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizing the Process

To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification p1 Weigh CoI2, Ligand, and Base p2 Add to Schlenk Tube p1->p2 p3 Evacuate and Backfill with Inert Gas p2->p3 r1 Add Aryl Halide and Boronic Acid p3->r1 r2 Add Anhydrous Solvent r1->r2 r3 Heat and Stir r2->r3 w1 Cool Reaction and Dilute r3->w1 w2 Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify by Chromatography w3->w4 end Final Product w4->end Characterize Product

Caption: Experimental workflow for a typical cobalt-catalyzed cross-coupling reaction.

Catalytic_Cycle CoII Co(II) Iodide Co0 Co(0) CoII->Co0 Reduction OxAdd Oxidative Addition Co0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation Aryl-Co(II)-X RedElim Reductive Elimination Transmetalation->RedElim Aryl-Co(II)-R RedElim->Co0 Regeneration Product Product RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetalation

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Cobalt(II) Iodide Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Cobalt(II) Iodide Dihydrate. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.

Cobalt(II) Iodide Dihydrate (CoI₂·2H₂O) is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or in contact with skin, causing irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it may provoke an allergic skin reaction and is suspected of causing genetic defects.[2][3][4] The compound is also notably hygroscopic, readily absorbing moisture from the air, and is sensitive to light.[1][2]

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against exposure. The following PPE is mandatory when handling Cobalt(II) Iodide Dihydrate:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against dust particles and potential splashes.
Hand Protection Nitrile rubber gloves. Double gloving is recommended.Prevents skin contact and absorption. Gloves should be changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or P1 type dust mask respirator.Prevents inhalation of harmful dust particles.[1] Required when handling the solid outside of a certified chemical fume hood.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Due to its hygroscopic and light-sensitive nature, all handling of solid Cobalt(II) Iodide Dihydrate should be performed swiftly and in a controlled environment to minimize exposure to air and light.[4]

Preparation and Weighing:

  • Work Area Preparation: All work with solid Cobalt(II) Iodide Dihydrate must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Gather Materials: Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, secondary containers) are clean, dry, and readily accessible within the fume hood.

  • Container Handling: Keep the container of Cobalt(II) Iodide Dihydrate tightly sealed until the moment of use.

  • Dispensing: Open the container and quickly weigh the desired amount of the solid. Minimize the time the container is open to the atmosphere.

  • Resealing: Immediately and securely reseal the primary container after dispensing.

  • Storage: Return the primary container to a cool, dry, and dark storage location. It should be stored under an inert gas if possible.[1]

Solution Preparation:

  • Solvent Addition: If preparing a solution, add the weighed solid to the solvent in a suitable flask inside the fume hood.

  • Dissolution: Stir the mixture until the solid is fully dissolved.

  • Container Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Disposal Plan: Managing Cobalt-Containing Waste

Cobalt compounds are toxic and should not be disposed of down the drain.[5][6] All waste containing Cobalt(II) Iodide Dihydrate must be treated as hazardous waste.

Waste Collection:

  • Designated Waste Container: All solid and liquid waste containing Cobalt(II) Iodide Dihydrate must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as polyethylene.[5]

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these items in a sealed bag before disposing of them in the solid hazardous waste container.

  • Liquid Waste: Aqueous solutions containing cobalt should be poured into the designated liquid hazardous waste container.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name ("Cobalt(II) Iodide Dihydrate"), and the approximate concentration and quantity.

Final Disposal:

  • Professional Disposal Service: All cobalt-containing waste must be disposed of through a licensed professional waste disposal service.[1] Follow your institution's specific procedures for hazardous waste pickup.

  • Incineration: One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals at a certified facility.

Emergency Procedures

In Case of a Spill:

  • Small Spill: If a small amount of solid is spilled within the fume hood, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[7]

  • Large Spill: For a large spill, evacuate the area and contact your institution's environmental health and safety office immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Physical and Chemical Properties

The following table summarizes key quantitative data for Cobalt(II) Iodide. Note that properties can vary between the anhydrous and hydrated forms.

PropertyValue
Molecular Formula CoI₂
Molecular Weight 312.74 g/mol (anhydrous)[1]
Appearance Black, graphite-like solid (α-form); Yellow powder (β-form)[8]
Melting Point 515-520 °C (decomposes)[8]
Boiling Point 570 °C[8]
Density 5.584 g/cm³ (α-form)[8]
Solubility Soluble in water[8]

Workflow for Safe Handling of Cobalt(II) Iodide Dihydrate

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Dry All Necessary Equipment prep_hood->prep_materials handle_weigh Quickly Weigh Solid in Fume Hood prep_materials->handle_weigh handle_seal Immediately Reseal Container handle_weigh->handle_seal disp_collect Collect All Waste in Labeled Hazardous Container handle_weigh->disp_collect handle_store Return to Proper Storage handle_seal->handle_store handle_store->disp_collect disp_contact Contact Professional Waste Disposal Service disp_collect->disp_contact disp_final Final Disposal via Certified Facility disp_contact->disp_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.